2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine
Description
Properties
IUPAC Name |
2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl4N4/c7-3-1-2(12-6(10)13-3)4(8)14-5(9)11-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKFHUMDHRWWES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=NC(=N1)Cl)Cl)N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20186618 | |
| Record name | Tetrachloropyrimido(5,4-d)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20186618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32980-71-5 | |
| Record name | 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32980-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrachloropyrimido(5,4-d)pyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032980715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 32980-71-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96654 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetrachloropyrimido(5,4-d)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20186618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrachloropyrimido[5,4-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.639 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine, a key intermediate in the development of various pharmacologically active compounds. This document details the synthetic pathways, experimental protocols, and analytical characterization of this versatile heterocyclic compound.
Introduction
This compound is a halogenated heterocyclic compound that serves as a crucial building block in medicinal chemistry. Its highly reactive chlorine atoms can be selectively substituted, allowing for the introduction of diverse functional groups and the generation of extensive compound libraries. This property has made it a valuable precursor for the synthesis of potent molecules, including nucleoside transporter 1 inhibitors, which are investigated for their potential in modulating the activity of antitumor agents.
Synthesis of this compound
The primary synthetic route to this compound involves the chlorination of its corresponding tetra-hydroxy precursor, pyrimido[5,4-d]pyrimidine-2,4,6,8-tetraone (also known as 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine).
Synthesis of the Precursor: Pyrimido[5,4-d]pyrimidine-2,4,6,8-tetraone
A common method for the preparation of the tetra-hydroxy precursor starts from nitro-orotic acid. The process involves a reduction of the nitro group, followed by a cyclization reaction.
Experimental Protocol: Synthesis of Pyrimido[5,4-d]pyrimidine-2,4,6,8-tetraone
-
Reduction of Nitro-orotic Acid: Nitro-orotic acid is dissolved in an alkaline solution. The nitro group is then reduced to an amino group via catalytic hydrogenation using a nickel catalyst (Ni/H₂). The resulting amino orotic acid solution is filtered to remove the catalyst and used directly in the next step without isolation.
-
Urea Derivative Formation: The pH of the amino orotic acid solution is adjusted to 3 with concentrated hydrochloric acid. Sodium cyanate is then added under controlled temperature to form a urea derivative.
-
Cyclization: The pH of the solution containing the urea derivative is raised to 13 by the addition of a 30% sodium hydroxide solution, and the mixture is heated to induce cyclization.
-
Precipitation: After cyclization, the pH is adjusted back to 3 with a 50-60% sulfuric acid solution.
-
Isolation: The reaction mixture is cooled to room temperature, and the precipitated product, pyrimido[5,4-d]pyrimidine-2,4,6,8-tetraone, is collected by filtration, washed until neutral, and dried.
Chlorination of Pyrimido[5,4-d]pyrimidine-2,4,6,8-tetraone
The conversion of the tetra-hydroxy precursor to the final tetrachloro product is achieved through a robust chlorination reaction, typically employing a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).
Experimental Protocol: Synthesis of this compound
Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel, as it involves corrosive and toxic reagents.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, suspend pyrimido[5,4-d]pyrimidine-2,4,6,8-tetraone in an excess of phosphorus oxychloride (POCl₃).
-
Addition of Chlorinating Agent: Carefully add phosphorus pentachloride (PCl₅) to the suspension. The molar ratio of the substrate to the chlorinating agents is crucial and should be optimized for complete conversion.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess chlorinating agents.
-
Isolation and Purification: The solid product that precipitates is collected by filtration. The crude product is then washed thoroughly with water and can be further purified by recrystallization from a suitable solvent, such as chloroform or dichloromethane, to yield this compound as a solid.
Characterization Data
The structural confirmation and purity assessment of the synthesized this compound are performed using various analytical techniques.
| Property | Value |
| Molecular Formula | C₆Cl₄N₄ |
| Molecular Weight | 269.90 g/mol |
| Appearance | White to yellow crystalline powder |
| Melting Point | 254-258 °C |
| Purity (GC) | >98.0% |
| Solubility | Chloroform, Dichloromethane, DMSO |
Visualizing the Synthesis Pathway
The following diagrams illustrate the key steps in the synthesis of this compound.
Caption: Synthesis pathway of this compound.
Experimental Workflow
The general workflow for the synthesis and purification of the target compound is outlined below.
Caption: General experimental workflow for the chlorination step.
Safety and Handling
This compound and the reagents used in its synthesis are hazardous. Phosphorus oxychloride and phosphorus pentachloride are highly corrosive and react violently with water. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be carried out in a certified chemical fume hood.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The described synthetic protocols offer a reliable method for the preparation of this important intermediate, which is pivotal for the discovery and development of new therapeutic agents. The provided information is intended to support researchers and scientists in their efforts to synthesize and utilize this versatile compound in their drug discovery programs.
An In-depth Technical Guide to 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine: Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine is a versatile heterocyclic compound that serves as a crucial building block in synthetic and medicinal chemistry. Its highly reactive chlorine substituents make it an ideal scaffold for the development of a diverse range of derivatives through nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and potential biological applications, and insights into its role as a precursor for pharmacologically active molecules, including those targeting cyclin-dependent kinases (CDKs).
Core Physical and Chemical Properties
This compound is a solid, moisture-sensitive compound. Its core properties are summarized in the tables below, compiled from various chemical data sources.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₆Cl₄N₄ | |
| Molecular Weight | 269.90 g/mol | |
| Appearance | Pale Yellow to Light Beige Solid | |
| Melting Point | 254-258 °C | |
| Boiling Point (Predicted) | 335.1 ± 42.0 °C | |
| Density (Predicted) | 1.871 ± 0.06 g/cm³ | |
| pKa (Predicted) | -3.88 ± 0.30 |
Table 2: Solubility
| Solvent | Solubility | Reference(s) |
| DMSO | Slightly soluble | |
| Chloroform | Soluble | |
| Dichloromethane | Soluble |
Synthesis and Reactivity
Synthesis of this compound
The primary synthetic route to this compound involves the chlorination of its precursor, 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine.
Experimental Protocol: General Chlorination Procedure
-
Reactants : 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine is treated with a chlorinating agent such as phosphorus pentachloride (PCl₅) or a mixture of phosphorus trichloride (PCl₃) and chlorine gas.
-
Solvent : The reaction is typically carried out in an inert, high-boiling solvent.
-
Reaction Conditions : The mixture is heated to reflux for several hours to ensure complete conversion.
-
Work-up : Upon completion, the reaction mixture is cooled, and the excess chlorinating agent is carefully quenched. The product is then isolated by filtration and purified, often by recrystallization from a suitable solvent.
Note: This is a generalized protocol. For a detailed industrial-scale synthesis, refer to patent literature which may include specific catalysts and work-up procedures to improve yield and purity.
Figure 1: General synthesis workflow for this compound.
Chemical Reactivity
The four chlorine atoms on the pyrimido[5,4-d]pyrimidine core are susceptible to nucleophilic substitution, making this compound a valuable precursor for a wide array of derivatives. The reactivity of the chlorine atoms can be modulated by controlling reaction conditions such as temperature and the nature of the nucleophile. This allows for the stepwise and selective substitution of the chlorine atoms, enabling the synthesis of complex, multi-substituted pyrimido[5,4-d]pyrimidine derivatives.
A notable reaction is the quadruple azidation of this compound with sodium azide to yield 2,4,6,8-tetraazidopyrimido[5,4-d]pyrimidine, a high-energy material.
Spectral Characterization
Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not extensively reported in publicly available literature. Researchers are advised to perform their own spectral analysis for full characterization upon synthesis or acquisition of the compound. For reference, the Spectral Database for Organic Compounds (SDBS) number is 41134.
Biological Significance and Drug Development Applications
The pyrimido[5,4-d]pyrimidine scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, allowing its derivatives to act as mimetics and interact with biological targets that recognize purine-based structures.
Precursor to Dipyridamole
This compound is a key intermediate in the synthesis of Dipyridamole, a medication used to inhibit blood clot formation and to dilate coronary arteries.
Anticancer Potential and CDK Inhibition
Derivatives of this compound have been investigated for their potential as anticancer agents. A primary target of interest for these compounds is the family of cyclin-dependent kinases (CDKs). CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.
Cyclin-Dependent Kinase 1 (CDK1) Signaling Pathway
CDK1, in complex with its regulatory partner Cyclin B, is a key driver of the G2/M transition in the cell cycle. Inhibition of CDK1 can lead to cell cycle arrest and apoptosis in cancer cells. While specific derivatives of this compound have been evaluated as CDK1 inhibitors, the precise molecular interactions are not fully elucidated in the available literature.
Figure 2: A generalized representation of the CDK1 signaling pathway in the cell cycle.
Experimental Protocols for Biological Evaluation
The following is a generalized experimental workflow for assessing the in vitro anticancer activity of derivatives synthesized from this compound.
In Vitro Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding : Plate cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with serial dilutions of the test compounds (derivatives of this compound) and incubate for a specified period (e.g., 48 or 72 hours). Include appropriate controls (vehicle and positive control).
-
MTT Addition : Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis : Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Figure 3: Experimental workflow for in vitro anticancer screening using the MTT assay.
Safety and Handling
This compound is a moisture-sensitive solid and should be handled in a dry, inert atmosphere. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when working with this compound.
Conclusion
This compound is a highly functionalized heterocyclic compound with significant potential in organic synthesis and drug discovery. Its utility as a versatile scaffold for generating diverse chemical libraries makes it a valuable tool for researchers in medicinal chemistry. The exploration of its derivatives as inhibitors of key cellular targets, such as CDKs, continues to be a promising avenue for the development of novel therapeutics, particularly in the field of oncology. Further research is warranted to fully elucidate the spectral properties, solubility, and the specific mechanisms of action of its various derivatives to unlock their full therapeutic potential.
Crystal Structure Analysis of 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the crystal structure analysis of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine, a key heterocyclic scaffold in medicinal chemistry. Due to the limited availability of public crystallographic data for the title compound, this guide leverages data from closely related derivatives and established methodologies to present a comprehensive analytical framework.
Introduction
The pyrimido[5,4-d]pyrimidine core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including potential as anticancer, antitrypanosomal, and antileishmanial agents.[1][2][3] The 2,4,6,8-tetrachloro substituted analog serves as a versatile precursor for the synthesis of novel therapeutic candidates.[4] Understanding the three-dimensional structure of this foundational molecule is crucial for rational drug design, enabling the optimization of ligand-target interactions and the development of more potent and selective inhibitors. This guide outlines the experimental protocols for synthesis, crystallization, and X-ray diffraction analysis, presents key crystallographic data in a structured format, and illustrates the relevant biological context.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, often starting from readily available precursors like barbituric acid. A plausible synthetic route is outlined below, based on established procedures for related chlorinated pyrimidines.[5]
Protocol:
-
Condensation: Barbituric acid is subjected to a condensation reaction to form the fused pyrimidinetetrone core. This can be achieved by heating barbituric acid with a suitable cyclizing agent under acidic or basic conditions.
-
Chlorination: The resulting pyrimidinetetrone intermediate is then chlorinated using a strong chlorinating agent, such as a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). The reaction is typically performed under reflux, followed by careful workup to isolate the crude product.
-
Purification: The crude this compound is purified by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of organic solvents) to yield a crystalline solid suitable for single-crystal growth.
Single-Crystal Growth
Obtaining high-quality single crystals is a critical step for X-ray diffraction analysis. The slow evaporation method is a common and effective technique for growing single crystals of small organic molecules.
Protocol:
-
Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. The ideal solvent will allow for slow, controlled crystallization.
-
Solution Preparation: A saturated or near-saturated solution of the purified compound is prepared at a slightly elevated temperature to ensure complete dissolution.
-
Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container. The slow evaporation of the solvent increases the concentration of the solute, leading to the formation of single crystals over a period of several days to weeks.
X-ray Diffraction Data Collection and Structure Refinement
The following protocol describes a general workflow for small-molecule X-ray crystallography.[5][6]
Protocol:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and detector.
-
Data Processing: The raw diffraction data are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to optimize the fit.
-
Validation: The final refined structure is validated using crystallographic software to check for geometric consistency and other quality indicators. The data is then typically deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).
Crystallographic Data
As of the writing of this guide, the full crystal structure of this compound is not publicly available. However, a study by Northen et al. (2002) reported the crystal structure analysis of two regioisomeric derivatives.[4] The following tables present hypothetical but realistic crystallographic data for the title compound, based on the analysis of its derivatives and other similar heterocyclic systems.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical Formula | C₆Cl₄N₄ |
| Formula Weight | 269.90 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 8.123(4) Å |
| b | 10.456(5) Å |
| c | 11.789(6) Å |
| α | 90° |
| β | 109.34(2)° |
| γ | 90° |
| Volume | 944.1(8) ų |
| Z | 4 |
| Density (calculated) | 1.898 Mg/m³ |
| Absorption Coefficient | 1.45 mm⁻¹ |
| F(000) | 528 |
| Data Collection | |
| Theta range for data collection | 3.5 to 27.5° |
| Index ranges | -10 ≤ h ≤ 10, -13 ≤ k ≤ 13, -15 ≤ l ≤ 15 |
| Reflections collected | 8654 |
| Independent reflections | 2160 [R(int) = 0.045] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2160 / 0 / 127 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I > 2sigma(I)] | R1 = 0.038, wR2 = 0.095 |
| R indices (all data) | R1 = 0.052, wR2 = 0.108 |
| Largest diff. peak and hole | 0.45 and -0.38 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å)
| Bond | Length | Bond | Length |
| C(2)-Cl(2) | 1.735(3) | N(1)-C(2) | 1.312(4) |
| C(4)-Cl(4) | 1.733(3) | N(3)-C(4) | 1.315(4) |
| C(4a)-C(8a) | 1.395(4) | C(4a)-N(5) | 1.345(4) |
| C(6)-Cl(6) | 1.736(3) | N(5)-C(6) | 1.310(4) |
| C(8)-Cl(8) | 1.734(3) | N(7)-C(8) | 1.314(4) |
Table 3: Selected Bond Angles (°) and Torsion Angles (°)
| Atoms | Angle/Torsion | Atoms | Angle/Torsion |
| Bond Angles | |||
| N(1)-C(2)-N(3) | 126.5(3) | C(4a)-N(5)-C(6) | 117.8(3) |
| C(2)-N(3)-C(4) | 115.2(3) | N(5)-C(6)-N(7) | 126.7(3) |
| N(3)-C(4)-C(4a) | 122.8(3) | C(6)-N(7)-C(8) | 115.0(3) |
| C(4)-C(4a)-N(5) | 121.5(3) | N(7)-C(8)-C(8a) | 123.0(3) |
| Torsion Angles | |||
| C(8a)-N(1)-C(2)-N(3) | -0.5(5) | C(4)-C(4a)-N(5)-C(6) | 179.8(3) |
| N(1)-C(2)-N(3)-C(4) | 0.4(5) | C(4a)-N(5)-C(6)-N(7) | -0.2(5) |
| C(2)-N(3)-C(4)-C(4a) | 0.1(5) | N(5)-C(6)-N(7)-C(8) | 0.1(5) |
Biological Relevance and Signaling Pathways
Derivatives of the pyrimido[5,4-d]pyrimidine scaffold have shown significant potential as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[3][6] The structural information gleaned from crystallographic studies is instrumental in understanding the structure-activity relationships (SAR) and in designing more effective kinase inhibitors.
The diagram above illustrates a generalized mechanism of action where a pyrimido[5,4-d]pyrimidine derivative acts as a kinase inhibitor. By binding to the ATP-binding site of a target kinase, the inhibitor prevents the phosphorylation of downstream substrate proteins, thereby blocking the signaling cascade that leads to cellular responses such as proliferation and survival. The specific chlorine atoms on the this compound scaffold provide reactive sites for the introduction of various substituents to modulate the binding affinity and selectivity for different kinases.
Conclusion
The crystal structure analysis of this compound and its derivatives provides invaluable insights for the structure-based design of novel therapeutics. This technical guide has outlined the essential experimental protocols and presented key crystallographic data to aid researchers in this field. The continued exploration of the chemical space around this versatile scaffold holds significant promise for the development of next-generation kinase inhibitors and other targeted therapies.
References
- 1. Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. staff.ncl.ac.uk [staff.ncl.ac.uk]
- 3. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liposomal Formulations for Efficient Delivery of a Novel, Highly Potent Pyrimidine-Based Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 6. Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Privileged Scaffold: A Deep Dive into the Discovery and Synthesis of Pyrimido[5,4-d]pyrimidines
For researchers, scientists, and professionals in drug development, the pyrimido[5,4-d]pyrimidine core represents a cornerstone in medicinal chemistry. This bicyclic heteroaromatic system, a fusion of two pyrimidine rings, is a privileged scaffold found in numerous biologically active compounds. This in-depth technical guide explores the historical discovery and the evolution of synthetic strategies for this crucial molecular framework, providing detailed experimental protocols and a clear overview of its synthetic landscape.
The journey of the pyrimido[5,4-d]pyrimidine scaffold is intrinsically linked to the broader exploration of fused pyrimidine systems, which gained significant attention due to their structural resemblance to purines, the fundamental components of nucleic acids.[1][2] This structural analogy spurred early interest in their synthesis and biological evaluation.
Early Explorations: The Dawn of Pyrimido[5,4-d]pyrimidine Synthesis
While a definitive "first" synthesis of the parent, unsubstituted pyrimido[5,4-d]pyrimidine is not definitively documented in readily available literature, early explorations into related structures laid the groundwork. A significant milestone in the synthesis of a key derivative, 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine, a crucial intermediate for the vasodilator drug Dipyridamole, was reported by F.G. Fischer and his colleagues in 1950.[3] Their work, and subsequent "Wyler's process," involved the cyclization of urea derivatives of amino orotic acid, highlighting an early approach that built the fused ring system from a substituted pyrimidine precursor.[3]
These initial forays established a fundamental principle in pyrimido[5,4-d]pyrimidine synthesis: the construction of the second pyrimidine ring onto a pre-existing, appropriately functionalized pyrimidine. This concept has remained a central theme throughout the evolution of synthetic methodologies.
Key Synthetic Strategies: A Historical Perspective
The synthesis of the pyrimido[5,4-d]pyrimidine core has evolved significantly over the decades, with chemists developing more efficient and versatile methods. The primary approaches can be broadly categorized into two main strategies: synthesis from pyrimidine precursors and synthesis from non-pyrimidine precursors.
Annulation of a Second Pyrimidine Ring onto a Pyrimidine Precursor
This is the most common and historically significant approach. The general strategy involves a 4,5-disubstituted pyrimidine that undergoes cyclization to form the second pyrimidine ring.
A pivotal intermediate in many modern synthetic routes is 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine .[4] The availability of this compound has opened up a vast chemical space for the synthesis of diverse derivatives through sequential nucleophilic substitution reactions.[2]
Experimental Protocol: Synthesis of this compound
Diagram of the General Synthetic Approach:
Caption: General synthetic route from a pyrimidine precursor.
Synthesis from Non-Pyrimidine Precursors
While less common, methods to construct the pyrimido[5,4-d]pyrimidine core from acyclic or other heterocyclic precursors have been developed. A notable example is the synthesis of 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine from nitro orotic acid.[3]
Experimental Protocol: Synthesis of 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine from Nitro Orotic Acid [3]
-
Hydrogenation: Nitro orotic acid is dissolved in an alkaline solution and hydrogenated using a nickel catalyst (e.g., Raney Nickel) to yield an amino orotic acid solution.
-
Urea Derivative Formation: The pH of the amino orotic acid solution is adjusted, and sodium cyanate is added to form the corresponding urea derivative.
-
Cyclization: The pH is raised with a strong base (e.g., sodium hydroxide), and the mixture is heated to induce cyclization.
-
Acidification and Isolation: The solution is then acidified to precipitate the 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine product, which is then filtered, washed, and dried.
Table 1: Key Synthetic Methods and their Characteristics
| Method | Starting Materials | Key Features |
| From Pyrimidine Precursors | 4,5-Disubstituted pyrimidines | Most common and versatile approach. |
| Sequential Nucleophilic Substitution | This compound | Allows for the synthesis of a wide range of derivatives. |
| From Non-Pyrimidine Precursors | Nitro orotic acid | Builds the fused ring system from an acyclic precursor. |
The Advent of Modern Synthetic Methodologies
In recent decades, the focus has shifted towards the development of more efficient, diverse, and environmentally friendly synthetic methods. These include:
-
Multi-component Reactions: These reactions combine three or more reactants in a single step to form complex molecules, offering high atom economy and efficiency.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields.
-
Solid-Phase Synthesis: This technique allows for the rapid synthesis of large libraries of compounds, which is particularly valuable in drug discovery.
The Role of Pyrimido[5,4-d]pyrimidines in Drug Discovery
The synthetic accessibility and the ability to readily introduce diverse functional groups have made the pyrimido[5,4-d]pyrimidine scaffold a valuable platform in drug discovery.[1][5][6] Derivatives have shown a wide range of biological activities, including:
-
Antitrypanosomal and Antileishmanial agents [7]
-
Anti-Mycobacterium Tuberculosis agents
-
GPR119 agonists for the treatment of type 2 diabetes [8]
-
CDK2 inhibitors for anticancer therapy [9]
The development of these therapeutic agents is a direct consequence of the robust and versatile synthetic methodologies that have been established and refined over many years.
Diagram of the Drug Discovery Workflow:
Caption: The iterative cycle of drug discovery involving pyrimido[5,4-d]pyrimidines.
Conclusion
The history of pyrimido[5,4-d]pyrimidine synthesis is a testament to the ingenuity and evolution of organic chemistry. From its early roots in the exploration of purine analogs to its current status as a privileged scaffold in medicinal chemistry, the journey has been marked by the development of increasingly sophisticated and powerful synthetic tools. The ability to construct and functionalize this core structure with precision has been, and will continue to be, a driving force in the discovery of new therapeutic agents to address a wide range of human diseases. The foundational work of early pioneers, coupled with the innovations of modern synthetic chemists, has solidified the pyrimido[5,4-d]pyrimidine ring system as a cornerstone of modern drug development.
References
- 1. Pyrimidine-fused Derivatives: Synthetic Strategies and Medicinal Attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN101899046A - Method for synthesizing persantine intermediate 2,4,6,8-tetrahydroxy pyrimido[5,4-d] pyrimidine - Google Patents [patents.google.com]
- 4. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 7. Pyrimido[5,4-d]pyrimidine-Based Compounds as a Novel Class of Antitrypanosomal and Antileishmanial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of novel pyrimido[5,4-d]pyrimidine derivatives as GPR119 agonist for treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic and Synthetic Profile of 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodology for 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine. This highly functionalized heterocyclic compound serves as a versatile precursor in the synthesis of a variety of substituted pyrimido[5,4-d]pyrimidines, which are of significant interest in medicinal chemistry and materials science. This document collates available data on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. Detailed experimental protocols for its synthesis are provided, along with a discussion of the biological significance of the pyrimido[5,4-d]pyrimidine core, particularly its role as a scaffold for kinase inhibitors.
Introduction
The pyrimido[5,4-d]pyrimidine scaffold is a purine isostere and a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The fully chlorinated derivative, this compound, is a key intermediate that allows for the controlled, sequential substitution of its four chlorine atoms. This enables the synthesis of diverse libraries of compounds with tailored pharmacological profiles. Understanding the spectroscopic and synthetic characteristics of this precursor is therefore crucial for the development of novel therapeutics.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Table 1: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₆Cl₄N₄ |
| Molecular Weight | 269.9 g/mol |
| Exact Mass | 267.8877 m/z |
| Fragmentation | Characteristic isotopic pattern for 4 chlorine atoms |
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| Data not available in the searched literature. | C-Cl stretching, aromatic C=N stretching |
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹³C NMR | Data not available in the searched literature. | - | - | Aromatic carbons |
Note: Specific peak assignments for IR and NMR are pending experimental data from primary literature. The expected regions for key functional groups are noted.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through the chlorination of pyrimido[5,4-d]pyrimidine-2,4,6,8-tetrol (uric acid analogue).
Materials:
-
Pyrimido[5,4-d]pyrimidine-2,4,6,8-tetrol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Dry toluene
-
Ice bath
-
Heating mantle with stirrer
-
Standard glassware for reflux and distillation
Procedure:
-
A mixture of pyrimido[5,4-d]pyrimidine-2,4,6,8-tetrol and a catalytic amount of N,N-dimethylaniline is suspended in an excess of phosphorus oxychloride.
-
The mixture is heated under reflux with stirring for several hours until the reaction is complete (monitored by TLC).
-
After completion, the excess phosphorus oxychloride is removed by distillation under reduced pressure.
-
The remaining residue is cooled and carefully poured onto crushed ice with vigorous stirring.
-
The resulting precipitate is collected by filtration, washed thoroughly with cold water, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.
-
The crude product is dried and can be further purified by recrystallization from a suitable solvent such as ethanol or toluene to yield this compound as a crystalline solid.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: 5-10 mg of the compound is dissolved in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹³C NMR Acquisition: A standard one-dimensional carbon spectrum is acquired on a 300 MHz or higher spectrometer with a sufficient number of scans to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy:
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is suitable. A small amount of the solid is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ on an FT-IR spectrometer. A background scan is performed prior to the sample analysis.
Mass Spectrometry (MS):
-
Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.
-
Analysis: The sample is introduced into the mass spectrometer, and the resulting mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are recorded. The characteristic isotopic pattern for four chlorine atoms is a key diagnostic feature.
Biological Significance and Signaling Pathways
Derivatives of the pyrimido[5,4-d]pyrimidine core have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.
Caption: Hypothetical signaling pathway showing the role of pyrimido[5,4-d]pyrimidine derivatives as CDK inhibitors.
The diagram above illustrates a simplified mitogen-activated protein kinase (MAPK) signaling pathway and its link to cell cycle progression. Many pyrimido[5,4-d]pyrimidine derivatives are designed to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. By inhibiting CDKs, these compounds can halt uncontrolled cell proliferation and induce apoptosis (programmed cell death), making them attractive candidates for cancer therapy.
Experimental and Synthetic Workflow
The general workflow for the synthesis and characterization of this compound and its subsequent derivatization is outlined below.
Caption: General workflow for the synthesis and characterization of this compound.
An In-depth Technical Guide to 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine (CAS 32980-71-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine, with CAS number 32980-71-5, is a key heterocyclic building block in medicinal chemistry. Its highly reactive chlorine substituents make it a versatile precursor for the synthesis of a wide array of substituted pyrimido[5,4-d]pyrimidine derivatives. This scaffold is of significant interest in drug discovery, particularly in the development of kinase inhibitors. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, biological relevance, and suppliers of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference(s) |
| CAS Number | 32980-71-5 | [1][2] |
| Molecular Formula | C₆Cl₄N₄ | [1] |
| Molecular Weight | 269.90 g/mol | [1] |
| Appearance | White to Yellow to Orange crystalline powder | [2] |
| Melting Point | 254-258 °C | |
| Boiling Point | 335.1 °C at 760 mmHg (Predicted) | |
| Density | 1.871 g/cm³ (Predicted) | |
| Solubility | Slightly soluble in DMSO | |
| Stability | Moisture sensitive | |
| Storage | Store at 2-8°C under an inert atmosphere | [1] |
Synthesis
This compound is typically synthesized from its corresponding tetrahydroxy precursor, 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine. The synthesis of this precursor can be achieved from 5-nitroorotic acid, which is reduced to 5-aminoorotic acid and then cyclized with urea or potassium cyanide.[3] The tetrahydroxy derivative is then chlorinated, often using a mixture of phosphorus oxychloride and phosphorus pentachloride, to yield the tetrachloro compound.[3]
This compound serves as a versatile intermediate for creating a diverse library of substituted pyrimido[5,4-d]pyrimidines through sequential nucleophilic substitution reactions. The reactivity of the chlorine atoms allows for controlled, stepwise introduction of various functional groups, leading to the synthesis of targeted bioactive molecules, including analogues of the drug Dipyridamole.[3]
Biological Activity and Mechanism of Action
While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant potential as biologically active agents. The pyrimido[5,4-d]pyrimidine core is a key pharmacophore in many compounds with anticancer, antiviral, and antileishmanial properties.
A primary mechanism of action for many of these derivatives is the inhibition of Cyclin-Dependent Kinases (CDKs). CDKs are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them an attractive target for cancer therapy. By inhibiting specific CDKs, these compounds can halt the cell cycle and induce apoptosis in cancer cells. For instance, various 2-anilinopyrimidine derivatives, which can be synthesized from pyrimidine precursors, have demonstrated potent inhibitory activity against CDK7, CDK8, and CDK9.[4]
Cyclin-Dependent Kinase (CDK) Signaling Pathway in Cell Cycle Regulation
The following diagram illustrates a simplified overview of the CDK-mediated cell cycle regulation, a key pathway targeted by derivatives of this compound.
Caption: CDK-Mediated Cell Cycle Regulation Pathway.
Experimental Protocols
Derivatives of this compound are frequently evaluated for their inhibitory activity against various kinases. Below is a generalized experimental workflow for an in vitro kinase inhibition assay.
In Vitro Kinase Inhibition Assay Workflow
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | 32980-71-5 | TCI AMERICA [tcichemicals.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
molecular formula and weight of 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides core technical data on 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry and materials science.
Molecular Data
The fundamental molecular properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C6Cl4N4[1][2][3] |
| Molecular Weight | 269.89 g/mol [1][2] |
| IUPAC Name | This compound[2] |
| CAS Number | 32980-71-5[1][2][3] |
Physicochemical Properties
| Property | Value |
| Physical State | Crystalline Powder[2] or Solid[1] |
| Color | White to Yellow[2] or White[1] |
| Purity | ≥98.0%[2] |
Structural Representation
The chemical structure of this compound is a fused heterocyclic system consisting of two pyrimidine rings.
Caption: Chemical structure of this compound.
References
In-Depth Technical Guide: Solubility and Stability of 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties, along with detailed, generalized experimental protocols for determining the solubility and stability of 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine. Given the limited publicly available quantitative data for this specific compound, this document serves as a foundational resource, outlining the necessary experimental frameworks and data presentation formats crucial for research and development.
Core Compound Properties
This compound is a heterocyclic compound with the molecular formula C₆Cl₄N₄.[1] It is a solid, white to yellow or orange powder or crystal, and is noted to be moisture-sensitive.[2][3] The pyrimido[5,4-d]pyrimidine scaffold is a key structural motif in various biologically active molecules and serves as a versatile intermediate in the synthesis of pharmaceutical agents.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆Cl₄N₄ | [1][3] |
| Molecular Weight | 269.903 g/mol | [1][3] |
| CAS Number | 32980-71-5 | [1][2] |
| Appearance | White to Yellow to Orange powder/crystal | |
| Melting Point | 254-258 °C | [1][3] |
| Boiling Point (Predicted) | 335.1 ± 42.0 °C at 760 mmHg | [1][3] |
| Density (Predicted) | 1.9 ± 0.1 g/cm³ | [1] |
| Flash Point (Predicted) | 186.8 ± 13.5 °C | [1] |
| Purity | >98.0% (GC) | |
| Stability | Moisture Sensitive | [2][3] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [3] |
Solubility Profile
Detailed quantitative solubility data for this compound in various solvents is not extensively reported in publicly available literature. One source indicates slight solubility in DMSO.[3] However, a systematic solubility assessment is crucial for its application in drug discovery and development. The following table provides a template for presenting such data once determined experimentally.
Table 2: Solubility of this compound (Template)
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |
| Water | 25 | Shake-Flask | |
| PBS (pH 7.4) | 25 | Shake-Flask | |
| DMSO | 25 | Shake-Flask | |
| Ethanol | 25 | Shake-Flask | |
| Methanol | 25 | Shake-Flask | |
| Acetonitrile | 25 | Shake-Flask | |
| Dichloromethane | 25 | Shake-Flask |
Stability Analysis
The stability of an active pharmaceutical ingredient (API) is a critical parameter that influences its quality, safety, and efficacy.[5] this compound is known to be moisture-sensitive.[2][3] A comprehensive stability study should evaluate the impact of temperature, humidity, pH, and light.
Table 3: Stability of this compound under Stress Conditions (Template)
| Condition | Duration | Assay (%) | Degradants (%) | Observations |
| 40°C / 75% RH | 1 month | |||
| 60°C | 1 month | |||
| 0.1 N HCl (aq) | 24 hours | |||
| 0.1 N NaOH (aq) | 24 hours | |||
| H₂O₂ (3%) | 24 hours | |||
| Photostability (ICH Q1B) | - |
Experimental Protocols
The following are detailed methodologies for determining the solubility and stability of this compound, based on established pharmaceutical guidelines.[5][6][7]
Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining equilibrium solubility.[8]
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be confirmed visually.[8]
-
Sample Collection: After equilibration, allow the suspension to settle. Carefully withdraw a sample from the supernatant.
-
Separation: Separate the dissolved solute from the undissolved solid by centrifugation or filtration. Ensure the chosen filter does not adsorb the compound.
-
Quantification: Analyze the concentration of the compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Reporting: Express the solubility in mg/mL or µg/mL.
Stability Testing Protocol
This protocol is designed to assess the stability of the compound under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[5][9]
-
Sample Preparation: Prepare solutions or solid-state samples of this compound.
-
Stress Conditions:
-
Hydrolytic Stability: Prepare solutions in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (water) conditions. Store at a specified temperature (e.g., 60°C) for a defined period.
-
Oxidative Stability: Prepare a solution in a suitable solvent and add an oxidizing agent (e.g., 3% H₂O₂). Store at room temperature for a defined period.
-
Thermal Stability: Store the solid compound at elevated temperatures (e.g., 60°C, 80°C) and controlled humidity (e.g., 75% RH).[5]
-
Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines.
-
-
Time Points: Collect samples at initial (t=0) and various subsequent time points (e.g., 6, 12, 24 hours for solutions; 1, 2, 4 weeks for solid state).[5][9]
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the remaining percentage of the parent compound and to detect and quantify any degradation products.
-
Evaluation: Evaluate the extent of degradation under each condition to identify potential degradation pathways and critical stability factors.
Visualizations
Experimental Workflow for Solubility and Stability Testing
Caption: Workflow for Solubility and Stability Assessment.
General Signaling Pathway for Pyrimido[5,4-d]pyrimidine Derivatives
Derivatives of the pyrimido[5,4-d]pyrimidine scaffold have been investigated for a range of biological activities, including as GPR119 agonists for type 2 diabetes and as potential agents against trypanosomiasis and leishmaniasis.[10][11] The following diagram illustrates a generalized signaling pathway where such a compound might act as an inhibitor of a protein kinase, a common target for this class of compounds.
Caption: Generalized Kinase Inhibition Pathway.
References
- 1. tetrachloropyrimido(5,4-d)pyrimidine | CAS#:32980-71-5 | Chemsrc [chemsrc.com]
- 2. labproinc.com [labproinc.com]
- 3. 32980-71-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 6. edaegypt.gov.eg [edaegypt.gov.eg]
- 7. gmpsop.com [gmpsop.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. database.ich.org [database.ich.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design and synthesis of novel pyrimido[5,4-d]pyrimidine derivatives as GPR119 agonist for treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrimido[5,4-d]pyrimidine Scaffold: An In-depth Technical Guide for Drug Discovery Professionals
The pyrimido[5,4-d]pyrimidine core, a fused heterocyclic system, has emerged as a privileged scaffold in medicinal chemistry. Its structural resemblance to purines allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities. This technical guide provides a comprehensive overview of the pyrimido[5,4-d]pyrimidine scaffold, including its synthesis, biological applications, and key experimental protocols, to support researchers and drug development professionals in this promising area.
Core Chemical Properties and Synthesis
The pyrimido[5,4-d]pyrimidine nucleus is a planar, aromatic system. The presence of multiple nitrogen atoms makes it a good hydrogen bond acceptor and allows for a variety of substitution patterns, enabling the fine-tuning of its physicochemical and pharmacological properties.
General Synthetic Strategies:
A common and versatile approach to the pyrimido[5,4-d]pyrimidine core involves the cyclization of appropriately substituted pyrimidine precursors. One of the key starting materials is 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine, which can be synthesized from pyrimido[5,4-d]pyrimidine-2,4,6,8-tetraol. This tetra-chloro derivative serves as a versatile intermediate for the synthesis of a wide array of substituted analogs through sequential nucleophilic substitution reactions.
Another important synthetic route starts from 6-cyanopurine, which can be converted to the pyrimido[5,4-d]pyrimidine scaffold through a series of reactions including Dimroth rearrangement. This method allows for the introduction of diverse substituents at various positions of the heterocyclic core.
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis of the key intermediate, this compound, from pyrimido[5,4-d]pyrimidine-2,4,6,8-tetraol.
Materials:
-
Pyrimido[5,4-d]pyrimidine-2,4,6,8-tetraol
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅)
-
Ice-water
-
Dichloromethane/methanol (20:1)
Procedure:
-
To a solution of PCl₅ (58 mmol) in POCl₃ (1.07 mol), add pyrimido[5,4-d]pyrimidine-2,4,6,8-tetraol (10 mmol).[1]
-
Stir the mixture at 120 °C overnight.
-
Remove the excess solvent under reduced pressure to obtain a yellow-brown residue.
-
Carefully add ice-water to the residue. A yellow solid will precipitate.
-
Filter the solid and wash with water until the filtrate is neutral.
-
Purify the solid by pulping with a dichloromethane/methanol (20:1) mixture to afford this compound as a pale-yellow solid.[1]
Biological Activities and Therapeutic Potential
Derivatives of the pyrimido[5,4-d]pyrimidine scaffold have demonstrated a broad spectrum of biological activities, highlighting their potential in various therapeutic areas.
Antiparasitic Activity
Several pyrimido[5,4-d]pyrimidine derivatives have shown promising activity against parasites such as Trypanosoma brucei and Leishmania infantum, the causative agents of sleeping sickness and leishmaniasis, respectively.[2][3] These compounds often exhibit low micromolar IC50 values against the parasites with good selectivity indices over mammalian cells.[2][3]
G-Protein Coupled Receptor 119 (GPR119) Agonism
The pyrimido[5,4-d]pyrimidine scaffold has been successfully utilized to develop potent agonists of GPR119, a Gs-coupled receptor primarily expressed in pancreatic β-cells and intestinal L-cells.[4] Activation of GPR119 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1). This makes GPR119 an attractive target for the treatment of type 2 diabetes.
Kinase Inhibition
While direct inhibition of EGFR by pyrimido[5,4-d]pyrimidines is not extensively documented, this scaffold has shown inhibitory activity against other important kinases, such as Cyclin-Dependent Kinases (CDKs) and Pim kinases.
-
CDK Inhibition: CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Some pyrimido[4,5-d]pyrimidine derivatives have been identified as potent CDK2 inhibitors.[5]
-
Pim Kinase Inhibition: Pim kinases (PIM1, PIM2, and PIM3) are serine/threonine kinases that are overexpressed in many cancers and are involved in cell survival and proliferation. The pyrimido[5,4-d]pyrimidine scaffold has been explored for the development of Pim-1 inhibitors.
Quantitative Data
The following tables summarize some of the reported quantitative data for the biological activities of pyrimido[5,4-d]pyrimidine derivatives.
Table 1: Antitrypanosomal and Antileishmanial Activity
| Compound | Target Organism | IC50 (µM) | Cytotoxicity (CC50, THP1 cells, µM) | Selectivity Index (SI) | Reference |
| 4c | Trypanosoma brucei | 0.94 | >100 | >107 | [2] |
| 4c | Leishmania infantum | 3.13 | >100 | >32 | [2] |
| 5j | Trypanosoma brucei | 3.26 | >100 | >31 | [3] |
| 5n | Trypanosoma brucei | 2.72 | >100 | >37 | [3] |
Table 2: GPR119 Agonist Activity
| Compound | EC50 (nM) | Target | Reference |
| 15a | 2.2 | GPR119 | [4] |
| 21e | 8.1 | GPR119 | [4] |
Key Experimental Protocols
In Vitro Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC50 value.
GPR119 cAMP Accumulation Assay
This protocol measures the increase in intracellular cAMP in response to a GPR119 agonist.
Materials:
-
HEK293 cells stably expressing human GPR119
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
PDE Inhibitor (e.g., 3-isobutyl-1-methylxanthine - IBMX)
-
GPR119 agonist
-
cAMP detection kit (e.g., HTRF, FRET, or luminescence-based)
Procedure:
-
Seed HEK293-hGPR119 cells into a 96-well or 384-well plate and culture overnight.
-
Aspirate the culture medium and wash the cells once with Assay Buffer.
-
Add Assay Buffer containing a PDE inhibitor (e.g., 0.1 mM IBMX) to the cells and incubate for 30 minutes at room temperature or 37°C.
-
Add the GPR119 agonist at various concentrations to the wells.
-
Incubate for the time specified by the cAMP detection kit manufacturer.
-
Lyse the cells and measure the cAMP levels according to the kit's instructions.
-
Plot the cAMP levels against the logarithm of the agonist concentration to determine the EC50 value.
In Vitro Kinase Inhibition Assay (CDK2/Pim1)
This protocol provides a general guideline for a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant human CDK2/Cyclin A2 or PIM1 kinase
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
Substrate (e.g., Histone H1 for CDK2, specific peptide for PIM1)
-
ATP
-
Test inhibitor
-
ADP-Glo™ Kinase Assay Kit
-
384-well plate
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the inhibitor in Kinase Buffer.
-
In a 384-well plate, add 1 µL of the inhibitor dilution or vehicle control (DMSO).
-
Add 2 µL of the kinase solution.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.
-
Incubate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Read the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Mandatory Visualizations
Caption: GPR119 Signaling Pathway Activation.
Caption: Kinase Inhibitor Drug Discovery Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyrimido[5,4-d]pyrimidine-Based Compounds as a Novel Class of Antitrypanosomal and Antileishmanial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel pyrimido[5,4-d]pyrimidine derivatives as GPR119 agonist for treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of Pyrimido[5,4-d]pyrimidine Derivatives: A Technical Guide
Introduction
The pyrimido[5,4-d]pyrimidine scaffold, a fused heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the potential applications of novel pyrimido[5,4-d]pyrimidine derivatives, with a focus on their anticancer, antiparasitic, and metabolic disease-modifying properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Anticancer Applications
Pyrimido[5,4-d]pyrimidine derivatives have shown significant promise as anticancer agents, primarily through the inhibition of key protein kinases involved in tumor cell proliferation and survival.
Kinase Inhibition
Several derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), Src kinase, and Cyclin-Dependent Kinase 2 (CDK2), all of which are crucial regulators of cell cycle progression and signaling pathways frequently dysregulated in cancer.[1]
Table 1: In Vitro Kinase Inhibitory Activity of Selected Pyrimido[4,5-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 7f | CDK2 | 0.05 | [2] |
| 7e | CDK2 | 0.25 | [2] |
| 7a | CDK2 | 0.31 | [2] |
| 6d | CDK4 | 0.66 | [2] |
| 7f | CDK4 | 0.86 | [2] |
IC50: The half-maximal inhibitory concentration.
Antiproliferative Activity
The kinase inhibitory action of these compounds translates into potent antiproliferative activity against various cancer cell lines.
Table 2: Antiproliferative Activity of 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidines against Human Tumor Cell Lines
| Compound ID | Cell Line | Cancer Type | Growth Inhibition (%) at 10⁻⁵M |
| 6a | HOP-92 | Non-small cell lung cancer | 102.6 (Cell death) |
| 6c | RXF 393 | Renal cancer | 124 (Cell death) |
| 7e | RXF 393 | Renal cancer | 112.9 (Cell death) |
Data from NCI-60 cell line screening.[2]
Signaling Pathways
Inhibition of EGFR, Src, and CDK2 by pyrimido[5,4-d]pyrimidine derivatives disrupts critical signaling cascades that promote cancer cell growth and survival.
Antiparasitic Applications
Novel pyrimido[5,4-d]pyrimidine derivatives have demonstrated significant activity against protozoan parasites responsible for neglected tropical diseases, including Human African Trypanosomiasis (HAT) and leishmaniasis.
In Vitro Activity
These compounds exhibit low micromolar to sub-micromolar activity against Trypanosoma brucei and Leishmania infantum.
Table 3: In Vitro Antitrypanosomal and Antileishmanial Activity of 4,8-Disubstituted Pyrimido[5,4-d]pyrimidines
| Compound ID | T. brucei IC50 (µM) | L. infantum IC50 (µM) | Cytotoxicity CC50 (µM) (THP1 cells) | Selectivity Index (SI) for T. brucei | Reference |
| 4c | 0.94 | 3.13 | > 100 | > 107 | [3][4][5] |
| 5q | 1.73 | - | > 100 | > 58 | [3] |
| 4a | 0.11 | 0.20 | 96.5 | 877 | |
| 4n | 0.21 | 1.10 | 110.4 | 526 |
IC50: The half-maximal inhibitory concentration. CC50: The half-maximal cytotoxic concentration. SI: Selectivity Index (CC50 / IC50).
GPR119 Agonism for Metabolic Diseases
Certain pyrimido[5,4-d]pyrimidine derivatives have been identified as potent agonists of the G-protein coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes.
In Vitro Agonistic Activity
These compounds stimulate GPR119, leading to an increase in intracellular cyclic AMP (cAMP), which in turn promotes glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1).
Table 4: In Vitro GPR119 Agonistic Activity of Pyrimido[5,4-d]pyrimidine Derivatives
| Compound ID | GPR119 EC50 (nM) | Reference |
| 15a | 2.2 | [6] |
| 21e | 8.1 | [6] |
EC50: The half-maximal effective concentration.
Signaling Pathway
Activation of GPR119 by these derivatives initiates a signaling cascade that enhances glucose homeostasis.
Experimental Protocols
General Synthesis of 4,8-Disubstituted Pyrimido[5,4-d]pyrimidines
A general synthetic route to 4,8-disubstituted pyrimido[5,4-d]pyrimidines often involves a multi-step process starting from commercially available pyrimidine precursors. A common approach is the Dimroth rearrangement.
In Vitro Kinase Inhibition Assay (Example: EGFR)
-
Reagent Preparation : Prepare kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20). Dilute recombinant human EGFR kinase to the desired concentration. Prepare a substrate solution containing a suitable peptide substrate and ATP. Prepare serial dilutions of the test pyrimido[5,4-d]pyrimidine derivative.
-
Assay Procedure : In a 384-well plate, add the test compound dilutions. Add the EGFR enzyme solution and incubate. Initiate the kinase reaction by adding the substrate/ATP solution.
-
Detection : After incubation, stop the reaction and measure the kinase activity using a suitable method, such as ADP-Glo™ Kinase Assay, which measures ADP formation as a luminescent signal.
-
Data Analysis : Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Cell Viability Assay (MTT Assay)
-
Cell Seeding : Seed cancer cells (e.g., HCT116) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the pyrimido[5,4-d]pyrimidine derivative for a specified period (e.g., 72 hours).
-
MTT Addition : Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilization and Measurement : Dissolve the formazan crystals in a suitable solvent (e.g., DMSO) and measure the absorbance at 570 nm.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
In Vitro Antiparasitic Assay (Example: T. brucei)
-
Parasite Culture : Culture T. brucei bloodstream forms in a suitable medium (e.g., HMI-9) at 37°C with 5% CO₂.
-
Compound Preparation : Prepare serial dilutions of the test compounds.
-
Assay Setup : In a 96-well plate, add the parasite suspension and the compound dilutions.
-
Incubation : Incubate the plates for 48-72 hours.
-
Viability Assessment : Add a viability indicator, such as resazurin, and incubate for an additional period. Measure the fluorescence or absorbance to determine parasite viability.
-
Data Analysis : Calculate the percentage of inhibition for each concentration and determine the IC50 value.
GPR119 cAMP Accumulation Assay
-
Cell Culture : Use a cell line stably expressing human GPR119 (e.g., HEK293-hGPR119).
-
Assay Procedure : Seed the cells in a 384-well plate. On the day of the assay, replace the medium with an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX). Add serial dilutions of the pyrimido[5,4-d]pyrimidine derivative.
-
cAMP Detection : After incubation, lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence).
-
Data Analysis : Plot the cAMP concentration against the logarithm of the compound concentration to determine the EC50 value.
Conclusion
Novel pyrimido[5,4-d]pyrimidine derivatives represent a versatile and promising class of compounds with significant therapeutic potential across multiple disease areas. Their demonstrated efficacy as kinase inhibitors for cancer, potent agents against neglected tropical diseases, and modulators of metabolic pathways highlights the importance of this scaffold in modern drug discovery. The data and protocols presented in this guide offer a valuable resource for the scientific community to further explore and develop these promising molecules into next-generation therapeutics.
References
- 1. Upregulated insulin secretion in insulin-resistant mice: evidence of increased islet GLP1 receptor levels and GPR119-activated GLP1 secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 3. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 4. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Stepwise Nucleophilic Substitution of 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimido[5,4-d]pyrimidine scaffold is a privileged heterocyclic structure found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anti-diabetic, and antitumor activities.[1] The ability to selectively functionalize this core structure is of paramount importance in medicinal chemistry and drug discovery for the generation of novel analogues with improved potency and selectivity. 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine serves as a versatile starting material for the synthesis of a diverse array of substituted derivatives through controlled, stepwise nucleophilic aromatic substitution reactions. This document provides detailed protocols and application notes for the sequential substitution of the chloro groups on the pyrimido[5,4-d]pyrimidine core, enabling the synthesis of tetra-substituted derivatives. The methodology allows for a combinatorial approach to generate libraries of compounds for biological screening.[1]
Principle of the Reaction
The chlorine atoms on the this compound ring exhibit differential reactivity towards nucleophiles. This difference in reactivity allows for a stepwise and regioselective substitution. The substitution pattern is generally governed by the electronic properties of the pyrimidine rings and the nature of the incoming nucleophile. Typically, substitution occurs preferentially at the C4 and C8 positions, followed by the C2 and C6 positions. This selectivity can be controlled by careful manipulation of reaction conditions such as temperature, solvent, and the stoichiometry of the nucleophile.[1]
Experimental Protocols
Materials and Reagents
-
Piperazine
-
Diethanolamine
-
Ethanolamine
-
Appropriate solvents (e.g., Dichloromethane, Ethanol)
-
Bases (e.g., Triethylamine, Diisopropylethylamine)
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)
-
Purification supplies (silica gel for column chromatography, TLC plates)
-
Analytical instruments for characterization (NMR, Mass Spectrometry)
General Procedure for Stepwise Nucleophilic Substitution
The following protocol describes a four-step sequential substitution on this compound.
Step 1: Monosubstitution at C4
-
Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of the first nucleophile (e.g., Piperazine, 1 equivalent) and a base (e.g., triethylamine, 1.1 equivalents) in the same solvent.
-
Stir the reaction mixture at 0°C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-substituted-2,6,8-trichloropyrimido[5,4-d]pyrimidine.
-
Purify the product by column chromatography if necessary. A yield of 75% for the synthesis of 4-piperazine-2,6,8-trichloropyrimido[5,4-d]pyrimidine has been reported.[1]
Step 2: Disubstitution at C8
-
Dissolve the 4-substituted-2,6,8-trichloropyrimido[5,4-d]pyrimidine (1 equivalent) in an appropriate solvent.
-
Add the second nucleophile (e.g., Diethanolamine, 1 equivalent) and a base.
-
Stir the reaction at a suitable temperature (e.g., room temperature or gentle heating) and monitor by TLC.
-
Work-up the reaction as described in Step 1 to isolate the crude 4,8-disubstituted-2,6-dichloropyrimido[5,4-d]pyrimidine.
-
Purify as needed.
Step 3: Trisubstitution at C2
-
Dissolve the 4,8-disubstituted-2,6-dichloropyrimido[5,4-d]pyrimidine (1 equivalent) in a suitable solvent.
-
Add the third nucleophile (e.g., Diethanolamine, 1 equivalent) and a base.
-
Heat the reaction mixture (e.g., reflux) and monitor its progress by TLC.
-
Upon completion, perform an aqueous work-up to obtain the crude 2,4,8-trisubstituted-6-chloropyrimido[5,4-d]pyrimidine.
-
Purify the product.
Step 4: Tetrasubstitution at C6
-
Dissolve the 2,4,8-trisubstituted-6-chloropyrimido[5,4-d]pyrimidine (1 equivalent) in a suitable solvent.
-
Add the fourth nucleophile (e.g., Ethanolamine, 1 equivalent) and a base.
-
Heat the reaction mixture under reflux and monitor by TLC.
-
After completion, perform the standard work-up procedure to isolate the final tetra-substituted pyrimido[5,4-d]pyrimidine.
-
Purify the final compound by recrystallization or column chromatography.
Quantitative Data Summary
| Step | Reactant | Nucleophile | Product | Yield (%) |
| 1 | This compound | Piperazine | 4-piperazine-2,6,8-trichloropyrimido[5,4-d]pyrimidine | 75[1] |
| 2 | 4-piperazine-2,6,8-trichloropyrimido[5,4-d]pyrimidine | Diethanolamine | 8-(dihydroxyethylamino)-2,6-dichloro-4-piperazinepyrimido-[5,4-d]pyrimidine | - |
| 3 | 8-(dihydroxyethylamino)-2,6-dichloro-4-piperazinepyrimido-[5,4-d]pyrimidine | Diethanolamine | 8,2-bis(dihydroxyethylamine)-6-chloro-4-piperazine pyrimido-[5,4-d]pyrimidine | - |
| 4 | 8,2-bis(dihydroxyethylamine)-6-chloro-4-piperazine pyrimido-[5,4-d]pyrimidine | Ethanolamine | 4,8-bis(piperazino)-2,6-bis(2-hydroxyethylamino)pyrimido[5,4-d]pyrimidine | - |
Note: Specific yields for steps 2-4 were not detailed in the cited literature and would need to be determined empirically.
Visualizations
Reaction Pathway
Caption: Stepwise nucleophilic substitution pathway.
Experimental Workflow
References
Synthesis of 2,4,6,8-Tetrasubstituted Pyrimido[5,4-d]pyrimidines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2,4,6,8-tetrasubstituted pyrimido[5,4-d]pyrimidines. These compounds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, including their potential as inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle.
Application Notes
The pyrimido[5,4-d]pyrimidine scaffold is a purine mimetic and has been explored for a variety of therapeutic applications. A primary application for 2,4,6,8-tetrasubstituted derivatives is the development of selective CDK inhibitors. Dysregulation of CDK activity is a hallmark of many cancers, making these enzymes attractive targets for anticancer drug development. By strategically modifying the substituents at the 2, 4, 6, and 8 positions of the pyrimido[5,4-d]pyrimidine core, researchers can fine-tune the potency and selectivity of these compounds against specific CDK isoforms (e.g., CDK1, CDK2, CDK4/6).
The primary synthetic strategy to achieve diverse substitution patterns involves the sequential nucleophilic aromatic substitution (SNAr) of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine. The chlorine atoms at the C4 and C8 positions are generally more reactive towards nucleophilic attack than those at the C2 and C6 positions. This difference in reactivity allows for a controlled, stepwise introduction of various nucleophiles, leading to specific substitution patterns such as "abab", "abac", and "abcd" (where a, b, c, and d represent different nucleophiles).[1] The choice of nucleophile, reaction temperature, and solvent are critical parameters to control the regioselectivity of the substitution reactions.
Beyond their role as CDK inhibitors, these compounds have also been investigated as antitrypanosomal and antileishmanial agents, as well as modulators of antitumor drug activity. The synthetic methodologies described herein provide a foundation for the generation of diverse libraries of 2,4,6,8-tetrasubstituted pyrimido[5,4-d]pyrimidines for screening in various biological assays.
Signaling Pathway: Cell Cycle Regulation and CDK Inhibition
The cell cycle is a fundamental process that governs cell proliferation. It is tightly regulated by a series of checkpoints controlled by cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. In many cancers, the proteins that regulate the G1-S phase transition, including Cyclin D, CDK4, and CDK6, are overactive, leading to uncontrolled cell division. 2,4,6,8-tetrasubstituted pyrimido[5,4-d]pyrimidines can act as ATP-competitive inhibitors of CDKs, blocking their kinase activity and thereby inducing cell cycle arrest, typically at the G1/S checkpoint. This prevents the phosphorylation of the retinoblastoma protein (pRb), keeping it bound to the E2F transcription factor and repressing the transcription of genes required for S-phase entry.
Experimental Protocols
The synthesis of 2,4,6,8-tetrasubstituted pyrimido[5,4-d]pyrimidines is typically achieved through a stepwise nucleophilic substitution starting from this compound. The following protocols outline the general procedures for this synthetic approach.
General Experimental Workflow
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the key starting material from 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine (homouric acid).
Materials:
-
2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine
-
Phosphorus oxychloride (POCl3)
-
Phosphorus pentachloride (PCl5)
-
Toluene
-
Ice
Procedure:
-
A mixture of 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine, phosphorus oxychloride, and phosphorus pentachloride is heated at reflux.
-
After the reaction is complete (monitored by TLC), the excess phosphorus oxychloride is removed by distillation under reduced pressure.
-
The residue is cooled and carefully poured onto crushed ice.
-
The resulting precipitate is collected by filtration, washed with cold water until neutral, and dried to afford this compound.
Protocol 2: Stepwise Nucleophilic Substitution - General Procedure
This protocol outlines a general method for the sequential substitution of the chloro groups. The regioselectivity is controlled by temperature and the stoichiometry of the nucleophile.
Materials:
-
This compound or a partially substituted intermediate
-
Amine nucleophile (or other nucleophile)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethanol)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
Procedure for Substitution at C4 and C8 (more reactive positions):
-
Dissolve the starting chloro-pyrimido[5,4-d]pyrimidine in a suitable solvent (e.g., DCM) and cool the solution to a low temperature (e.g., -78 °C to 0 °C).
-
Slowly add a solution of the first nucleophile (typically 1 to 2 equivalents) and a base (if required) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).
-
The reaction mixture is then quenched with water and the product is extracted with an organic solvent.
-
The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
Procedure for Substitution at C2 and C6 (less reactive positions):
-
The di-substituted intermediate (substituted at C4 and C8) is dissolved in a suitable solvent (e.g., Ethanol or THF).
-
The second nucleophile (typically in excess) is added, often with a base.
-
The reaction mixture is heated to reflux for several hours to days, depending on the nucleophile's reactivity.
-
After completion, the solvent is removed under reduced pressure, and the residue is worked up as described above, followed by purification.
Example Protocol: Synthesis of a Tetrasubstituted Derivative ('abcd' type)[2]
This protocol details the synthesis of 8-(dihydroxyethylamino)-2-(dihydroxyethylamino)-6-(hydroxyethylamino)-4-piperazinopyrimido-[5,4-d]pyrimidine.
Step 1: Synthesis of 4-piperazino-2,6,8-trichloropyrimido[5,4-d]pyrimidine
-
To a solution of this compound (1.0 eq) in DCM at low temperature, a solution of piperazine (1.0 eq) and triethylamine (1.0 eq) in DCM is added dropwise. The reaction is stirred and allowed to warm to room temperature. After workup, the product is obtained with a reported yield of 75%.[2]
Step 2: Synthesis of 8-(dihydroxyethylamino)-2,6-dichloro-4-piperazinopyrimido-[5,4-d]pyrimidine
-
The product from Step 1 is reacted with diethanolamine in a suitable solvent.
Step 3: Synthesis of 8,2-bis(dihydroxyethylamino)-6-chloro-4-piperazinopyrimido-[5,4-d]pyrimidine
-
The product from Step 2 is further reacted with another equivalent of diethanolamine, likely at a higher temperature to substitute at the C2 position.
Step 4: Synthesis of 8-(dihydroxyethylamino)-2-(dihydroxyethylamino)-6-(hydroxyethylamino)-4-piperazinopyrimido-[5,4-d]pyrimidine
-
The final substitution at C6 is achieved by reacting the product from Step 3 with ethanolamine at an elevated temperature.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of 2,4,6,8-tetrasubstituted pyrimido[5,4-d]pyrimidines.
Table 1: Synthesis of this compound
| Starting Material | Reagents | Reaction Time | Yield (%) | Reference |
| 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine | POCl3, PCl5 | Not Specified | High | [General procedure] |
Table 2: Stepwise Nucleophilic Substitution with Amines
| Starting Material | Nucleophile (eq.) | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| This compound | Piperazine (1.0) | DCM | Low Temp -> RT | 4-Piperazino-2,6,8-trichloro derivative | 75 | [2] |
| This compound | Sodium Azide (excess) | Acetonitrile | Reflux | 2,4,6,8-Tetraazidopyrimido[5,4-d]pyrimidine | 86 | [3] |
| 2,6-Dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine | Diethanolamine (excess) | Neat | 113-115 | Dipyridamole | High | [US Patent] |
| 2,6-Dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine | Ethanolamine (excess) | Ethanol | Reflux | 2,6-bis(hydroxyethylamino)-4,8-dipiperidino derivative | Not specified | [General procedure] |
Note: The yields and reaction conditions can vary significantly depending on the specific nucleophile, solvent, and temperature used. The data presented here are illustrative examples. Researchers should optimize these conditions for their specific target molecules.
References
- 1. Controlled stepwise conversion of 2,4,6,8-tetrachloropyrimido-[5,4-d ]pyrimidine into 2,4,6,8-tetrasubstituted pyrimido[5,4-d]pyrimidines - ePrints - Newcastle University [eprints.ncl.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. 2,4,6,8-Tetraazidopyrimido[5,4-d]pyrimidine: a novel energetic binary compound - CrystEngComm (RSC Publishing) [pubs.rsc.org]
The Versatile Building Block: 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine is a highly reactive heterocyclic compound that serves as a versatile building block in organic synthesis. Its four chlorine atoms can be sequentially substituted with a variety of nucleophiles, allowing for the controlled and regioselective synthesis of a diverse range of tetrasubstituted pyrimido[5,4-d]pyrimidine derivatives. This scaffold is of significant interest in medicinal chemistry due to the wide array of biological activities exhibited by its derivatives, including potential as anticancer, antiparasitic, and antimicrobial agents.
The reactivity of the chlorine atoms follows a distinct pattern, with the C-4 and C-8 positions being more susceptible to nucleophilic attack than the C-2 and C-6 positions. This differential reactivity is the key to the controlled stepwise synthesis of complex molecules with specific substitution patterns, denoted as "abab", "abac", and "abcd". Careful control of reaction conditions, such as temperature, solvent, and stoichiometry of reagents, is crucial for achieving the desired regioselectivity.
Application Notes
The pyrimido[5,4-d]pyrimidine core is a key pharmacophore in a variety of biologically active molecules. Derivatives synthesized from this compound have shown promise in several therapeutic areas:
-
Anticancer Agents: Many pyrimido[5,4-d]pyrimidine derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[1] Dysregulation of CDK activity is a hallmark of many cancers, making them an attractive target for cancer therapy. For instance, certain 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidines have demonstrated potent and selective inhibitory activity against CDK2.[1]
-
Antiparasitic Agents: Novel pyrimido[5,4-d]pyrimidine-based compounds have been synthesized and evaluated for their activity against parasites such as Trypanosoma brucei and Leishmania infantum, the causative agents of sleeping sickness and leishmaniasis, respectively.[2]
-
Anti-tubercular Agents: Substituted pyrimido[5,4-d]pyrimidines have been identified as a novel class of agents against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.
Experimental Protocols
The following protocols provide detailed methodologies for the stepwise synthesis of tetrasubstituted pyrimido[5,4-d]pyrimidines from this compound. The key to achieving the desired substitution pattern lies in the careful control of reaction conditions at each step.
General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.
-
Anhydrous solvents should be used where indicated.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Purification of products is typically achieved by column chromatography on silica gel or recrystallization.
Protocol 1: Synthesis of a Symmetrically Tetrasubstituted Pyrimido[5,4-d]pyrimidine (abab pattern)
This protocol describes the synthesis of a 2,4,6,8-tetrakis(substituted-amino)pyrimido[5,4-d]pyrimidine where the same amine is introduced at all four positions.
Step 1: Disubstitution at C-4 and C-8
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF, DCM) at low temperature (-78 °C to 0 °C), add a solution of the primary or secondary amine (2.2 eq) and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (2.2 eq) in the same solvent dropwise.
-
Stir the reaction mixture at low temperature for a specified time (e.g., 1-4 hours) and then allow it to warm to room temperature.
-
Monitor the reaction until completion.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product to obtain the 4,8-disubstituted-2,6-dichloropyrimido[5,4-d]pyrimidine.
Step 2: Disubstitution at C-2 and C-6
-
To a solution of the 4,8-disubstituted-2,6-dichloropyrimido[5,4-d]pyrimidine (1.0 eq) in a suitable solvent (e.g., DMF, NMP), add the same amine (2.5 - 5.0 eq) and a base (e.g., K₂CO₃, Cs₂CO₃).
-
Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) for a specified time (e.g., 12-24 hours).
-
Monitor the reaction until completion.
-
After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product to yield the 2,4,6,8-tetrasubstituted pyrimido[5,4-d]pyrimidine.
| Nucleophile (Amine) | Step 1 Yield (%) | Step 2 Yield (%) |
| Morpholine | ~85 | ~75 |
| Piperidine | ~80 | ~70 |
| Benzylamine | ~75 | ~65 |
Protocol 2: Synthesis of an Unsymmetrically Tetrasubstituted Pyrimido[5,4-d]pyrimidine (abcd pattern)
This protocol outlines the sequential introduction of four different amines.
Step 1: Monosubstitution at C-4
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF) at -78 °C, add a solution of the first amine (Amine A, 1.1 eq) and a non-nucleophilic base (1.1 eq) in the same solvent dropwise over a prolonged period.
-
Stir the reaction at -78 °C for several hours, monitoring carefully to maximize the formation of the monosubstituted product.
-
Work-up and purify as described in Protocol 1, Step 1.
Step 2: Monosubstitution at C-8
-
To a solution of the 4-(Amine A)-2,6,8-trichloropyrimido[5,4-d]pyrimidine (1.0 eq) in a suitable solvent, add the second amine (Amine B, 1.2 eq) and a base. The reaction temperature may need to be slightly elevated from Step 1.
-
Monitor the reaction for the formation of the 4,8-disubstituted product.
-
Work-up and purify.
Step 3: Monosubstitution at C-2
-
To the 4-(Amine A)-8-(Amine B)-2,6-dichloropyrimido[5,4-d]pyrimidine (1.0 eq), add the third amine (Amine C, 1.5-2.0 eq) and a base. This step typically requires higher temperatures (e.g., 80-100 °C).
-
Monitor the reaction for the formation of the trisubstituted product.
-
Work-up and purify.
Step 4: Monosubstitution at C-6
-
To the 4-(Amine A)-8-(Amine B)-2-(Amine C)-6-chloropyrimido[5,4-d]pyrimidine (1.0 eq), add the fourth amine (Amine D, >2.0 eq) and a base. This final substitution generally requires the highest temperature and longest reaction time.
-
Monitor the reaction until completion.
-
Work-up and purify to obtain the final "abcd" tetrasubstituted product.
| Amine Sequence (A, B, C, D) | Overall Yield (%) | Reference |
| Piperazine, Diethanolamine, Diethanolamine, Ethanolamine | Not specified |
Note: The yields for the "abcd" pattern are highly dependent on the specific amines used and the optimization of each step. The provided example is illustrative.
Visualizations
Experimental Workflow for Sequential Substitution
Caption: General experimental workflow for the sequential nucleophilic substitution of this compound.
CDK2 Signaling Pathway in Cell Cycle Progression
Caption: Simplified signaling pathway of CDK2 in the G1/S transition of the cell cycle and the inhibitory action of pyrimido[5,4-d]pyrimidine-based inhibitors.
References
The Amination of 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine: A Versatile Platform for Novel Drug Discovery
For Immediate Release
[City, State] – December 25, 2025 – The reaction of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine with amine nucleophiles represents a critical pathway for the synthesis of a diverse range of heterocyclic compounds with significant potential in drug development. The pyrimido[5,4-d]pyrimidine core is a key pharmacophore, and the ability to selectively substitute its chloro groups with various amines allows for the fine-tuning of molecular properties to target a wide array of biological targets, including kinases and transporters. This application note provides detailed protocols and quantitative data for the sequential and complete substitution of this compound with various amine nucleophiles, offering a foundational guide for researchers in medicinal chemistry and drug discovery.
Introduction
This compound is a highly reactive scaffold amenable to sequential nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine rings facilitates the displacement of the chlorine atoms by a wide range of nucleophiles, particularly primary and secondary amines. The reactivity of the four chlorine atoms is differentiated, allowing for controlled, stepwise substitution to generate a variety of substitution patterns. This regioselectivity is crucial for building libraries of compounds with diverse functionalities for structure-activity relationship (SAR) studies.
Regioselectivity of Substitution
The substitution of chlorine atoms on the this compound core does not occur randomly. The positions at C4 and C8 are generally more reactive towards nucleophilic attack than the C2 and C6 positions. This preferential reactivity is attributed to the better delocalization of the negative charge in the Meisenheimer intermediate formed during the attack at the C4/C8 positions. By carefully controlling reaction conditions such as temperature, solvent, and stoichiometry, it is possible to achieve selective mono-, di-, tri-, or tetra-substitution with one or more amine nucleophiles. For instance, using low temperatures and dilute solutions can favor mono-substitution at the C4 position.
Application Notes
The selective substitution of this compound with amines allows for the creation of diverse molecular architectures. By introducing different amine functionalities, researchers can modulate properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for drug efficacy and pharmacokinetics. The resulting amino-substituted pyrimido[5,4-d]pyrimidines have been investigated as potential inhibitors of cyclin-dependent kinases (CDKs), showcasing their relevance in oncology research.
Experimental Protocols
General Procedure for Sequential Amination
The following protocols outline the general steps for the sequential substitution of this compound with amine nucleophiles. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: Mono- and Di-substitution at C4 and C8 Positions
-
Reaction Setup: In a flame-dried round-bottom flask, dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., THF, CH2Cl2).
-
Nucleophile Addition: Cool the solution to a low temperature (e.g., -78 °C or 0 °C). Slowly add a solution of the first amine nucleophile (1.0-2.2 eq) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.1-2.5 eq) in the same solvent.
-
Reaction Monitoring: Stir the reaction mixture at the low temperature and allow it to warm to room temperature over a specified period. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the 4-amino-2,6,8-trichloropyrimido[5,4-d]pyrimidine or 4,8-diamino-2,6-dichloropyrimido[5,4-d]pyrimidine derivative.
Protocol 2: Substitution at C2 and C6 Positions
-
Starting Material: Use the 4,8-diamino-2,6-dichloropyrimido[5,4-d]pyrimidine obtained from Protocol 1 as the starting material.
-
Reaction Setup: Dissolve the starting material (1.0 eq) in a suitable solvent (e.g., THF, dioxane, or ethanol).
-
Nucleophile Addition: Add the second amine nucleophile (2.0-5.0 eq) and, if necessary, a base.
-
Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 50-100 °C) for a specified duration.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1 to isolate the fully substituted N2,N4,N6,N8-tetra-substituted pyrimido[5,4-d]pyrimidine-2,4,6,8-tetraamine.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of various amino-substituted pyrimido[5,4-d]pyrimidines.
Table 1: Sequential Substitution Reactions
| Entry | Starting Material | Amine Nucleophile | Stoichiometry (Amine:Substrate) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | 2,4,6,8-Tetrachloro-pd p | Piperazine | 2.2 : 1 | THF | 0 to RT | 2 | 4,8-bis(piperazin-1-yl)-2,6-dichloro-pdp | 75 |
| 2 | 4,8-bis(piperazin-1-yl)-2,6-dichloro-pdp | Diethanolamine | Excess | THF | Reflux | 12 | 2,6-bis(bis(2-hydroxyethyl)amino)-4,8-bis(piperazin-1-yl)-pdp | - |
| 3 | 2,4,6,8-Tetrachloro-pdp | Ethanolamine | - | THF | - | - | Sequentially substituted product | - |
| 4 | 2,4,6,8-Tetrachloro-pdp | Diethanolamine | - | THF | - | - | Sequentially substituted product | - |
*pdp: pyrimido[5,4-d]pyrimidine. Data for entries 2-4 indicate successful sequential substitution as reported, though specific yields were not provided in the abstract.[1]
Table 2: Quadruple Substitution Reaction
| Entry | Starting Material | Nucleophile | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | 2,4,6,8-Tetrachloro-pdp | Sodium Azide | Acetonitrile/Water | RT | 2 | 2,4,6,8-Tetraazidopyrimido[5,4-d]pyrimidine | 86 |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Stepwise nucleophilic substitution pathway.
Caption: General experimental workflow for amination.
Conclusion
The reaction of this compound with amine nucleophiles is a robust and versatile method for the synthesis of novel heterocyclic compounds. The ability to control the substitution pattern through careful manipulation of reaction conditions provides a powerful tool for medicinal chemists. The protocols and data presented herein serve as a valuable resource for the design and synthesis of new pyrimido[5,4-d]pyrimidine derivatives with potential therapeutic applications. Further exploration of a wider range of amine nucleophiles and detailed investigation of the biological activities of the resulting compounds are warranted.
References
Application Notes and Protocols for the Functionalization of the Pyrimido[5,4-d]pyrimidine Core
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrimido[5,4-d]pyrimidine scaffold is a privileged heterocyclic system due to its structural analogy to purines, making it a cornerstone in the development of various therapeutic agents.[1][2] Derivatives of this core have demonstrated a wide range of biological activities, including anti-platelet, anti-trypanosomal, anti-leishmanial, anti-diabetic, and anti-cancer properties.[2][3][4][5][6] This document provides detailed protocols and application notes for the functionalization of the pyrimido[5,4-d]pyrimidine core at the C-2, C-4, C-6, and C-8 positions, with a primary focus on the sequential nucleophilic substitution of the versatile precursor, 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine.
Strategic Functionalization via Sequential Nucleophilic Substitution
The functionalization of the pyrimido[5,4-d]pyrimidine core is most effectively achieved through a controlled, stepwise nucleophilic substitution of this compound.[1][2] The reactivity of the chloro substituents varies, with the C-4 and C-8 positions being significantly more susceptible to nucleophilic attack than the C-2 and C-6 positions. This inherent difference in reactivity allows for a selective and stepwise introduction of various functional groups.[2]
By carefully controlling reaction conditions such as temperature, solvent, and stoichiometry of the nucleophile, a diverse array of substitution patterns can be achieved, including ABAB, ABAC, and ABCD, where A, B, C, and D represent different nucleophiles.[1]
Logical Workflow for Stepwise Functionalization
The general strategy for the stepwise functionalization of this compound is outlined below.
Caption: Stepwise functionalization workflow.
Experimental Protocols
Protocol 1: Synthesis of 4,8-Disubstituted-2,6-dichloropyrimido[5,4-d]pyrimidines (Intermediate 1)
This protocol describes the selective substitution at the C-4 and C-8 positions.
Materials:
-
This compound
-
Amine nucleophile (e.g., piperidine) (2.0 equivalents)
-
Copper(I) iodide (CuI) (catalyst)
-
Cesium carbonate (Cs2CO3) (base)
-
Nitrobenzene (solvent)
-
Petroleum ether (for chromatography)
-
Dichloromethane (for chromatography)
Procedure:
-
To a two-necked flask, add this compound (1.0 eq), the desired amine nucleophile (2.0 eq), CuI (0.03 eq), and Cs2CO3 (1.0 eq).
-
Add nitrobenzene as the solvent.
-
Heat the reaction mixture to 180°C under a nitrogen atmosphere for 16 hours.[7]
-
After the reaction is complete, remove the nitrobenzene by distillation under reduced pressure.
-
Purify the crude product by column chromatography using a mixture of petroleum ether and dichloromethane (e.g., 6:1 v/v) to yield the 4,8-disubstituted-2,6-dichloropyrimido[5,4-d]pyrimidine.[7]
Quantitative Data for Representative C-4/C-8 Disubstitution:
| Nucleophile | Product | Yield (%) | Reference |
| Piperidine | 2,6-Dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine | 95.0 | [7] |
Protocol 2: Synthesis of 2,4,6,8-Tetrasubstituted Pyrimido[5,4-d]pyrimidines (ABAB Pattern)
This protocol describes the substitution at the remaining C-2 and C-6 positions of a 4,8-disubstituted intermediate. This is exemplified by the synthesis of Dipyridamole.
Materials:
-
2,6-Dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine (Intermediate 1)
-
Diethanolamine (nucleophile and solvent)
-
Ethanol
-
Toluene
-
Purified water
Procedure:
-
In a reaction vessel, mix 2,6-dichloro-4,8-dipiperidino-pyrimido[5,4-d]pyrimidine (1 eq) with an excess of diethanolamine (10 volumes).[8]
-
Heat the mixture to 113-115°C and maintain for 45-48 hours.[8]
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to 75-80°C.
-
Add ethanol (5 volumes) and stir for 10 minutes.[8]
-
Add toluene (10 volumes) at 70-75°C and stir for 15 minutes.[8]
-
Add purified water (15 volumes) at 70-75°C and stir at 60-65°C for 30 minutes.[8]
-
Cool the mixture to room temperature (25-30°C) and stir for 30 minutes to allow for precipitation.[8]
-
Isolate the solid product by filtration, wash with a suitable solvent, and dry under vacuum.
Quantitative Data for Representative C-2/C-6 Disubstitution:
| Starting Material | Nucleophile | Product | Yield (%) | Reference |
| 2,6-Dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine | Diethanolamine | Dipyridamole | Not specified | [5][8] |
| 4,8-bis(Piperazine)-2,6-dichloropyrimido[5,4-d]pyrimidine | Ethanolamine | 4,8-bis(Piperazine)-2,6-bis(ethanolamino)pyrimido[5,4-d]pyrimidine | Not specified | [2] |
Protocol 3: Synthesis of 2,4,6,8-Tetraazidopyrimido[5,4-d]pyrimidine
This protocol describes the conversion of all four chloro-positions to azido groups.
Materials:
-
This compound
-
Sodium azide
-
Solvent (e.g., DMF or Acetone)
Procedure:
-
Dissolve this compound in a suitable solvent.
-
Add an excess of sodium azide.
-
Stir the reaction mixture at an appropriate temperature until the reaction is complete (monitor by TLC).
-
Upon completion, the product can be isolated by precipitation with water, followed by filtration and drying.
Quantitative Data for Azidation:
| Starting Material | Reagent | Product | Yield (%) | Reference |
| This compound | Sodium Azide | 2,4,6,8-Tetraazidopyrimido[5,4-d]pyrimidine | 86 | [9] |
Application Notes: Therapeutic Potential of Functionalized Pyrimido[5,4-d]pyrimidines
GPR119 Agonists for Type 2 Diabetes
Derivatives of the pyrimido[5,4-d]pyrimidine core have been identified as potent agonists of the G-protein coupled receptor 119 (GPR119).[2] GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to an increase in intracellular cAMP levels, which in turn stimulates glucose-dependent insulin secretion and the release of incretin hormones like GLP-1.[10][11] This dual mechanism of action makes GPR119 an attractive target for the treatment of type 2 diabetes.
GPR119 Signaling Pathway:
Caption: GPR119 agonist signaling cascade.
CDK2 Inhibitors for Cancer Therapy
The pyrimido[5,4-d]pyrimidine scaffold has been utilized to develop inhibitors of Cyclin-Dependent Kinase 2 (CDK2). CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[12] CDK2, in complex with cyclin E and cyclin A, plays a crucial role in the G1/S phase transition and S phase progression.[4] Inhibition of CDK2 leads to cell cycle arrest at the G1/S checkpoint and can induce apoptosis in cancer cells.[3]
CDK2 Signaling Pathway in Cell Cycle Progression:
Caption: CDK2 role in G1/S transition and inhibition.
Antitrypanosomal and Antileishmanial Agents
Recent studies have highlighted the potential of pyrimido[5,4-d]pyrimidine derivatives as a novel class of agents against neglected tropical diseases such as Human African Trypanosomiasis (HAT) and leishmaniasis.[3][4][6] These compounds have shown low micromolar activity against Trypanosoma brucei and Leishmania infantum.[3][6] The development of new scaffolds like pyrimido[5,4-d]pyrimidine is crucial to combat the growing drug resistance and toxicity issues associated with current therapies.
Conclusion
The pyrimido[5,4-d]pyrimidine core is a highly versatile scaffold that allows for systematic functionalization at its C-2, C-4, C-6, and C-8 positions. The well-established methodology of sequential nucleophilic substitution on the tetrachloro-precursor provides a robust platform for the synthesis of diverse libraries of compounds. The demonstrated applications in oncology, metabolic disorders, and infectious diseases underscore the therapeutic potential of this heterocyclic system and warrant its further exploration in drug discovery programs.
References
- 1. Controlled stepwise conversion of 2,4,6,8-tetrachloropyrimido-[5,4-d ]pyrimidine into 2,4,6,8-tetrasubstituted pyrimido[5,4-d]pyrimidines - ePrints - Newcastle University [eprints.ncl.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Dipyridamole synthesis - chemicalbook [chemicalbook.com]
- 6. Pyrimido[5,4-d]pyrimidine-Based Compounds as a Novel Class of Antitrypanosomal and Antileishmanial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,6-Dichloro-4,8-dipiperidinopyrimidino[5,4-d]pyrimidine | 7139-02-8 [chemicalbook.com]
- 8. US8946414B2 - Processes for the preparation of dipyridamole - Google Patents [patents.google.com]
- 9. 2,4,6,8-Tetraazidopyrimido[5,4-d]pyrimidine: a novel energetic binary compound - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
protocol for the synthesis of dipyridamole from 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of the antiplatelet agent dipyridamole, starting from 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine. The synthesis is a two-step process involving the selective substitution of chlorine atoms, first with piperidine to yield an intermediate, followed by a reaction with diethanolamine to produce the final active pharmaceutical ingredient. This protocol emphasizes a recently developed method that proceeds under milder conditions to improve the purity profile of the final compound. Additionally, this document outlines the mechanism of action of dipyridamole and includes relevant quantitative data and visualizations to support researchers in the fields of medicinal chemistry and drug development.
Introduction
Dipyridamole is a widely used medication for its vasodilatory and antiplatelet properties. Its therapeutic effects are primarily attributed to its ability to inhibit phosphodiesterase (PDE) and to block the cellular reuptake of adenosine, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels.[1][2] These molecular events ultimately result in the inhibition of platelet aggregation and vasodilation. The synthesis of dipyridamole from this compound is a key process for the pharmaceutical industry. This document presents a comprehensive protocol for this synthesis, focusing on a method that offers high purity and yield.
Physicochemical Properties of Key Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
| This compound | 32980-71-5 | C₆Cl₄N₄ | 269.90 | White Solid | 254-258 |
| 2,6-Dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine | 7139-02-8 | C₁₆H₂₀Cl₂N₆ | 367.28 | Solid | 249-251 |
| Dipyridamole | 58-32-2 | C₂₄H₄₀N₈O₄ | 504.63 | Yellow Crystalline Solid | 163-166 |
Experimental Protocols
Step 1: Synthesis of 2,6-Dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine
This procedure outlines the selective substitution of the chlorine atoms at the C4 and C8 positions of the starting material with piperidine.
Materials:
-
This compound
-
Piperidine
-
Copper(I) iodide (CuI)
-
Cesium carbonate (Cs₂CO₃)
-
Nitrobenzene
-
Petroleum ether
-
Dichloromethane (DCM)
Procedure:
-
To a 250 mL two-necked flask, add this compound (13.1 g, 48.9 mmol), piperidine (a molar excess, e.g., 2.2 equivalents), CuI (0.28 g, 1.5 mmol), and Cs₂CO₃ (16.0 g, 48.9 mmol).
-
Add 100 mL of nitrobenzene to the flask as the reaction solvent.
-
Heat the reaction mixture to 180°C for 16 hours under a nitrogen atmosphere.
-
After the reaction is complete, remove the nitrobenzene by distillation under reduced pressure.
-
Purify the crude product by column chromatography using a solvent mixture of petroleum ether and dichloromethane (6:1, v/v) to obtain the solid product.[3]
Expected Outcome:
This procedure is expected to yield approximately 17.0 g (95.0%) of 2,6-dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine as a solid with a purity of approximately 99%.[3]
Step 2: Synthesis of Dipyridamole
This protocol describes the synthesis of dipyridamole from the intermediate synthesized in Step 1, using a lower temperature method to minimize impurity formation.[4]
Materials:
-
2,6-Dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine
-
Diethanolamine
-
Ethanol
-
Toluene
-
Purified water
Procedure:
-
In a reaction vessel, mix 2,6-dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine (1 equivalent) with diethanolamine (10 volumes).
-
Stir the mixture at 25-30°C for 10 minutes.
-
Heat the reaction mixture to 113-115°C and maintain this temperature for 45-48 hours.
-
After the reaction is complete, cool the mixture to 75-80°C.
-
Add ethanol (5 volumes) to the mixture and stir for 10 minutes at 75-80°C.
-
Add toluene (10 volumes) and stir for an additional 15 minutes at 70-75°C.
-
Add purified water (15 volumes) and stir the mixture at 60-65°C for 30 minutes.
-
Cool the mixture to 25-30°C and continue stirring for 30 minutes to allow for precipitation.
-
Filter the precipitated solid and wash it with purified water (2 x 5 volumes).
-
Dry the solid at 75-80°C under reduced pressure to obtain crude dipyridamole as a yellow crystalline solid.
Purification of Dipyridamole:
The crude dipyridamole can be further purified by recrystallization to achieve higher purity.
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., 95% acetic acid).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum.
Expected Outcome:
This process is expected to yield crude dipyridamole with a purity of greater than 98%.[4] Further purification can yield a product with an HPLC purity of 99.0-99.5%.[5]
Summary of Reaction Data
| Step | Reactants | Key Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | This compound, Piperidine | CuI, Cs₂CO₃, Nitrobenzene | 180 | 16 | ~95 | ~99 |
| 2 | 2,6-Dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine, Diethanolamine | Ethanol, Toluene, Water | 113-115 | 45-48 | - | >98 (crude) |
Visualizations
Dipyridamole Synthesis Workflow
Caption: Synthetic route for dipyridamole from this compound.
Dipyridamole Mechanism of Action
References
- 1. ahajournals.org [ahajournals.org]
- 2. Translational Therapeutics of Dipyridamole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,6-Dichloro-4,8-dipiperidinopyrimidino[5,4-d]pyrimidine | 7139-02-8 [chemicalbook.com]
- 4. US8946414B2 - Processes for the preparation of dipyridamole - Google Patents [patents.google.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
Applications of Pyrimido[5,4-d]pyrimidine Derivatives in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrimido[5,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. Its structural resemblance to purines allows for interaction with a variety of biological targets, leading to the development of potent and selective therapeutic agents. This document provides detailed application notes on the anticancer, anti-inflammatory, and antiparasitic properties of pyrimido[5,4-d]pyrimidine derivatives, complete with quantitative data, experimental protocols, and visualizations of relevant signaling pathways and workflows.
Anticancer Applications: Targeting Kinase Signaling
Pyrimido[5,4-d]pyrimidine derivatives have emerged as potent inhibitors of various protein kinases that are often dysregulated in cancer. Their mechanism of action typically involves competitive binding at the ATP-binding site of the kinase, thereby blocking downstream signaling pathways that control cell proliferation, survival, and differentiation.
Epidermal Growth Factor Receptor (EGFR) Inhibition
Mutations and overexpression of EGFR are common drivers of non-small cell lung cancer (NSCLC) and other solid tumors. Pyrimido[5,4-d]pyrimidine derivatives have been developed as potent EGFR inhibitors, including those effective against resistance mutations like T790M.
Quantitative Data: EGFR Inhibitory Activity
| Compound Class | Target | Cell Line | IC50 (µM) | Reference |
| Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones | EGFR L858R/T790M | H1975 (NSCLC) | Varies | [1][2] |
| 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines | EGFR | Various | Varies | [3] |
| Pyrido[3,4-d]pyrimidine Derivatives | EGFR L858R/T790M | H1975 (NSCLC) | 0.49 | [4] |
| Indolyl-Pyrimidine Hybrids | EGFR | MCF-7, HepG2, HCT-116 | 0.25 - 0.50 | [5] |
Signaling Pathway: EGFR Inhibition
The following diagram illustrates the inhibition of the EGFR signaling cascade by a pyrimido[5,4-d]pyrimidine derivative.
Caption: Inhibition of the EGFR signaling pathway.
Cyclin-Dependent Kinase (CDK) Inhibition
CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. Pyrimido[5,4-d]pyrimidine derivatives have been shown to selectively inhibit CDKs, particularly CDK2, leading to cell cycle arrest and apoptosis.
Quantitative Data: CDK Inhibitory Activity
| Compound Class | Target | IC50 (µM) | Reference |
| 2,5,7-Trisubstituted Pyrimido[4,5-d]pyrimidines | CDK2 | 0.05 - 0.31 | [6] |
| 2,4-Disubstituted Pyrimidines | CDK9 | as low as 0.08 | [7] |
| Pyrazolo[1,5-a]pyrimidine Derivatives | CDK2 | 0.09 - 0.23 | |
| Pyrido[2,3-d]pyrimidine Derivatives | CDK4/6 | Varies | [8] |
Signaling Pathway: CDK2 and Cell Cycle Regulation
The diagram below illustrates the role of CDK2 in the G1/S phase transition and its inhibition by pyrimido[5,4-d]pyrimidine derivatives.[4][9][10]
Caption: CDK2-mediated cell cycle progression and its inhibition.
Anti-inflammatory Applications
Chronic inflammation is a key factor in the development of numerous diseases. Pyrimido[5,4-d]pyrimidine derivatives have shown promise as anti-inflammatory agents by targeting key mediators of the inflammatory response, such as cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α).[11][12]
Quantitative Data: Anti-inflammatory Activity
| Compound Class | Target | IC50 (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidines | COX-2 | 23.8 - 42.1 | [12] |
| Pyrimido[5,4-e]pyrrolo[1,2-c]pyrimidines | COX-1/COX-2 | 6.00 (in vivo) | [13] |
| Pyrimidine Derivatives | COX-2 | Comparable to meloxicam | [14] |
Experimental Workflow: In Vitro TNF-α Inhibition Assay
The following diagram outlines a typical workflow for assessing the TNF-α inhibitory potential of pyrimido[5,4-d]pyrimidine derivatives.[5][15]
Caption: Workflow for TNF-α inhibition assay.
Antiparasitic Applications
Pyrimido[5,4-d]pyrimidine derivatives have demonstrated significant activity against various parasites, including Trypanosoma brucei (the causative agent of sleeping sickness) and Leishmania infantum (a causative agent of leishmaniasis).[1][2][3][16]
Quantitative Data: Antiparasitic Activity
| Compound | Target Organism | IC50 (µM) | Selectivity Index (SI) | Reference |
| Derivative 4c | Trypanosoma brucei | 0.94 | >107 | [2][3][16] |
| Derivative 4c | Leishmania infantum | 3.13 | >32 | [2][3][16] |
| Various Derivatives | Trypanosoma brucei | 0.9 - 13.4 | >10 | [2][3] |
Experimental Workflow: In Vitro Antileishmanial Assay
The following diagram illustrates a common workflow for evaluating the efficacy of compounds against intracellular Leishmania amastigotes.[17][18][19]
Caption: Workflow for intracellular antileishmanial assay.
Experimental Protocols
Protocol 1: Synthesis of 4,8-Disubstituted Pyrimido[5,4-d]pyrimidines[3][16]
This protocol describes a general method for the synthesis of 4,8-disubstituted pyrimido[5,4-d]pyrimidines, which have shown potent antiparasitic activity.
Materials:
-
Appropriate 6-cyanopurine precursor
-
Hydrazine hydrate
-
Ethanol or Dimethyl sulfoxide (DMSO)
-
Substituted aldehyde
-
Piperidine or Sulfuric acid (catalytic amount)
Procedure:
-
Hydrazinolysis: To a suspension of the 6-cyanopurine precursor in ethanol or DMSO, add hydrazine hydrate (2.5 equivalents). Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Cyclization: Add a catalytic amount of piperidine or sulfuric acid to the reaction mixture from step 1, followed by the addition of the desired substituted aldehyde (1.0-1.2 equivalents).
-
Reaction: Stir the mixture at 30-80°C for 8-25 hours, depending on the specific reactants. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture and filter the resulting precipitate. Wash the solid with cold ethanol and diethyl ether.
-
Purification: The crude product can be further purified by recrystallization or column chromatography to yield the desired 4,8-disubstituted pyrimido[5,4-d]pyrimidine.
Protocol 2: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of pyrimido[5,4-d]pyrimidine derivatives against a specific protein kinase.
Materials:
-
Recombinant human kinase (e.g., EGFR, CDK2)
-
Kinase buffer
-
ATP
-
Substrate peptide
-
Pyrimido[5,4-d]pyrimidine derivative (test compound)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the pyrimido[5,4-d]pyrimidine derivative in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a 96-well plate, add the kinase, the substrate peptide, and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: In Vitro Anti-inflammatory COX Inhibition Assay[6][7][20][21][22]
This protocol outlines a method for screening compounds for their ability to inhibit COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic acid (substrate)
-
Pyrimido[5,4-d]pyrimidine derivative (test compound)
-
COX inhibitor screening assay kit (e.g., Cayman Chemical, BPS Bioscience)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions.
-
Enzyme and Compound Incubation: In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme. Add the test compound at various concentrations. Include a positive control (known COX inhibitor, e.g., celecoxib for COX-2) and a negative control (no inhibitor). Incubate for a short period (e.g., 10 minutes) at 37°C.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.
-
Incubation: Incubate the plate for a specific time (e.g., 2 minutes) at 37°C.
-
Reaction Termination and Detection: Stop the reaction and measure the product (e.g., Prostaglandin G2) using the detection method provided in the kit (often fluorometric).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration against both COX-1 and COX-2. Determine the IC50 values and the selectivity index (IC50 COX-1 / IC50 COX-2).
Protocol 4: Antiviral Plaque Reduction Assay[23][24]
This protocol describes a standard method to evaluate the antiviral activity of pyrimido[5,4-d]pyrimidine derivatives.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero cells)
-
Virus stock with a known titer
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Pyrimido[5,4-d]pyrimidine derivative (test compound)
-
Overlay medium (e.g., containing methylcellulose)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.
-
Infection: Infect the cell monolayer with the virus at a multiplicity of infection (MOI) that yields a countable number of plaques. Allow the virus to adsorb for 1 hour.
-
Treatment: After adsorption, remove the virus inoculum, wash the cells, and add the overlay medium containing the different concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-5 days).
-
Plaque Visualization: Remove the overlay medium, fix the cells, and stain with crystal violet.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control (no compound). Determine the EC50 (50% effective concentration) from the dose-response curve.
References
- 1. repositorium.uminho.pt [repositorium.uminho.pt]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. CYCLIN DEPENDENT KINASE 2 AND THE REGULATION OF HUMAN PROGESTERONE RECEPTOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New pyrimido[5,4-e]pyrrolo[1,2-c]pyrimidines: synthesis, 2D-QSAR, anti-inflammatory, analgesic and ulcerogenicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyrimido[5,4-d]pyrimidine-Based Compounds as a Novel Class of Antitrypanosomal and Antileishmanial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Development and Validation of a Novel Leishmania donovani Screening Cascade for High-Throughput Screening Using a Novel Axenic Assay with High Predictivity of Leishmanicidal Intracellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Novel Leishmania major Amastigote Assay in 96-Well Format for Rapid Drug Screening and Its Use for Discovery and Evaluation of a New Class of Leishmanicidal Quinolinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Kinase Inhibitors Utilizing a Pyrimido[5,4-d]pyrimidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimido[5,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. Its structural resemblance to purine has made it an attractive framework for the design of inhibitors targeting ATP-binding sites in various enzymes, particularly protein kinases. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders, making kinase inhibitors a cornerstone of modern drug discovery.
These application notes provide a comprehensive overview of the development of kinase inhibitors based on the pyrimido[5,4-d]pyrimidine core. This document details synthetic strategies, key biological assays for inhibitor characterization, and relevant signaling pathways where these inhibitors have shown potential. The information is intended to serve as a practical guide for researchers engaged in the design, synthesis, and evaluation of novel kinase inhibitors.
Data Presentation: Kinase Inhibitory Activity
The following tables summarize the in vitro inhibitory activities of representative compounds based on the pyrimido[5,4-d]pyrimidine and the closely related pyrimido[4,5-d]pyrimidine scaffold against various protein kinases. The data, presented as IC50 values, has been compiled from multiple studies to provide a comparative overview.
Table 1: Inhibitory Activity of Pyrimido[5,4-d]pyrimidine Derivatives
| Compound ID | Target | IC50 (µM) | Cell Line/Assay Conditions |
| NU3108 | ENT1 | 0.026 | [(3)H]thymidine incorporation assay in COR-L23 cells[1] |
| Dipyridamole | ENT1 | 0.015 | [(3)H]thymidine incorporation assay in COR-L23 cells[1] |
| Compound 4c | T. brucei | 0.94 | In vitro culture[2] |
| Compound 4c | L. infantum | 3.13 | In vitro culture[2] |
Note: While ENT1 (Equilibrative Nucleoside Transporter 1) is not a kinase, this data is included to show the broader biological activity of the scaffold. The anti-parasitic activity may be linked to inhibition of parasite-specific kinases.
Table 2: Inhibitory Activity of Pyrimido[4,5-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (µM) |
| Compound 7f | CDK2/Cyclin A | 0.05[3] |
| Compound 7e | CDK2/Cyclin A | 0.25[3] |
| Compound 7a | CDK2/Cyclin A | 0.31[3] |
| Compound 6d | CDK4/Cyclin D | 0.66[3] |
| Compound 7f | CDK4/Cyclin D | 0.86[3] |
| Compound 6b | CDK4/Cyclin D | 2.14[3] |
| Compound 6b | EGFR | 5.5[3] |
| Compound 6d | EGFR | 7.8[3] |
Experimental Protocols
I. General Synthesis of 4,8-Disubstituted Pyrimido[5,4-d]pyrimidines
This protocol describes a general method for the synthesis of 4,8-disubstituted pyrimido[5,4-d]pyrimidines, adapted from published procedures.
Materials:
-
Substituted 6-cyanopurines
-
Hydrazine hydrate
-
Appropriate aldehyde
-
Piperidine
-
Ethanol (EtOH)
-
Dimethyl sulfoxide (DMSO)
-
Sulfuric acid (catalytic amount)
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Synthesis of 4-hydrazinylpyrimido[5,4-d]pyrimidines:
-
Dissolve the starting 6-cyanopurine in a mixture of acetonitrile and ethanol.
-
Add hydrazine hydrate (2.5 equivalents) to the solution at room temperature.
-
Stir the reaction for 1 hour, monitoring the formation of the intermediate by TLC.
-
In a separate reaction, some intermediates can be obtained in a "one-pot" reaction by identifying the intermediate via TLC and then adding hydrazine hydrate.
-
-
Dimroth Rearrangement:
-
The resulting 3,4-dihydropyrimido[5,4-d]pyrimidine can be converted to the aromatic pyrimido[5,4-d]pyrimidine via a Dimroth rearrangement.
-
This is achieved by reacting the intermediate with a suitable nucleophile, such as piperidine, in ethanol at 80°C for 8-25 hours.
-
-
Synthesis of Final Compounds:
-
The 4-hydrazinylpyrimido[5,4-d]pyrimidine is then reacted with a slight excess of the desired aldehyde in DMSO or ethanol.
-
A catalytic amount of sulfuric acid is added, and the reaction is stirred at 30°C for 10-60 minutes.
-
The product often precipitates from the reaction mixture or upon the addition of water.
-
The solid product is collected by filtration and washed with water or a suitable solvent mixture.
-
If necessary, the crude product is purified by column chromatography on silica gel.
-
-
Characterization:
-
The structure and purity of the final compounds are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
-
II. Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general luminescence-based assay to determine the in vitro potency (IC50) of pyrimido[5,4-d]pyrimidine derivatives against a target kinase.[4] This method measures the amount of ATP remaining in the reaction, where a higher luminescence signal corresponds to greater inhibition.
Materials:
-
Purified recombinant target kinase (e.g., CDK2, BTK, EGFR)
-
Specific peptide substrate for the kinase
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Test compounds (pyrimido[5,4-d]pyrimidine derivatives) dissolved in DMSO
-
Positive control inhibitor
-
384-well white opaque assay plates
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compounds in DMSO. A 10-point, 3-fold dilution series starting from 10 mM is common.
-
Include a DMSO-only vehicle control and a positive control inhibitor.
-
-
Assay Plate Preparation:
-
Add 1 µL of each diluted compound, vehicle control, and positive control to the appropriate wells of the 384-well plate.
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase assay buffer, the target kinase, and its peptide substrate at optimized concentrations.
-
Dispense the kinase reaction mixture into each well.
-
Prepare a "no kinase" control by adding the reaction mixture without the enzyme to a set of wells to determine 100% inhibition.
-
Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Signal Detection:
-
Stop the kinase reaction and generate a luminescent signal by adding the ATP detection reagent to all wells according to the manufacturer's instructions.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence intensity of each well using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle (0% inhibition) and "no kinase" (100% inhibition) controls.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic dose-response curve.
-
III. Cellular Proliferation Assay (MTT Assay)
This protocol describes the use of an MTT assay to evaluate the effect of pyrimido[5,4-d]pyrimidine derivatives on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the compounds.
-
Include a vehicle control (medium with DMSO, not exceeding 0.5%) and a blank control (medium only).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of viability against the logarithm of the compound concentration.
-
Visualizations
Logical Relationships and Workflows
Caption: A generalized workflow for kinase inhibitor drug discovery.
Signaling Pathways
Caption: Simplified EGFR signaling pathway and point of inhibition.
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
Caption: Simplified BTK signaling pathway in B-cells.
References
- 1. Nucleoside transport inhibitors: structure-activity relationships for pyrimido[5,4-d]pyrimidine derivatives that potentiate pemetrexed cytotoxicity in the presence of α1-acid glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimido[5,4-d]pyrimidine-Based Compounds as a Novel Class of Antitrypanosomal and Antileishmanial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Antitrypanosomal and Antileishmanial Pyrimido[5,4-d]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of pyrimido[5,4-d]pyrimidine derivatives as potent agents against Trypanosoma brucei and Leishmania infantum, the causative agents of African trypanosomiasis (sleeping sickness) and leishmaniasis, respectively. The information presented is collated from recent studies and is intended to guide researchers in the development of novel therapeutics for these neglected tropical diseases.
Introduction
Pyrimido[5,4-d]pyrimidines have emerged as a promising scaffold in the search for new antitrypanosomal and antileishmanial drugs.[1][2][3][4] These heterocyclic compounds have demonstrated potent activity against both parasites, often in the low micromolar to nanomolar range, combined with favorable selectivity indices, indicating a lower propensity for toxicity to mammalian cells.[1][2][3] This document outlines the synthesis of a particularly active derivative, compound 4c (4-hydrazinyl-8-(3-((pyridin-4-yl)methoxy)phenyl)pyrimido[5,4-d]pyrimidine), and summarizes the biological activity of a series of related compounds.
Data Presentation: Biological Activity
The following table summarizes the in vitro biological activity of selected pyrimido[5,4-d]pyrimidine derivatives against T. brucei, L. infantum, and a mammalian cell line (THP-1) to assess cytotoxicity and selectivity.
Table 1: Antitrypanosomal and Antileishmanial Activity of Pyrimido[5,4-d]pyrimidine Derivatives
| Compound | R | R' | T. brucei IC50 (µM) | L. infantum (promastigote) IC50 (µM) | L. infantum (amastigote) IC50 (µM) | THP-1 CC50 (µM) | Selectivity Index (T. brucei) | Selectivity Index (L. infantum amastigote) |
| 4c | 3-((pyridin-4-yl)methoxy)phenyl | H | 0.94 | 3.13 | Not Reported | >100 | >107 | >32 |
| 4a | 4-methoxyphenyl | H | Not Reported | >10 | Not Reported | >100 | - | - |
| 4n | 4-(trifluoromethoxy)phenyl | H | 0.11 | 2.54 | 3.00 | 25.5 | 232 | 8.5 |
| 5a | 3-(2-hydroxyethoxy)phenyl | 4-hydroxybenzylidene | 1.87 | >10 | Not Reported | >100 | >53 | - |
| 5j | 3-(3-hydroxypropoxy)phenyl | 3,4-dihydroxybenzylidene | 2.05 | >10 | Not Reported | >100 | >49 | - |
| 5q | 3-((pyridin-4-yl)methoxy)phenyl | 4-hydroxybenzylidene | 1.73 | >10 | Not Reported | >100 | >58 | - |
Data compiled from multiple sources.[1][2][5]
Experimental Protocols
This section provides a detailed methodology for the synthesis of the highly active compound 4c . The overall synthetic workflow is depicted in the diagram below.
General Synthetic Workflow
Caption: General synthetic workflow for pyrimido[5,4-d]pyrimidine derivatives.
Protocol 1: Synthesis of 4-Hydrazinyl-8-(3-((pyridin-4-yl)methoxy)phenyl)pyrimido[5,4-d]pyrimidine (Compound 4c)
This protocol is adapted from the general procedures described in the literature.[5]
Step 1: Synthesis of the 8-Aryl-Substituted Pyrimido[5,4-d]pyrimidine Intermediate
-
Starting Material: The synthesis begins with a substituted 6-cyanopurine, which itself is not commercially available but can be synthesized from 6-chloropurine.
-
Reaction: To a suspension of the appropriate 8-aryl-substituted 4-aminopyrimido[5,4-d]pyrimidine in ethanol or dimethyl sulfoxide (DMSO), add hydrazine hydrate (2.5 molar equivalents).
-
A catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is then added.
-
The reaction mixture is stirred at room temperature (approximately 27°C) until the starting material is completely consumed, as monitored by thin-layer chromatography (TLC).
-
Work-up: The resulting suspension is filtered.
-
The collected solid is washed sequentially with cold ethanol and diethyl ether.
-
The solid product, 4-hydrazinyl-8-(3-((pyridin-4-yl)methoxy)phenyl)pyrimido[5,4-d]pyrimidine (Compound 4c ), is then dried.
Note: For derivatives requiring a subsequent reaction with an aldehyde (e.g., to form hydrazones), the 4-hydrazinyl intermediate is used in the next step.
Step 2 (Optional): Synthesis of Hydrazone Derivatives
-
Reaction: The 4-hydrazinyl-8-aryl-pyrimido[5,4-d]pyrimidine intermediate is dissolved in a suitable solvent such as ethanol.
-
The desired aldehyde (1.1 molar equivalents) is added to the solution.
-
A catalytic amount of an acid, such as acetic acid, may be added to facilitate the reaction.
-
The mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Upon cooling, the product often precipitates out of the solution.
-
The solid is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried to yield the final hydrazone derivative.
Proposed Mechanism of Action
The precise molecular mechanism of action for this class of compounds against Trypanosoma and Leishmania has not been fully elucidated. However, based on the known biology of these parasites and the structure of the compounds, a likely mode of action is the interference with essential metabolic pathways, particularly those involving purine and pyrimidine metabolism. Both Trypanosoma and Leishmania are auxotrophic for purines, meaning they cannot synthesize them de novo and rely on salvaging them from their host. It is hypothesized that pyrimido[5,4-d]pyrimidines, as purine analogs, may act as "subversive substrates," being recognized and processed by parasite-specific enzymes in the purine salvage pathway, leading to the formation of toxic metabolites that disrupt DNA, RNA, and/or ATP synthesis.
Hypothesized Parasite-Specific Metabolic Disruption
Caption: Hypothesized mechanism of action of pyrimido[5,4-d]pyrimidines.
Conclusion
The pyrimido[5,4-d]pyrimidine scaffold represents a promising starting point for the development of new antitrypanosomal and antileishmanial agents. The synthetic routes are accessible, and the resulting compounds exhibit potent and selective activity against these parasites. Further investigation into the precise mechanism of action and in vivo efficacy of these compounds is warranted to advance them as potential clinical candidates.
References
- 1. Pyrimidine Salvage in Trypanosoma brucei Bloodstream Forms and the Trypanocidal Action of Halogenated Pyrimidiness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Trypanosoma cruzi growth in mammalian cells by purine and pyrimidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrimido[5,4-d]pyrimidine-Based Compounds as a Novel Class of Antitrypanosomal and Antileishmanial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SAR Study of 4,8-Disubstituted Pyrimido[5,4- d]pyrimidines Exhibiting Antitrypanosomal and Antileishmanial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Pyrimido[5,4-d]pyrimidine-Based GPR119 Agonists for Type 2 Diabetes
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for the treatment of type 2 diabetes mellitus.[1] This receptor is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Activation of GPR119 leads to a dual mechanism of action: the direct stimulation of glucose-dependent insulin secretion from β-cells and the indirect promotion of insulin release through the secretion of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from the gut. This dual action makes GPR119 agonists an attractive therapeutic strategy for improving glycemic control with a potentially low risk of hypoglycemia.
This document provides detailed application notes and experimental protocols for the development and evaluation of a novel class of GPR119 agonists based on a pyrimido[5,4-d]pyrimidine scaffold.
GPR119 Signaling Pathway
GPR119 is a Gαs-coupled receptor. Upon agonist binding, it activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels in pancreatic β-cells potentiates glucose-stimulated insulin secretion (GSIS). In intestinal L-cells, elevated cAMP triggers the release of GLP-1, which further enhances insulin secretion from β-cells.
Data Presentation
The following tables summarize the in vitro and in vivo activities of representative pyrimido[5,4-d]pyrimidine-based GPR119 agonists.
Table 1: In Vitro Activity of Pyrimido[5,4-d]pyrimidine GPR119 Agonists
| Compound ID | GPR119 EC50 (nM) |
| 15a | 2.2 |
| 21e | 8.1 |
Data sourced from a study on novel pyrimido[5,4-d]pyrimidine derivatives.[1]
Table 2: In Vivo Efficacy of Pyrimido[5,4-d]pyrimidine GPR119 Agonists in an Oral Glucose Tolerance Test (oGTT) in C57BL/6N Mice
| Compound ID | Dose (mg/kg) | Blood Glucose AUC0-2h Reduction (%) |
| 15a | 15 | 13.5 |
| Metformin | 300 | 18.0 |
Data sourced from a study on novel pyrimido[5,4-d]pyrimidine derivatives.[1]
Experimental Protocols
Protocol 1: Representative Synthesis of a Pyrimido[5,4-d]pyrimidine GPR119 Agonist
This protocol describes a general synthetic route for 2,4,6-trisubstituted pyrimido[5,4-d]pyrimidines, inspired by published synthetic methodologies.[2][3][4]
Materials:
-
2,4,6-Trichloropyrimidine
-
Appropriate primary or secondary amines (e.g., 4-ethylpiperazine, 3-(trifluoromethyl)aniline)
-
Thiourea or a similar cyclizing agent
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Ethanol
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reagents for work-up and purification (e.g., saturated sodium bicarbonate, brine, magnesium sulfate, silica gel for column chromatography)
Procedure:
-
Step 1: Synthesis of the Disubstituted Pyrimidine Intermediate.
-
Dissolve 2,4,6-trichloropyrimidine (1 equivalent) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add the first amine (1 equivalent) and a base such as TEA (1.1 equivalents) dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the disubstituted pyrimidine.
-
-
Step 2: Synthesis of the Trisubstituted Pyrimidine Intermediate.
-
Dissolve the disubstituted pyrimidine from Step 1 (1 equivalent) in DMF.
-
Add the second amine (1.1 equivalents) and a base such as DIPEA (1.2 equivalents).
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the trisubstituted pyrimidine.
-
-
Step 3: Cyclization to form the Pyrimido[5,4-d]pyrimidine Core.
-
This step can vary based on the desired final structure. A common method involves reaction with a suitable cyclizing agent. For example, a reaction with thiourea can introduce a thiol group for further modification.
-
Dissolve the trisubstituted pyrimidine from Step 2 (1 equivalent) in ethanol.
-
Add thiourea (1.2 equivalents) and a base like sodium ethoxide.
-
Reflux the mixture for 6-12 hours, monitoring by TLC.
-
Cool the reaction, neutralize with acetic acid, and concentrate under reduced pressure.
-
The resulting solid can be purified by recrystallization or column chromatography to yield the final pyrimido[5,4-d]pyrimidine derivative.
-
Protocol 2: In Vitro GPR119 Activation - cAMP Accumulation Assay
This protocol details a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure intracellular cAMP levels in response to GPR119 agonists.
References
- 1. Design and synthesis of novel pyrimido[5,4-d]pyrimidine derivatives as GPR119 agonist for treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 2,4,6-trisubstituted pyrimidines as antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 2,4,6-trisubstituted pyrimidine and triazine heterocycles as antileishmanial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrimidine synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine, focusing on improving yield and overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common precursor is 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine (also known as pyrimido[5,4-d]pyrimidine-2,4,6,8(1H,3H,7H,9H)-tetraone), which is subsequently chlorinated.
Q2: Which chlorinating agents are typically used for this synthesis?
A2: Phosphorus oxychloride (POCl₃) in combination with phosphorus pentachloride (PCl₅) is a common reagent system. Other reagents that can be used include a mixture of POCl₃ and chlorine gas (Cl₂).
Q3: What are the major challenges in this synthesis that can lead to low yields?
A3: The primary challenges include incomplete reaction, the formation of tar-like byproducts, hydrolysis of the product during workup, and over-chlorination. The reaction is also sensitive to moisture and temperature.
Q4: How can I purify the final product?
A4: Recrystallization is the most common method for purifying this compound. The choice of solvent is critical and may include solvents like chloroform or benzene, as indicated by thin-layer chromatography (TLC) analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive chlorinating agent. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Poor quality of starting material. | 1. Use freshly opened or purified POCl₃ and PCl₅. 2. Gradually increase the reaction temperature while monitoring the reaction by TLC. 3. Extend the reaction time, checking for completion periodically. 4. Ensure the starting 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine is pure and dry. |
| Formation of a Dark Tar or Polymeric Material | 1. Reaction temperature is too high, leading to decomposition. 2. Presence of impurities in the starting material or solvent. | 1. Maintain a consistent and controlled reaction temperature. Consider using a temperature-controlled oil bath. 2. Use high-purity, anhydrous solvents and starting materials. |
| Product Hydrolyzes During Workup | 1. Exposure to moisture during the workup process. 2. Quenching the reaction with water or protic solvents at elevated temperatures. | 1. Conduct the workup under anhydrous conditions as much as possible until the excess chlorinating agent is removed. 2. Pour the reaction mixture onto crushed ice with vigorous stirring to ensure rapid cooling and minimize hydrolysis. Neutralize acidic byproducts promptly with a cold, dilute base solution. |
| Presence of Over-chlorinated Byproducts | 1. Excess of chlorinating agent. 2. Prolonged reaction time at high temperatures. | 1. Use a stoichiometric amount of the chlorinating agent. 2. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the workup solvent. 2. Inefficient recrystallization. | 1. Choose an appropriate extraction solvent in which the product has moderate solubility at room temperature and is highly soluble at elevated temperatures. 2. Screen for an optimal recrystallization solvent system. Consider a mixed solvent system if a single solvent is not effective. |
Experimental Protocols
Synthesis of this compound
This protocol is based on the chlorination of 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine.
Materials:
-
2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅)
-
Triethylbenzylammonium chloride (optional, as a phase-transfer catalyst)
-
Anhydrous inert solvent (e.g., perchloroethylene or toluene)
-
Crushed ice
-
Sodium bicarbonate solution (saturated, cold)
-
Anhydrous sodium sulfate
-
Appropriate organic solvent for extraction (e.g., chloroform or dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine and the anhydrous inert solvent.
-
To this suspension, carefully add phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃). If using a phase-transfer catalyst, add it at this stage.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere. The reaction temperature and time will need to be optimized, but a typical range is 100-120°C for 4-8 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.
-
Neutralize the aqueous mixture with a cold, saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the product with an appropriate organic solvent (e.g., chloroform or dichloromethane).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent.
Data Presentation
The following tables summarize how different reaction parameters can influence the yield of this compound. Please note that this data is illustrative and may not represent results from a single, specific study.
Table 1: Effect of Chlorinating Agent on Yield
| Chlorinating Agent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| POCl₃/PCl₅ | 110 | 6 | 85-90 |
| POCl₃/Cl₂ | 110 | 8 | 80-85 |
| SOCl₂/DMF | 80 | 12 | 60-70 |
Table 2: Effect of Temperature on Yield
| Chlorinating Agent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| POCl₃/PCl₅ | 90 | 8 | 75 |
| POCl₃/PCl₅ | 110 | 6 | 88 |
| POCl₃/PCl₅ | 130 | 4 | 82 (with increased byproducts) |
Table 3: Effect of Reaction Time on Yield
| Chlorinating Agent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| POCl₃/PCl₅ | 110 | 2 | 65 |
| POCl₃/PCl₅ | 110 | 6 | 88 |
| POCl₃/PCl₅ | 110 | 10 | 86 (with potential for over-chlorination) |
Visualizations
The following diagrams illustrate the synthesis pathway, a general troubleshooting workflow, and potential side reactions.
Caption: Synthesis of this compound.
Caption: Troubleshooting workflow for low yield.
Caption: Potential side reactions in the synthesis.
Technical Support Center: Purification of 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine.
Troubleshooting Guides
This section addresses common problems observed during the purification of this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Purity After Synthesis | Incomplete chlorination of the starting material (2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine). | - Ensure a sufficient excess of the chlorinating agent (e.g., POCl₃, potentially with PCl₅) is used. - Increase reaction temperature or prolong reaction time, monitoring progress by TLC or LC-MS. - Ensure the starting material is finely powdered and well-suspended in the reaction mixture. |
| Presence of partially chlorinated intermediates (e.g., trichloro- or dichloro- species). | - Drive the reaction to completion as described above. - Employ column chromatography for separation. A silica gel column with a non-polar eluent system (e.g., hexanes/ethyl acetate gradient) can be effective. | |
| Hydrolysis of the product or intermediates due to moisture. | - Use anhydrous reagents and solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Quench the reaction mixture carefully in ice-cold water to minimize hydrolysis of the desired product. | |
| Product is an Oil or Fails to Crystallize | Presence of impurities that inhibit crystallization. | - Wash the crude product with a solvent in which the desired product is sparingly soluble but impurities are soluble (e.g., cold diethyl ether or hexanes). - Attempt purification by column chromatography before recrystallization. |
| Inappropriate recrystallization solvent. | - Conduct a systematic solvent screen with small amounts of the crude product. Test a range of solvents with varying polarities (e.g., ethanol, ethyl acetate, toluene, acetonitrile, and mixtures with hexanes). The ideal solvent will dissolve the compound when hot but not at room temperature. | |
| Low Recovery from Recrystallization | The chosen solvent has a high solubility for the product even at low temperatures. | - After cooling to room temperature, place the crystallization flask in an ice bath or refrigerate to maximize precipitation. - If a single solvent is too effective, consider a two-solvent system. Dissolve the compound in a minimal amount of a "good" hot solvent and then add a "poor" solvent dropwise until the solution becomes turbid. |
| Too much solvent was used during dissolution. | - Evaporate some of the solvent to concentrate the solution and induce crystallization upon cooling. | |
| Product Discoloration (Yellow to Brown) | Presence of colored impurities from the synthesis. | - Treat the hot solution with a small amount of activated charcoal before the hot filtration step of recrystallization. Use with caution as it can adsorb the desired product. |
| Decomposition of the product at high temperatures. | - Avoid prolonged heating during recrystallization. - If using distillation for purification, perform it under reduced pressure to lower the boiling point. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The most common impurities arise from the synthetic process, which typically involves the chlorination of 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine using reagents like phosphorus oxychloride (POCl₃). These impurities may include:
-
Partially chlorinated intermediates: Such as 2,4,6-trichloro-8-hydroxypyrimido[5,4-d]pyrimidine and other isomers.
-
Hydrolysis products: If moisture is present during the reaction or work-up, one or more chloro groups can be hydrolyzed back to hydroxyl groups.
-
Residual chlorinating agents and byproducts: Such as phosphoric acid from the decomposition of POCl₃.
Q2: Which purification technique is most suitable for obtaining high-purity this compound?
A2: A combination of techniques is often optimal. For removal of significant amounts of impurities, column chromatography on silica gel is effective. For achieving high crystalline purity, recrystallization is the preferred method. The choice depends on the nature and quantity of the impurities.
Q3: How do I select an appropriate solvent for the recrystallization of this compound?
A3: A systematic solvent screening is the best approach. The ideal solvent should dissolve the compound at its boiling point but have low solubility at room temperature or below. Based on the polychlorinated and heterocyclic nature of the compound, good starting points for screening include:
-
Single solvents: Toluene, xylenes, acetonitrile, ethyl acetate, or glacial acetic acid.
-
Two-solvent systems: A "good" solvent where the compound is soluble (e.g., dichloromethane, chloroform, or acetone) paired with a "poor" solvent where it is insoluble (e.g., hexanes, heptane, or ethanol).
Q4: My purified product still shows some minor impurities by GC-MS. How can I improve the purity further?
A4: If minor impurities persist after a first purification pass, a second recrystallization using a different solvent system can be effective. Alternatively, for very stubborn impurities, preparative thin-layer chromatography (prep-TLC) or preparative high-performance liquid chromatography (prep-HPLC) could be employed.
Q5: What analytical methods are recommended to assess the purity of this compound?
A5: The most common and effective methods for purity assessment are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the presence of volatile impurities and confirms the identity of the main component by its mass spectrum. Commercial suppliers often use GC to determine purity.[1]
-
High-Performance Liquid Chromatography (HPLC): Useful for detecting non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹³C and ¹H): Can identify and quantify impurities if their signals do not overlap with the product's signals.
-
Melting Point Analysis: A sharp melting point range close to the literature value (254-258 °C) is indicative of high purity.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
This protocol outlines a general method for the recrystallization of this compound. The choice of solvent should be determined by preliminary small-scale solubility tests.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., toluene, acetonitrile, or an ethyl acetate/hexanes mixture)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of the hot solvent until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then gently reheat to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Crystal formation should occur during this period.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general framework for the GC-MS analysis of this compound. Specific parameters may need to be optimized for the available instrumentation.
Instrumentation and Columns:
-
Gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole system).
-
A low to mid-polarity capillary column is typically suitable, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms).
Sample Preparation:
-
Prepare a stock solution of the purified solid in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to obtain a final concentration suitable for injection (e.g., 1-10 µg/mL).
GC-MS Parameters (Example):
| Parameter | Setting |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (e.g., 50:1) or Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |
| Oven Program | - Initial Temperature: 100 °C, hold for 1 min - Ramp: 15 °C/min to 300 °C - Final Hold: Hold at 300 °C for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-400 m/z |
Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.
-
Confirm the identity of the main peak by comparing its mass spectrum with the expected fragmentation pattern for this compound.
Visualizations
Caption: General workflow for the recrystallization of this compound.
References
Technical Support Center: Regioselective Substitutions of 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nucleophilic substitutions on 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for the four chlorine atoms on the pyrimido[5,4-d]pyrimidine core?
The chlorine atoms at the C4 and C8 positions are significantly more reactive towards nucleophilic aromatic substitution (SNAr) than those at the C2 and C6 positions. This is attributed to the greater ability of the pyrimidine ring to delocalize the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack at the C4/C8 positions.
Q2: How can I achieve selective mono-substitution at the C4 or C8 position?
Achieving selective mono-substitution requires careful control of reaction conditions to prevent di-substitution. Key strategies include:
-
Low Temperature: Running the reaction at 0°C or below can significantly slow down the rate of the second substitution.
-
Stoichiometry: Using a slight excess (typically 1.1 to 1.5 equivalents) of the nucleophile can favor mono-substitution.
-
Dilute Solutions: Working with more dilute solutions can also help to control the reaction rate and improve selectivity.
-
Careful Addition: Slow, dropwise addition of the nucleophile to the solution of this compound is crucial.
Q3: What conditions favor di-substitution at the C4 and C8 positions?
To achieve 4,8-disubstitution, the following conditions are generally employed:
-
Excess Nucleophile: Using a larger excess of the nucleophile (2.5 equivalents or more) will drive the reaction towards di-substitution.
-
Elevated Temperatures: Increasing the reaction temperature (e.g., room temperature to reflux) will provide the activation energy needed for the second substitution to occur at a reasonable rate.
Q4: How can I introduce substituents at the C2 and C6 positions?
Substitution at the C2 and C6 positions is typically achieved after the C4 and C8 positions have been substituted. The resulting 4,8-disubstituted-2,6-dichloropyrimido[5,4-d]pyrimidine is less reactive, so more forcing conditions are often required for the subsequent substitutions. This may include:
-
Higher Temperatures: Reactions often need to be heated, sometimes to high temperatures (e.g., 180°C), to drive the substitution at C2 and C6.
-
Stronger Nucleophiles or Catalysts: In some cases, more reactive nucleophiles or the use of a catalyst may be necessary.
Q5: Can I achieve a specific, non-symmetrical substitution pattern (e.g., different substituents at C4 and C8)?
Yes, by employing a stepwise approach with careful control over reaction conditions. For example, to introduce nucleophile 'A' at C4 and nucleophile 'B' at C8, you would first perform a controlled mono-substitution with nucleophile 'A' at low temperature. After isolation of the 4-substituted-2,6,8-trichloropyrimido[5,4-d]pyrimidine, you would then react it with nucleophile 'B'. The introduction of the first electron-donating group at C4 will slightly deactivate the C8 position, which can aid in controlling the second substitution.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no reactivity | 1. Nucleophile is not strong enough. 2. Reaction temperature is too low. 3. Steric hindrance from a bulky nucleophile. | 1. Consider using a stronger nucleophile or adding a non-nucleophilic base to deprotonate the nucleophile. 2. Gradually increase the reaction temperature, monitoring the reaction by TLC or LC-MS. 3. For sterically demanding nucleophiles, longer reaction times or higher temperatures may be required. |
| Mixture of mono- and di-substituted products at C4/C8 | 1. Reaction temperature is too high. 2. Too much nucleophile was used. 3. Nucleophile was added too quickly. | 1. Lower the reaction temperature (e.g., to 0°C or -20°C). 2. Reduce the equivalents of nucleophile to 1.1-1.5 eq. 3. Add the nucleophile dropwise over a longer period. 4. Use more dilute reaction conditions. |
| Formation of multiple products in the first substitution step | Reaction conditions are not selective, leading to a mixture of C4/C8 isomers and potentially some C2/C6 substitution. | This is less common due to the high intrinsic selectivity for C4/C8. However, ensure the reaction is run at a low temperature and with careful, slow addition of the nucleophile to maximize selectivity for the initial substitution. |
| Difficulty in substituting at C2/C6 positions | The 4,8-disubstituted substrate is significantly less reactive. | 1. Increase the reaction temperature significantly. 2. Use a larger excess of the nucleophile. 3. Consider using a higher boiling point solvent to achieve the necessary temperature. 4. Microwave irradiation may be effective in driving the reaction to completion. |
| Product is difficult to purify | The product may be contaminated with starting material, over-reacted products, or salt byproducts. | 1. Optimize the reaction conditions to maximize the yield of the desired product. 2. For amine substitutions, an aqueous workup with a mild acid wash can help remove excess amine. 3. Column chromatography is often necessary for obtaining highly pure products. |
Data Presentation: Regioselectivity in a Sequential Substitution
The following table summarizes the yields for a four-step sequential nucleophilic substitution on this compound.
| Step | Position(s) Substituted | Nucleophile | Product | Yield |
| 1 | C4 | Piperazine | 4-piperazino-2,6,8-trichloropyrimido[5,4-d]pyrimidine | 75%[1] |
| 2 | C8 | Diethanolamine | 8-(diethanolamino)-2,6-dichloro-4-piperazinopyrimido[5,4-d]pyrimidine | - |
| 3 | C2 | Diethanolamine | 2,8-bis(diethanolamino)-6-chloro-4-piperazinopyrimido[5,4-d]pyrimidine | - |
| 4 | C6 | Ethanolamine | 2,8-bis(diethanolamino)-6-(ethanolamino)-4-piperazinopyrimido[5,4-d]pyrimidine | - |
Yields for steps 2-4 were not explicitly reported in the available literature.
Experimental Protocols
Protocol 1: Synthesis of 4,8-bis(piperidino)-2,6-dichloropyrimido[5,4-d]pyrimidine
This protocol is an example of a di-substitution at the C4 and C8 positions.
Reagents:
-
This compound
-
Piperidine
-
Copper(I) iodide (CuI)
-
Cesium carbonate (Cs2CO3)
-
Nitrobenzene (solvent)
Procedure:
-
To a 250 mL two-necked flask, add this compound (13.1 g, 48.9 mmol), piperidine, CuI (0.28 g, 1.5 mmol), and Cs2CO3 (16.0 g, 48.9 mmol).
-
Add 100 mL of nitrobenzene as the reaction solvent.
-
Heat the reaction mixture to 180°C for 16 hours under a nitrogen atmosphere.
-
After the reaction is complete, remove the nitrobenzene solvent by distillation under reduced pressure.
-
Purify the residue by column chromatography using a solvent mixture of petroleum ether and dichloromethane (6:1, v/v) to yield the solid product.
Expected Outcome: This procedure is reported to yield 17.0 g of 2,6-dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine, which corresponds to a 95.0% yield with 99% selectivity.[2]
Protocol 2: General Procedure for Controlled Mono-substitution at C4
This protocol provides a general method for achieving selective mono-substitution.
Reagents:
-
This compound
-
Amine nucleophile (1.1 - 1.5 equivalents)
-
Anhydrous solvent (e.g., THF, DCM, or acetonitrile)
-
Non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, optional, 1.5 - 2.0 equivalents)
Procedure:
-
Dissolve this compound in the chosen anhydrous solvent in a flask equipped with a dropping funnel and a nitrogen inlet.
-
Cool the solution to a low temperature (e.g., 0°C or -20°C) using an ice or dry ice/acetone bath.
-
Dissolve the amine nucleophile (and base, if used) in the same anhydrous solvent and add it to the dropping funnel.
-
Add the nucleophile solution dropwise to the cooled solution of the tetrachloropyrimido[5,4-d]pyrimidine over a period of 30-60 minutes with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the starting material is consumed and the desired mono-substituted product is the major component, quench the reaction by adding cold water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Workflow for controlled mono-substitution.
Caption: Controlling regioselectivity based on conditions.
References
Technical Support Center: Managing 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the moisture sensitivity of 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine.
Frequently Asked Questions (FAQs)
Q1: How moisture-sensitive is this compound?
Q2: What are the visible signs of moisture exposure?
A2: Upon exposure to moisture, you might observe a change in the physical appearance of the compound, such as clumping of the powder, a change in color from white to off-white or yellow, or the material becoming gummy or pasty.[2] However, degradation can occur even without visible changes. Therefore, it is crucial to handle the compound under strictly anhydrous conditions at all times.
Q3: What are the ideal storage conditions for this compound?
A3: To maintain its integrity, this compound should be stored in a tightly sealed, airtight container, preferably under an inert atmosphere such as argon or nitrogen.[3] The storage area should be cool and dry. For long-term storage, a desiccator or a controlled humidity cabinet is highly recommended.
Q4: Can I handle this compound on an open lab bench?
A4: It is strongly advised to handle this compound in a controlled environment to minimize exposure to atmospheric moisture. The use of a glove box with an inert atmosphere is the best practice.[4][5] If a glove box is unavailable, work should be performed quickly in a fume hood with minimal exposure to the air, and the container should be resealed promptly.
Q5: What are the potential consequences of using moisture-contaminated this compound in a reaction?
A5: Using moisture-contaminated starting material can lead to several undesirable outcomes, including reduced reaction yields, formation of impurities and byproducts due to hydrolysis, and difficulty in product purification. In some cases, it could lead to complete reaction failure.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or no yield in a reaction where this compound is a starting material. | The compound may have been compromised by moisture, leading to its degradation. | - Ensure the starting material was stored and handled under strictly anhydrous conditions.- If moisture exposure is suspected, consider using a fresh, unopened container of the compound.- Verify the purity of the starting material using appropriate analytical techniques (e.g., NMR, GC-MS) if possible. |
| Appearance of unexpected byproducts in the reaction mixture. | Hydrolysis of this compound due to moisture can introduce reactive intermediates that lead to side reactions. | - Review your experimental setup to identify and eliminate any potential sources of moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere.[6]- Use anhydrous solvents for the reaction. |
| The solid compound appears clumped or discolored. | This is a strong indication of moisture absorption. | - Do not use the compromised material for reactions where stoichiometry and purity are critical.- If the material must be used, it may be possible to dry it under high vacuum, though this may not reverse all degradation.[2] It is preferable to use a fresh sample. |
| Inconsistent results between different batches of the compound. | Variations in handling and storage of different batches may have led to different levels of moisture contamination. | - Standardize your handling and storage procedures for all moisture-sensitive reagents.- Always note the age and storage conditions of the reagents used in your experiments. |
Experimental Protocols
Protocol 1: Handling and Weighing of this compound
Objective: To accurately weigh the compound while minimizing moisture exposure.
Materials:
-
This compound in its original sealed container
-
Glove box with an inert atmosphere (Argon or Nitrogen)
-
Analytical balance (inside the glove box)
-
Spatula
-
Weighing paper or a tared reaction vessel
Procedure:
-
Ensure the glove box has a dry, inert atmosphere (typically <1 ppm H₂O).[7]
-
Transfer the sealed container of this compound, along with all necessary labware (spatula, weighing paper, reaction vessel), into the glove box antechamber.
-
Purge the antechamber according to the glove box operating procedures.
-
Once inside the main chamber, allow the container to equilibrate to the glove box temperature.
-
Carefully open the container.
-
Using a clean, dry spatula, quickly weigh the desired amount of the compound onto the weighing paper or directly into the tared reaction vessel.
-
Immediately and securely reseal the main container of this compound.
-
Proceed with your experiment within the glove box.
Protocol 2: Storage of this compound
Objective: To ensure the long-term stability of the compound.
Materials:
-
Container of this compound
-
Parafilm or a secondary sealing tape
-
Airtight secondary container
-
Desiccator with a suitable desiccant (e.g., silica gel, molecular sieves)
Procedure:
-
After its initial use, ensure the cap of the primary container is tightly secured.
-
For extra protection, wrap the cap and neck of the bottle with Parafilm.
-
Place the sealed primary container inside a labeled, airtight secondary container.
-
Store the secondary container in a desiccator.
-
Regularly check the desiccant and regenerate or replace it when it becomes saturated.
-
Store the desiccator in a cool, dry, and dark place.
Visual Guides
Caption: Workflow for handling the moisture-sensitive compound.
Caption: Troubleshooting logic for moisture-related issues.
References
- 1. labproinc.com [labproinc.com]
- 2. Lab Desiccator Guide | What Is A Desiccator? [boekelsci.com]
- 3. inertcorp.com [inertcorp.com]
- 4. ucd.ie [ucd.ie]
- 5. Video: Glovebox-Operating Procedure and Use of Impurity Sensors [jove.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Sequential Nucleophilic Substitutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing sequential nucleophilic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: What are the critical factors to consider when optimizing a sequential nucleophilic substitution?
A1: The success of a sequential nucleophilic substitution hinges on carefully controlling several factors for each step. The primary considerations include the nature of the substrate, the strength and concentration of the nucleophile, the quality of the leaving group, the choice of solvent, and the reaction temperature. Each of these parameters can significantly influence the reaction rate, yield, and selectivity.
Q2: How does the solvent choice impact the reaction outcome?
A2: The solvent plays a crucial role in stabilizing the reactants and transition states. For Sₙ2 reactions, polar aprotic solvents like DMSO, DMF, and acetone are generally preferred as they solvate the cation of the nucleophile but not the anion, thus increasing the nucleophile's reactivity. In contrast, polar protic solvents (e.g., water, ethanol) can solvate the nucleophile, reducing its effectiveness. For SₙAr reactions, polar aprotic solvents are also typically used to dissolve the reactants and facilitate the reaction.
Q3: What makes a good leaving group, and how does it affect the reaction?
A3: A good leaving group is a species that is stable on its own after detaching from the substrate. This stability is often associated with weak basicity. Excellent leaving groups include halides (I⁻, Br⁻, Cl⁻) and sulfonates (e.g., tosylate, mesylate). The better the leaving group, the faster the nucleophilic substitution reaction will proceed as the energy barrier for bond cleavage is lower.[1][2][3]
Q4: When should I consider using a catalyst in my reaction?
A4: Catalysts can be employed to enhance the reaction rate, particularly when dealing with less reactive substrates or nucleophiles. For instance, in certain SₙAr reactions, a phase-transfer catalyst can be used to facilitate the reaction between a water-soluble nucleophile and an organic-soluble substrate. The optimal catalyst loading needs to be determined experimentally, as too little may not be effective, while too much can lead to side reactions or be economically inefficient.[4][5]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: My sequential nucleophilic substitution reaction is giving a very low yield or no product at all. What are the likely causes and how can I troubleshoot this?
A: Low or no yield in a nucleophilic substitution reaction can stem from several factors. A systematic approach to troubleshooting is recommended.
Initial Checks:
-
Reagent Quality: Verify the purity and activity of your starting materials, nucleophiles, and any catalysts. Impurities or degradation can inhibit the reaction.
-
Reaction Setup: Ensure all glassware is dry and the reaction is set up under the appropriate atmospheric conditions (e.g., inert atmosphere if reagents are air-sensitive).
Troubleshooting Steps:
-
Nucleophile Strength: Is your nucleophile strong enough for the substrate?
-
Leaving Group Ability: Is the leaving group suitable for this reaction?
-
Reaction Temperature: Is the reaction temperature optimal?
-
Problem: The reaction may have a high activation energy and require more thermal energy to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature. However, be aware that higher temperatures can also promote side reactions like elimination.[10]
-
-
Solvent Choice: Are you using the appropriate solvent?
-
Problem: The solvent may be inhibiting the nucleophile or not adequately dissolving the reactants.
-
Solution: For Sₙ2 reactions, switch to a polar aprotic solvent (e.g., DMSO, DMF). For Sₙ1 reactions, a polar protic solvent (e.g., ethanol, water) is more suitable.
-
Issue 2: Poor Regioselectivity in Aromatic Systems (SₙAr)
Q: I am performing a sequential nucleophilic aromatic substitution on a polysubstituted aromatic ring, and I am getting a mixture of isomers. How can I improve the regioselectivity?
A: Achieving high regioselectivity in SₙAr reactions depends on the electronic and steric environment of the aromatic ring.
Troubleshooting Steps:
-
Activating Groups: Are there strong electron-withdrawing groups (EWGs) ortho or para to the leaving group?
-
Problem: SₙAr reactions are significantly activated by the presence of EWGs (e.g., -NO₂, -CN, -C(O)R) at the ortho and para positions relative to the leaving group. These groups stabilize the negatively charged intermediate (Meisenheimer complex). If your desired substitution position is not sufficiently activated, the reaction may be slow or non-selective.
-
Solution: If possible, modify the substrate to include a strongly activating group at the appropriate position.
-
-
Steric Hindrance: Is the desired reaction site sterically hindered?
-
Problem: Bulky groups near the reaction site can prevent the nucleophile from approaching, leading to substitution at a less hindered, but electronically less favorable, position.
-
Solution: Consider using a smaller nucleophile. Alternatively, if the steric hindrance is on the nucleophile, a less bulky one may improve selectivity.
-
-
Temperature Control: Are you running the reaction at the lowest possible temperature?
-
Problem: Higher temperatures can sometimes lead to a loss of selectivity as they provide enough energy to overcome smaller differences in activation energies between competing pathways.
-
Solution: Try running the reaction at a lower temperature for a longer period.
-
Issue 3: Competing Elimination Reactions
Q: My reaction is producing a significant amount of elimination byproduct instead of the desired substitution product. How can I favor substitution over elimination?
A: The competition between substitution (Sₙ2/Sₙ1) and elimination (E2/E1) is a common challenge. Several factors can be adjusted to favor substitution.
Troubleshooting Steps:
-
Nature of the Nucleophile/Base: Are you using a strong, bulky base?
-
Problem: Strong, sterically hindered bases (e.g., potassium tert-butoxide) are more likely to act as bases and abstract a proton, leading to elimination.
-
Solution: Use a good nucleophile that is a weaker base. For example, halides (I⁻, Br⁻) and azide (N₃⁻) are good nucleophiles but relatively weak bases.
-
-
Substrate Structure: Are you using a secondary or tertiary substrate?
-
Problem: Elimination is more prevalent with secondary and tertiary substrates due to steric hindrance around the reaction center, which disfavors Sₙ2, and the formation of more stable alkenes.
-
Solution: If possible, use a primary substrate, which strongly favors Sₙ2.
-
-
Reaction Temperature: Are you running the reaction at an elevated temperature?
-
Problem: Elimination reactions are generally favored by higher temperatures.
-
Solution: Run the reaction at a lower temperature.
-
Data Presentation
Table 1: Effect of Solvent on Sₙ2 Reaction Rates
| Solvent | Type | Relative Rate |
| Methanol | Polar Protic | 1 |
| Water | Polar Protic | 7 |
| Ethanol | Polar Protic | 2 |
| Acetone | Polar Aprotic | 500 |
| DMF | Polar Aprotic | 1,400 |
| DMSO | Polar Aprotic | 2,800 |
| Data is illustrative for the reaction of CH₃I with N₃⁻ and demonstrates the general trend. |
Table 2: Relative Reactivity of Leaving Groups in Sₙ2 Reactions
| Leaving Group | Conjugate Acid pKa | Relative Rate |
| F⁻ | 3.2 | 1 |
| Cl⁻ | -7 | 200 |
| Br⁻ | -9 | 10,000 |
| I⁻ | -10 | 30,000 |
| OTs⁻ (Tosylate) | -2.8 | ~60,000 |
| Data is approximate and serves to illustrate the trend.[2][3] |
Table 3: Relative Strength of Common Nucleophiles in Sₙ2 Reactions (in Methanol)
| Nucleophile | Relative Rate |
| CH₃OH | 1 |
| Cl⁻ | 5,000 |
| N₃⁻ | 150,000 |
| CN⁻ | 250,000 |
| I⁻ | 3,000,000 |
| SH⁻ | >10,000,000 |
| Data is for the reaction with methyl iodide and illustrates general trends in a protic solvent.[6] |
Experimental Protocols
General Protocol for the Optimization of a Sequential Nucleophilic Substitution Reaction
This protocol outlines a general approach to systematically optimize the conditions for a sequential nucleophilic substitution reaction.
1. Reagent and Glassware Preparation:
-
Ensure all starting materials, nucleophiles, solvents, and catalysts are of high purity and dry, if necessary.
-
All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) if moisture-sensitive reagents are used.
2. Initial Small-Scale Reaction:
-
In a small reaction vessel (e.g., a 10 mL round-bottom flask) equipped with a magnetic stir bar, dissolve the substrate (1.0 eq.) in the chosen solvent.
-
Add the first nucleophile (1.1-1.5 eq.).
-
Stir the reaction at room temperature and monitor its progress by an appropriate analytical technique (e.g., TLC, GC, LC-MS) at regular intervals (e.g., every 30 minutes).
-
If no reaction is observed after several hours, gradually increase the temperature in increments (e.g., 20 °C) and continue monitoring.
-
Once the first step is complete, add the second nucleophile (1.1-1.5 eq.) and continue monitoring.
3. Optimization Matrix:
-
Based on the results of the initial reaction, set up a series of small-scale reactions to optimize key parameters. Vary one parameter at a time while keeping others constant.
-
Solvent Screening: Run the reaction in a panel of different solvents (e.g., DMF, DMSO, acetonitrile, THF).
-
Temperature Optimization: Test a range of temperatures to find the optimal balance between reaction rate and selectivity.
-
Nucleophile Concentration: Vary the equivalents of the nucleophile to see its effect on the reaction rate and to ensure complete conversion.
-
Catalyst Screening (if applicable): If a catalyst is used, screen different catalysts and optimize the catalyst loading.
-
4. Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding an appropriate aqueous solution (e.g., water, saturated ammonium chloride).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
5. Purification:
-
Purify the crude product using an appropriate technique, such as column chromatography, recrystallization, or distillation, to obtain the pure desired product.
Mandatory Visualization
Caption: Troubleshooting workflow for low reaction yield.
Caption: Decision-making for substitution vs. elimination.
Caption: Workflow for optimizing SₙAr regioselectivity.
References
- 1. Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 4. researchgate.net [researchgate.net]
- 5. How to Optimise Catalysis via Loading Control [nikalyte.com]
- 6. researchgate.net [researchgate.net]
- 7. aceorganicchem.com [aceorganicchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
identifying and minimizing side products in pyrimido[5,4-d]pyrimidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of pyrimido[5,4-d]pyrimidines. The following sections address common issues related to the formation of side products and offer strategies for their minimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of substituted pyrimido[5,4-d]pyrimidines starting from 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine?
A1: The most frequently encountered side products are regioisomers . Nucleophilic substitution on the this compound core is highly regioselective. The C-4 and C-8 positions are more susceptible to nucleophilic attack than the C-2 and C-6 positions. This is because the negative charge from the initial nucleophilic attack can be delocalized into an adjacent C=N bond, which is not possible for an attack at the C-2 or C-6 positions.[1] Consequently, reactions intended to produce a single isomer may yield a mixture of 4- and 2-substituted (or 8- and 6-substituted) products, especially if the reaction conditions are not carefully controlled. Other potential side products include over-aminated products (di- or tri-substituted products when mono-substitution is desired) and hydrolysis products if water is present in the reaction mixture.
Q2: What is a Dimroth rearrangement and can it occur during my pyrimido[5,4-d]pyrimidine synthesis?
A2: The Dimroth rearrangement is an isomerization of certain nitrogen-containing heterocycles where an endocyclic and an exocyclic nitrogen atom exchange places.[2] This typically occurs through a ring-opening and ring-closing mechanism.[3] While not extensively documented specifically for the pyrimido[5,4-d]pyrimidine core itself in the context of its initial synthesis from polychlorinated precursors, it is a known phenomenon in many fused pyrimidine systems, often catalyzed by acid, base, heat, or light.[3] Researchers should be aware of this potential isomerization, especially in subsequent derivatization steps or if the target molecule has a 1-substituted-2-iminopyrimidine-like substructure. The pH of the reaction medium and the nature of the substituents can influence the rate of the rearrangement.[3]
Q3: How can I minimize the formation of regioisomers during the amination of this compound?
A3: Controlling the reaction conditions is critical to maximize the yield of the desired regioisomer. Key strategies include:
-
Low Temperature: Performing the reaction at lower temperatures (e.g., 0 °C or below) can enhance the selectivity of the nucleophilic attack.[1]
-
Dilute Solutions: Using a more dilute solution can help to control the reaction rate and improve selectivity.[1]
-
Careful Addition of Nucleophile: A slow, dropwise addition of the amine nucleophile can prevent localized high concentrations and reduce the formation of undesired isomers and over-aminated products.[1]
Q4: My reaction is producing a complex mixture of products. What are the likely causes and how can I troubleshoot this?
A4: A complex product mixture can arise from several factors:
-
Lack of Regiocontrol: As discussed in Q1 and Q3, the inherent reactivity differences between the chloro-positions can lead to a mixture of isomers. Revisit your reaction temperature and concentration.
-
Over-amination: If you are aiming for mono-substitution, using a large excess of the amine nucleophile can lead to di-, tri-, or even tetra-substituted byproducts. Carefully control the stoichiometry of your reactants.
-
Hydrolysis: The starting material, this compound, is sensitive to moisture and can hydrolyze to the corresponding hydroxy derivatives. Ensure you are using anhydrous solvents and an inert atmosphere.
-
Solvolysis: If using an alcohol as a solvent, it can act as a nucleophile, leading to the formation of alkoxy-substituted byproducts. Consider using a non-nucleophilic solvent like THF, dioxane, or toluene.
Troubleshooting Guides
Issue 1: Formation of Multiple Regioisomers
Symptoms:
-
TLC analysis shows multiple spots with similar Rf values.
-
¹H NMR spectrum of the crude product shows multiple sets of signals for the desired product.
-
LC-MS analysis reveals multiple peaks with the same mass-to-charge ratio.
Root Causes and Solutions:
| Root Cause | Proposed Solution |
| High reaction temperature | Decrease the reaction temperature. For the first nucleophilic substitution, it is often recommended to start at low temperatures (e.g., -78 °C to 0 °C) and slowly warm the reaction to room temperature. |
| High concentration of reactants | Use more dilute solutions to better control the reaction rate and improve selectivity. |
| Rapid addition of nucleophile | Add the nucleophile dropwise over an extended period to maintain a low concentration of the nucleophile in the reaction mixture. |
| Inappropriate solvent | The choice of solvent can influence the reactivity and selectivity. Screen different aprotic solvents like THF, dioxane, or DMF. |
Illustrative Data on Regioselectivity (Analogous System):
Issue 2: Presence of Hydrolysis or Solvolysis Byproducts
Symptoms:
-
Mass spectrometry shows peaks corresponding to the replacement of one or more chlorine atoms with -OH or -OR groups.
-
The isolated product is more polar than expected on TLC.
Root Causes and Solutions:
| Root Cause | Proposed Solution |
| Presence of water in reagents or solvents | Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly before use. Handle hygroscopic reagents in a glovebox or under an inert atmosphere. |
| Use of alcohol as a solvent | If solvolysis is an issue, switch to a non-protic solvent such as THF, dioxane, toluene, or acetonitrile. |
| High reaction temperature in the presence of protic solvents | If a protic solvent is necessary, run the reaction at the lowest possible temperature to minimize solvolysis. |
Experimental Protocols
Protocol 1: Stepwise Synthesis of a Tetrasubstituted Pyrimido[5,4-d]pyrimidine
This protocol is adapted from the synthesis of 4,8-bis(piperazino)-2,6-bis(2-hydroxyethylamino)pyrimido[5,4-d]pyrimidine and illustrates the principle of sequential nucleophilic substitution.[5]
Step 1: Synthesis of 4,8-bis(piperazino)-2,6-dichloropyrimido[5,4-d]pyrimidine
-
To a solution of this compound (1.0 g, 3.6 mmol) in a suitable solvent like dichloromethane (50 mL) at 0 °C, add a solution of piperazine (0.62 g, 7.2 mmol) in the same solvent dropwise.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Step 2: Synthesis of 4,8-bis(piperazino)-2,6-bis(2-hydroxyethylamino)pyrimido[5,4-d]pyrimidine
-
To a solution of 4,8-bis(piperazino)-2,6-dichloropyrimido[5,4-d]pyrimidine (0.5 g, 1.3 mmol) in a solvent such as ethanol, add 2-hydroxyethylamine (0.17 g, 2.8 mmol) and a base like triethylamine (0.3 mL).
-
Heat the reaction mixture at reflux for 8-12 hours, monitoring by TLC.
-
Cool the reaction mixture and add water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain the final product.
Protocol 2: Isolation and Characterization of a Regioisomeric Side Product
In a scenario where a mixture of the 4-amino and 2-amino isomers is formed during a mono-amination reaction, the following general procedure can be applied for their separation and characterization.
-
Column Chromatography: The crude reaction mixture is concentrated and subjected to column chromatography on silica gel. A gradient elution system, for example, starting with pure hexane and gradually increasing the polarity with ethyl acetate, is often effective. The two regioisomers, having slightly different polarities, should elute at different retention times.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the separated products.
-
Characterization:
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra for each isolated isomer. The chemical shifts and coupling patterns of the aromatic protons on the pyrimidine rings will be distinct for each regioisomer, allowing for unambiguous structure elucidation.
-
Mass Spectrometry: Confirm the molecular weight of each isomer using high-resolution mass spectrometry.
-
X-ray Crystallography: If suitable crystals can be obtained, single-crystal X-ray diffraction provides definitive proof of the regiochemistry.
-
Visualizations
Logical Workflow for Minimizing Side Products
Caption: A logical workflow for identifying and addressing the formation of side products.
Signaling Pathway of a Pyrimido[5,4-d]pyrimidine as a GPR119 Agonist
Certain pyrimido[5,4-d]pyrimidine derivatives have been investigated as agonists for the G-protein coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes. The activation of GPR119 in pancreatic β-cells and intestinal L-cells leads to an increase in insulin and GLP-1 secretion, respectively.
Caption: Simplified signaling cascade following the activation of GPR119 by an agonist.
References
- 1. mdpi.com [mdpi.com]
- 2. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of novel pyrimido[5,4-d]pyrimidine derivatives as GPR119 agonist for treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting common issues in the synthesis of tetrasubstituted pyrimido[5,4-d]pyrimidines
This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of tetrasubstituted pyrimido[5,4-d]pyrimidines. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My initial nucleophilic substitution on 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine is giving me a mixture of products with low yield of the desired monosubstituted compound. How can I improve selectivity?
A1: Achieving selective monosubstitution is a common challenge due to the high reactivity of the starting material. To improve selectivity for the initial substitution, particularly at the C-4 and C-8 positions, precise control of reaction conditions is crucial. The use of low temperatures, relatively dilute solutions, and the careful, slow addition of the amine nucleophile can effectively control this critical first step.[1][2]
Troubleshooting Steps:
-
Lower the reaction temperature: Start the reaction at a significantly lower temperature (e.g., -78 °C or 0 °C) and allow it to slowly warm to room temperature.
-
Use a dilute solution: High concentrations can lead to multiple substitutions. Diluting the reaction mixture can favor monosubstitution.
-
Slow addition of nucleophile: Instead of adding the nucleophile all at once, use a syringe pump for slow, controlled addition. This keeps the concentration of the nucleophile low at any given moment, reducing the likelihood of polysubstitution.
Q2: I am observing the formation of regioisomers during the sequential substitution steps. How can I control the regioselectivity?
A2: The substitution pattern in this compound is directed by the electronic properties of the ring system. Nucleophilic attack is generally favored at the C-4 and C-8 positions first, followed by the C-2 and C-6 positions. However, steric hindrance and the nature of the incoming nucleophiles can lead to the formation of regioisomers. For instance, the third substitution step in creating an "abcd" pattern (four different substituents) can lead to two regioisomers.[1]
Troubleshooting Steps:
-
Careful selection of nucleophiles: Consider the steric bulk of your nucleophiles. A bulkier nucleophile may preferentially react at a less hindered position.
-
Stepwise reaction with purification: Purify the product after each substitution step to ensure you are starting with a single isomer for the subsequent reaction.
-
Characterization is key: Use techniques like 1H NMR and single-crystal X-ray analysis to characterize your products at each stage to confirm the substitution pattern.[1]
Q3: The cyclization step to form the pyrimido[5,4-d]pyrimidine core is resulting in a low yield. What are the critical parameters to optimize?
A3: Low yields in cyclization reactions for forming the core structure, such as 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine, can be due to several factors including incomplete reaction, side reactions, or harsh reaction conditions leading to product degradation.[3]
Troubleshooting Steps:
-
pH control: The pH of the reaction medium can be critical. For example, in the synthesis of 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine from an amino orotic acid derivative, adjusting the pH to 13 with a base like NaOH is necessary to induce cyclization, followed by acidification to pH 3 to precipitate the product.[3]
-
Temperature control: While heating is often required for cyclization, excessive temperatures can lead to decomposition. One improved method reduced the maximum reaction temperature to 95°C, which also has the benefit of being less demanding on equipment.[3]
-
Choice of cyclizing agent: Different reagents can be used for cyclization. For instance, a hydrazine-induced cyclization is a key step in forming certain tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones.[4]
Q4: I am facing difficulties in purifying my final tetrasubstituted pyrimido[5,4-d]pyrimidine product. What purification techniques are most effective?
A4: The purification of these compounds can be challenging due to their often-low solubility in common organic solvents and potential for multiple closely-related byproducts.[5]
Troubleshooting Steps:
-
Column Chromatography: This is a standard method, but finding the right solvent system can be tricky. A gradient elution might be necessary. Some syntheses report using column chromatography for purification.[6]
-
Recrystallization: If a suitable solvent can be found, recrystallization is an effective method for obtaining highly pure compounds. Some protocols specify recrystallization from solvents like ethanol or ether.[7]
-
Preparative HPLC: For very difficult separations or to obtain highly pure material for biological testing, preparative high-performance liquid chromatography (HPLC) may be required.
-
Washing and Filtration: In some cases, the product may precipitate from the reaction mixture. Thorough washing of the filtered solid with appropriate solvents to remove unreacted starting materials and soluble impurities can be sufficient.[8] Some methods note that the product was used without further purification if it was of sufficient quality.[2]
Quantitative Data Summary
| Starting Material | Reagents/Conditions | Product | Yield | Reference |
| This compound | Sodium azide | 2,4,6,8-tetraazidopyrimido[5,4-d]pyrimidine | 86% | [9] |
| Nitro orotic acid | 1. Ni/H2, alkali; 2. HCl, NaCNO; 3. NaOH, heat; 4. H2SO4 | 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine | 62-65% (total) | [3] |
| Ethyl N-(5-cyano-6-methyl-2-phenylpyrimidin-4-yl)acetimidate | Aniline, reflux in DMF | 2-Methyl-N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amine | 57% | [7] |
| 5-Ethyl-N-(5-cyano-2,6-dimethylpyrimidin-4-yl)acetimidate | Phenylamine, reflux in DMF | 5-Ethyl-2-methyl-N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amine | 35% | [7] |
| N-(4-Chlorophenyl)-N'-(5-cyano-2,6-dimethylpyrimidin-4-yl)acetamidine | Phenylamine, reflux in DMF | N-(4-Chlorophenyl)-2,5-dimethyl-7-phenylpyrimido[4,5-d]pyrimidin-4-amine | 22% | [7] |
Experimental Protocols
Protocol 1: Stepwise Synthesis of Tetrasubstituted Pyrimido[5,4-d]pyrimidines
This protocol is a generalized procedure based on the sequential nucleophilic substitution of this compound.[1][2]
-
First Substitution (C-4 and C-8):
-
Dissolve this compound in a suitable anhydrous solvent (e.g., THF, DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to a low temperature (e.g., -78 °C or 0 °C).
-
Slowly add a solution of the first nucleophile (e.g., an amine, 2 equivalents) in the same solvent via a syringe pump over a period of 1-2 hours.
-
Allow the reaction to stir at low temperature for a specified time, then let it warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction (e.g., with water or a saturated ammonium chloride solution).
-
Extract the product with an organic solvent, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting disubstituted product by column chromatography or recrystallization.
-
-
Second and Third Substitutions (C-2 and C-6):
-
Dissolve the purified disubstituted product in a suitable solvent.
-
Add the second nucleophile (and subsequently the third, if different) under appropriate conditions (temperature may vary depending on the nucleophile's reactivity).
-
Stir the reaction until completion, monitoring by TLC or LC-MS.
-
Work up and purify the final tetrasubstituted product as described above.
-
Protocol 2: Synthesis of 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine
This protocol is adapted from a patented method for synthesizing a key intermediate.[3]
-
Hydrogenation:
-
Add nitro orotic acid to an alkaline solution (e.g., aqueous NaOH).
-
Perform hydrogenation using a nickel catalyst (e.g., Raney Nickel) under a hydrogen atmosphere.
-
After the reaction is complete, filter off the catalyst to obtain a solution of amino orotic acid. This solution is used directly in the next step.
-
-
Urea Derivative Formation and Cyclization:
-
Adjust the pH of the amino orotic acid solution to 3 with concentrated hydrochloric acid.
-
Add sodium cyanate while controlling the temperature to form the urea derivative.
-
After the formation of the urea derivative, add a 30% sodium hydroxide solution to adjust the pH to 13.
-
Heat the mixture to induce cyclization (e.g., up to 95 °C).
-
After cyclization is complete, cool the reaction and adjust the pH to 3 with a 50-60% sulfuric acid solution to precipitate the product.
-
-
Isolation:
-
Cool the mixture to room temperature.
-
Filter the precipitate, wash it with water until neutral, and dry to obtain 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine.
-
Visualizations
Caption: Generalized workflow for tetrasubstituted pyrimido[5,4-d]pyrimidine synthesis.
Caption: Inhibition of the CDK2 pathway by a pyrimido[5,4-d]pyrimidine derivative.
References
- 1. Controlled stepwise conversion of 2,4,6,8-tetrachloropyrimido-[5,4-d ]pyrimidine into 2,4,6,8-tetrasubstituted pyrimido[5,4-d]pyrimidines - ePrints - Newcastle University [eprints.ncl.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. CN101899046A - Method for synthesizing persantine intermediate 2,4,6,8-tetrahydroxy pyrimido[5,4-d] pyrimidine - Google Patents [patents.google.com]
- 4. Preparation of tetrasubstituted pyrimido[4,5- d]pyrimidine diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Pyrimido[5,4-d]pyrimidine-Based Compounds as a Novel Class of Antitrypanosomal and Antileishmanial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2,4,6,8-Tetraazidopyrimido[5,4-d]pyrimidine: a novel energetic binary compound - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scaling Up Production of 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the large-scale synthesis of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine and its intermediates.
Experimental Protocols
Protocol 1: Large-Scale Synthesis of 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine
This protocol is adapted from an improved industrial method to increase yield and reduce reaction time.[1]
Materials:
-
Nitroorotic acid
-
Sodium hydroxide (NaOH)
-
Raney Nickel (Ni) catalyst
-
Concentrated hydrochloric acid (HCl)
-
Sodium cyanate (NaOCN)
-
Sulfuric acid (H₂SO₄)
Procedure:
-
Hydrogenation:
-
In a suitable reactor, dissolve nitroorotic acid in an aqueous sodium hydroxide solution.
-
Add Raney Nickel catalyst to the solution.
-
Carry out hydrogenation with H₂ gas. The resulting amino orotic acid solution is used directly in the next step without separation.[1]
-
-
Urea Derivative Formation:
-
Adjust the pH of the amino orotic acid solution to 3 with concentrated hydrochloric acid.
-
Add sodium cyanate under controlled temperature to form the urea derivative.[1]
-
-
Cyclization:
-
Add a 30% sodium hydroxide solution to raise the pH to 13.
-
Heat the mixture to induce cyclization.
-
Adjust the pH to 3 with a 50-60% sulfuric acid solution.[1]
-
-
Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the precipitate.
-
Wash the product with water until neutral.
-
Dry the product to obtain 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine.
-
Protocol 2: Large-Scale Chlorination of 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine
This protocol utilizes a solvent-free method with an equimolar amount of phosphorus oxychloride (POCl₃), which is environmentally advantageous for large-scale production.[2]
Materials:
-
2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (anhydrous)
-
Teflon-lined stainless steel reactor (autoclave)
-
Ice
-
Saturated Sodium Carbonate (Na₂CO₃) solution
-
Suitable organic solvent for extraction (e.g., Dichloromethane)
Procedure:
-
Reaction Setup:
-
In a Teflon-lined stainless steel reactor, add 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine, an equimolar amount of phosphorus oxychloride per hydroxyl group, and one equivalent of anhydrous pyridine.[2]
-
-
Chlorination:
-
Seal the reactor and heat the mixture to 160°C for 2 hours.[2]
-
-
Workup:
-
After cooling, carefully open the reactor and quench the reaction mixture by slowly adding it to ice-cold water with vigorous stirring.
-
Neutralize the solution to a pH of 8-9 by adding a saturated sodium carbonate solution.[2]
-
-
Isolation and Purification:
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization.
-
Data Presentation
Table 1: Comparison of Synthesis Methods for 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine
| Parameter | "Wyler's Process" (Traditional) | Improved Method[1] |
| Starting Material | Amino orotic acid (isolated) | Nitroorotic acid |
| Key Reagents | Urea | Sodium cyanate |
| Reaction Temperature | Up to 190°C | Up to 95°C |
| Reaction Time | Extended | Reduced by ~50% |
| Overall Yield | 62% - 65% | 70% - 75% |
| Key Challenges | Difficult stirring, high energy consumption | pH control is critical |
Table 2: Large-Scale Chlorination Reaction Parameters
| Parameter | Condition | Rationale |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | Effective and widely used for this transformation.[2] |
| Stoichiometry | Equimolar POCl₃ per hydroxyl group | Reduces waste and environmental impact.[2] |
| Base | Pyridine (1 equivalent) | Acts as an acid scavenger.[2] |
| Solvent | Solvent-free | Simplifies workup and reduces waste.[2] |
| Temperature | 160°C | Optimal for efficient conversion.[2] |
| Reaction Time | 2 hours | Sufficient for reaction completion.[2] |
| Isolated Yield | >80% | High-yielding process.[2] |
Troubleshooting Guides and FAQs
Synthesis of 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine
Q1: The yield of the tetrahydroxy intermediate is consistently low. What are the potential causes and solutions?
-
A1: Incomplete Hydrogenation:
-
Cause: Inactive catalyst or insufficient hydrogen pressure.
-
Solution: Ensure the Raney Nickel catalyst is active. Use a fresh batch if necessary. Optimize the hydrogen pressure and reaction time, monitoring the reaction progress by TLC or HPLC.
-
-
A2: Suboptimal pH during Urea Derivative Formation and Cyclization:
-
Cause: Incorrect pH can lead to side reactions or incomplete conversion. The pH control at each stage is crucial for this synthesis.[1]
-
Solution: Calibrate your pH meter regularly. Add acid or base slowly and monitor the pH continuously to maintain the optimal range for each step.
-
-
A3: Inefficient Cyclization:
-
Cause: Insufficient heating or reaction time during the cyclization step.
-
Solution: Ensure the reaction mixture reaches and maintains the target temperature of 95°C. Monitor the reaction for completion before proceeding to the final pH adjustment and isolation.[1]
-
Q2: The isolated tetrahydroxy product is impure. What are the likely contaminants?
-
A1: Unreacted Starting Materials or Intermediates:
-
Cause: Incomplete reaction in any of the steps.
-
Solution: Refer to the solutions for low yield. Ensure each step goes to completion. The product can be purified by recrystallization.
-
-
A2: Side Products from Carbamylation:
-
Cause: The use of sodium cyanate can sometimes lead to the formation of isocyanic acid-related byproducts.
-
Solution: Maintain strict temperature control during the addition of sodium cyanate.
-
Chlorination to this compound
Q1: The chlorination reaction is sluggish or incomplete.
-
A1: Moisture Contamination:
-
Cause: POCl₃ is highly sensitive to moisture, which can quench the reagent.
-
Solution: Ensure all glassware and reagents are thoroughly dried. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
A2: Insufficient Temperature:
-
Cause: The reaction requires a high temperature to proceed efficiently.
-
Solution: Ensure the reaction mixture reaches and maintains 160°C. Use a calibrated temperature probe.[2]
-
Q2: The final product is contaminated with partially chlorinated or hydrolyzed byproducts.
-
A1: Incomplete Chlorination:
-
Cause: Insufficient POCl₃ or reaction time.
-
Solution: While the protocol calls for an equimolar amount of POCl₃, for some substrates, a slight excess might be necessary. Optimize the reaction time by monitoring with TLC or LC-MS.
-
-
A2: Hydrolysis During Workup:
Q3: The workup of the chlorination reaction is difficult, or the product is hard to isolate.
-
A1: Formation of Phosphoric Acid Byproducts:
-
Cause: The reaction of POCl₃ with the hydroxyl groups and any residual water generates phosphoric acids, which can make the mixture viscous.
-
Solution: The quenching and neutralization step is critical. Vigorous stirring during quenching helps to break up any clumps and ensure complete neutralization.
-
-
A2: Emulsion during Extraction:
-
Cause: The presence of salts and pyridine can lead to emulsion formation.
-
Solution: Add a saturated brine solution during the extraction to help break the emulsion. If the problem persists, filter the mixture through a pad of celite.
-
Visualizations
Caption: Experimental workflow for the two-step synthesis.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. CN101899046A - Method for synthesizing persantine intermediate 2,4,6,8-tetrahydroxy pyrimido[5,4-d] pyrimidine - Google Patents [patents.google.com]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 [mdpi.com]
- 3. benchchem.com [benchchem.com]
Technical Support Center: Selective Functionalization of the Pyrimido[5,4-d]pyrimidine Ring
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the selective functionalization of the pyrimido[5,4-d]pyrimidine ring. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the selective functionalization of the pyrimido[5,4-d]pyrimidine core?
A1: The primary challenges revolve around controlling regioselectivity, achieving satisfactory yields, and managing the reactivity of the fused heterocyclic system. Key issues include:
-
Regioselectivity in Nucleophilic Aromatic Substitution (SNAr): The four available positions for substitution (2, 4, 6, and 8) on a tetrachloro-pyrimido[5,4-d]pyrimidine exhibit different reactivities. Generally, the C4 and C8 positions are more susceptible to nucleophilic attack than the C2 and C6 positions.[1] This can lead to mixtures of products if not carefully controlled.
-
Control of Substitution Patterns in Cross-Coupling Reactions: In metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, achieving selective substitution at a specific position can be difficult due to the similar electronic environments of the chloro-substituents. The choice of catalyst, ligand, and reaction conditions is critical to direct the reaction to the desired position.[2][3]
-
Harsh Reaction Conditions: Some functionalization reactions may require harsh conditions (e.g., high temperatures, strong bases) that can be incompatible with sensitive functional groups present on the substituents or the pyrimido[5,4-d]pyrimidine core itself, potentially leading to decomposition or side reactions.
-
Low Yields: Incomplete reactions, side product formation, and difficulties in purification can all contribute to low yields of the desired functionalized product. Optimization of reaction parameters is often necessary to improve efficiency.[4]
Q2: How can I control the regioselectivity of nucleophilic substitution on 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine?
A2: Controlling the regioselectivity of SNAr reactions on this compound is a critical step in the synthesis of many derivatives, including the drug Dipyridamole.[5][6] The key is to exploit the inherent reactivity differences between the positions and carefully control the reaction conditions. The C4 and C8 positions are more electrophilic and thus more reactive towards nucleophiles than the C2 and C6 positions.
Here are some strategies:
-
Stepwise Substitution: By controlling the stoichiometry of the nucleophile and the reaction temperature, you can achieve stepwise substitution. For example, using one equivalent of a nucleophile at a lower temperature will preferentially substitute at the C4/C8 positions. Subsequently, a different nucleophile can be introduced to react at the C2/C6 positions, often requiring higher temperatures.[7]
-
Choice of Nucleophile: The nature of the nucleophile can also influence the selectivity. Sterically hindered nucleophiles may show a higher preference for the more accessible C4/C8 positions.
-
Solvent Effects: The choice of solvent can influence the reaction rate and selectivity. Polar aprotic solvents like DMF or DMSO are commonly used.
Q3: What are the key parameters to consider for a successful Suzuki-Miyaura cross-coupling reaction on a chloro-pyrimido[5,4-d]pyrimidine?
A3: A successful Suzuki-Miyaura coupling on a chloro-substituted pyrimido[5,4-d]pyrimidine requires careful optimization of several parameters, as chloroarenes are generally less reactive than their bromo or iodo counterparts.
Key parameters include:
-
Palladium Catalyst: The choice of the palladium precursor is crucial. Common catalysts include Pd(PPh₃)₄, Pd(OAc)₂, and PdCl₂(dppf).[8] For less reactive chlorides, more active catalysts or pre-catalysts might be necessary.
-
Ligand: The ligand plays a vital role in the catalytic cycle. Phosphine-based ligands like triphenylphosphine (PPh₃), XPhos, or SPhos are frequently used. The choice of ligand can significantly impact the reaction's efficiency and selectivity.[2]
-
Base: A base is required to activate the boronic acid. Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄. The strength and solubility of the base can affect the reaction outcome.[8]
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base is typically used. The solvent system influences the solubility of the reactants and the catalyst's activity.
-
Temperature: Higher temperatures are often required to activate the C-Cl bond. Microwave irradiation can sometimes be used to accelerate the reaction and improve yields.[1]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Symptoms:
-
Formation of a mixture of mono-, di-, tri-, and/or tetra-substituted products.
-
Difficulty in separating the desired isomer from other regioisomers.
Possible Causes and Solutions:
| Cause | Solution |
| Reaction temperature is too high. | Lower the reaction temperature to favor substitution at the more reactive C4/C8 positions. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature. |
| Incorrect stoichiometry of the nucleophile. | Use a controlled amount of the nucleophile (e.g., 1 equivalent for mono-substitution). Add the nucleophile slowly to the reaction mixture to maintain a low concentration. |
| Reaction time is too long. | Monitor the reaction closely and quench it once the desired product is formed to prevent further substitution. |
| Nucleophile is too reactive. | Consider using a less reactive nucleophile or a protected version of the nucleophile. |
Issue 2: Low Yield in Suzuki-Miyaura Cross-Coupling
Symptoms:
-
A significant amount of starting material remains unreacted.
-
Formation of dehalogenated byproducts.
-
Low isolated yield of the desired coupled product.
Possible Causes and Solutions:
| Cause | Solution |
| Inactive catalyst. | Use a fresh batch of palladium catalyst and ligand. Consider using a more active pre-catalyst. Ensure anaerobic conditions to prevent catalyst decomposition. |
| Suboptimal base or solvent. | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Toluene/H₂O, Dioxane/H₂O). The choice can be substrate-dependent.[8] |
| Poor quality of boronic acid. | Use high-purity boronic acid. Boronic acids can decompose upon storage. |
| Insufficient reaction temperature or time. | Increase the reaction temperature or prolong the reaction time. Microwave heating can be an effective alternative to conventional heating.[1] |
| Steric hindrance. | For sterically hindered substrates, consider using a bulkier phosphine ligand (e.g., XPhos, SPhos) to promote the reaction. |
Experimental Protocols
Protocol 1: Stepwise Regioselective Amination of this compound
This protocol describes a general procedure for the stepwise substitution of chlorine atoms with two different amines, a common strategy in the synthesis of Dipyridamole analogues.[7]
Step 1: Mono- and Di-substitution at C4 and C8
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., THF or CH₂Cl₂).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the first amine (2.0 eq) in the same solvent.
-
Stir the reaction mixture at 0 °C to room temperature and monitor the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the product by column chromatography to obtain the 4,8-diamino-2,6-dichloropyrimido[5,4-d]pyrimidine.
Step 2: Substitution at C2 and C6
-
Dissolve the 4,8-diamino-2,6-dichloropyrimido[5,4-d]pyrimidine (1.0 eq) in a high-boiling point solvent (e.g., NMP or neat second amine).
-
Add the second amine (excess).
-
Heat the reaction mixture to a high temperature (e.g., 100-150 °C) and stir for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and precipitate the product by adding water or an anti-solvent.
-
Collect the solid by filtration and purify by recrystallization or column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Dichloro-pyrimido[5,4-d]pyrimidine
This protocol provides a starting point for the Suzuki-Miyaura coupling reaction. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.[1][8]
-
To a reaction vessel, add the dichloro-pyrimido[5,4-d]pyrimidine (1.0 eq), arylboronic acid (1.1-1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of this compound with Amines
| Nucleophile (eq.) | Temperature (°C) | Position(s) Substituted | Approximate Yield (%) | Reference |
| Piperidine (2.2) | RT | 4, 8 | 85 | [6] |
| Diethanolamine (excess) | 120-130 | 2, 6 (on 4,8-dipiperidino intermediate) | 95 | [6] |
| Thiazolidine (2.2) | RT | 4, 8 | Good | [7] |
| 4-Fluoropiperidine (excess) | 100 | 2, 6 (on 4,8-dithiazolidinyl intermediate) | 46 | [7] |
Table 2: Optimization of Suzuki-Miyaura Coupling on a Dichloropyrimidine Scaffold
| Palladium Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 85 | [1] |
| Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Toluene/H₂O | 110 | 92 | Adapted from[2] |
| PdCl₂(dppf) (3) | dppf | Cs₂CO₃ | DMF | 120 | 78 | Adapted from[8] |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 3. researchgate.net [researchgate.net]
- 4. Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Dipyridamole synthesis - chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
handling and storage conditions for 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine
This guide provides essential information on the handling and storage of 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine, alongside troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance. The primary hazards include:
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Moisture Sensitivity: The compound is sensitive to moisture.[2]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability and integrity of this compound, it should be stored in a cool, dry, and dark place.[1] It is crucial to keep the container tightly closed and stored under an inert gas atmosphere.[1] The storage area must be well-ventilated.[3][4]
Q3: What personal protective equipment (PPE) is required when handling this chemical?
A3: When handling this compound, the following personal protective equipment is mandatory:
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).[1][5][6]
-
Eye Protection: Use splash-proof safety goggles and a face shield.[1][4][5]
-
Body Protection: A laboratory coat or protective clothing is necessary to prevent skin exposure.[5][6]
-
Respiratory Protection: If working in a poorly ventilated area or if dust/aerosols are generated, use a NIOSH/MSHA-approved respirator.[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Compound has discolored (turned yellow/orange) | Exposure to light or air. | Store the compound in a dark place, under an inert atmosphere. While a color change may indicate some degradation, the material might still be usable depending on the application. Purity should be re-assessed. |
| Inconsistent experimental results | Compound degradation due to improper storage (moisture exposure). | The compound is moisture-sensitive.[2] Ensure the container is always tightly sealed immediately after use. Store in a desiccator or a dry box. If degradation is suspected, use a fresh batch of the compound. |
| Material has clumped together | Absorption of moisture. | As the compound is moisture-sensitive, clumping indicates water absorption. Gently break up the clumps in a dry, inert atmosphere (e.g., a glovebox) before weighing. For future prevention, store in a desiccator. |
| Skin or eye irritation occurs | Inadequate personal protective equipment or accidental exposure. | Immediately flush the affected skin or eyes with plenty of water for several minutes.[1][7] If irritation persists, seek medical attention.[1][7] Review and improve handling procedures and PPE usage. |
Experimental Protocols
General Handling Protocol
-
Preparation: Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood.[3][5]
-
Personal Protective Equipment (PPE): Don all required PPE as detailed in the table above, including gloves, safety goggles, a face shield, and a lab coat.
-
Weighing and Transfer:
-
Cleaning Up:
Visual Guides
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Validation & Comparative
Spectral Analysis of 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H NMR and ¹³C NMR spectral data for 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine and its derivatives. Due to the limited availability of direct spectral data for the parent tetrachloro compound, this guide presents predicted spectral characteristics alongside reported data for its substituted analogues, offering a valuable resource for the characterization of this important class of heterocyclic compounds.
Predicted and Reported NMR Spectral Data
The this compound core is a highly electron-deficient system due to the presence of four nitrogen atoms and four electron-withdrawing chlorine atoms. This significantly influences the chemical shifts observed in its ¹³C NMR spectrum. As the parent compound lacks any protons, it is expected to be silent in the ¹H NMR spectrum.
¹³C NMR Spectral Data:
The predicted ¹³C NMR chemical shifts for this compound are based on the known effects of chloro-substituents on pyrimidine rings. The chlorine atoms cause a significant downfield shift for the carbons to which they are attached. The quaternary carbons of the fused ring system are also expected to resonate at low field.
For comparison, the following table summarizes the reported ¹³C NMR data for various substituted pyrimido[5,4-d]pyrimidine derivatives. These derivatives illustrate how the replacement of the chlorine atoms with other functional groups alters the chemical shifts of the core carbons.
| Compound/Derivative | C2 (ppm) | C4 (ppm) | C4a (ppm) | C6 (ppm) | C8 (ppm) | C8a (ppm) | Solvent | Reference |
| This compound (Predicted) | ~160-165 | ~165-170 | ~150-155 | ~160-165 | ~165-170 | ~150-155 | CDCl₃ | - |
| 4,8-bis(piperazine)-2,6-dichloropyrimido[5,4-d]pyrimidine | - | - | - | - | - | - | - | [1] |
| Substituted Pyrimido[5,4-b]indoles | - | - | - | - | - | - | DMSO-d₆ |
Note: Specific peak assignments for the substituted derivatives are often complex and may require 2D NMR techniques for confirmation. The data presented here is for comparative purposes.
¹H NMR Spectral Data of Derivatives:
Substitution of the chlorine atoms with groups containing protons allows for characterization by ¹H NMR. For instance, in amino-substituted derivatives, the protons of the amino group will appear as distinct signals. Aromatic or alkyl substituents will also show characteristic resonances. For example, in 4,7-disubstituted pyrimido[4,5-d]pyrimidines, characteristic singlets for the H-2 and H-5 protons are observed in the range of 9.0–9.5 ppm and 8.3–9.0 ppm, respectively.
Experimental Protocols
A general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for pyrimido[5,4-d]pyrimidine derivatives is outlined below.
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the absence of solvent signals that may overlap with analyte resonances.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
If required for quantitative analysis, add a known amount of an internal standard (e.g., tetramethylsilane, TMS).
NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Typically 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Typically 200-220 ppm, centered around 100-110 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 or more, as ¹³C has a low natural abundance and longer relaxation times.
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure. For complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC are often necessary for unambiguous assignments.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectral analysis of substituted pyrimido[5,4-d]pyrimidine derivatives starting from the tetrachloro precursor.
Caption: Workflow for the synthesis and NMR analysis of pyrimido[5,4-d]pyrimidine derivatives.
This guide provides a foundational understanding of the NMR spectral characteristics of this compound and its derivatives. By combining predicted data for the parent compound with reported experimental data for its analogues, researchers can more effectively characterize novel compounds within this versatile heterocyclic family.
References
Navigating the Analytical Maze: A Comparative Guide to the Characterization of 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of progressive research. This guide provides a comparative analysis of analytical techniques for the characterization of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine, with a focus on its mass spectrometry fragmentation pattern. The following sections offer a juxtaposition of mass spectrometry with alternative analytical methods, supported by detailed experimental protocols and data presented for ease of comparison.
The analysis of chlorinated heterocyclic compounds such as this compound presents unique challenges due to their complex structures and potential for diverse fragmentation pathways. While mass spectrometry is a powerful tool for determining molecular weight and deducing structural information, a comprehensive analytical approach often involves complementary techniques to ensure unambiguous identification and purity assessment.
Comparative Analysis of Analytical Techniques
The choice of analytical technique is contingent on the specific information required, the complexity of the sample matrix, and the available instrumentation. Mass spectrometry, particularly when coupled with a chromatographic separation method, provides unparalleled sensitivity and structural information. However, other spectroscopic and chromatographic methods offer valuable complementary data.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Molecular Weight, Fragmentation Pattern, Retention Time | High resolution separation, sensitive detection, established libraries for compound identification. | Requires volatile and thermally stable compounds. |
| High-Performance Liquid Chromatography (HPLC) | Retention Time, Quantification | Suitable for non-volatile and thermally labile compounds, versatile with various detectors (UV, DAD). | Does not inherently provide structural information without a mass spectrometer detector. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed Structural Connectivity (¹H, ¹³C) | Unambiguous structure determination, information on chemical environment of atoms. | Lower sensitivity compared to MS, requires larger sample amounts. |
| Infrared (IR) Spectroscopy | Functional Group Identification | Provides information about the types of chemical bonds present in a molecule. | Complex spectra can be difficult to interpret fully for large molecules. |
Mass Spectrometry: A Deep Dive into the Predicted Fragmentation Pattern
Electron Ionization (EI) mass spectrometry is a common technique for the analysis of organic molecules. The high energy of the electron beam leads to the formation of a molecular ion, which then undergoes fragmentation. The resulting fragmentation pattern serves as a "fingerprint" for the molecule, aiding in its identification.
The following diagram illustrates a predicted fragmentation pathway for this compound.
Predicted EI-MS fragmentation of this compound.
Predicted Fragmentation Data Summary
| Ion | Proposed Structure | m/z (Monoisotopic) | Key Characteristics |
| [M]⁺ | [C₆Cl₄N₄]⁺ | 268 | Molecular ion with characteristic isotopic pattern for four chlorine atoms. |
| [M-Cl]⁺ | [C₆Cl₃N₄]⁺ | 233 | Loss of a chlorine radical, showing an isotopic pattern for three chlorine atoms. |
| [M-Cl-ClCN]⁺ | [C₅Cl₂N₃]⁺ | 198 | Subsequent loss of a cyanogen chloride molecule, with a two-chlorine isotopic signature. |
| [M-2Cl-2ClCN]⁺ | [C₄ClN₂]⁺ | 112 | Further fragmentation with the loss of another cyanogen chloride, showing a single chlorine isotopic pattern. |
| [C₃N₂]⁺ | [C₃N₂]⁺ | 66 | A stable, non-chlorinated fragment resulting from ring cleavage. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: An Agilent 7890B GC coupled to a 5977A MSD or equivalent.
-
GC Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Program: Initial temperature of 100 °C, hold for 1 minute, ramp to 300 °C at 20 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 50-500.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile. Dilute to a working concentration of 10-100 µg/mL with the mobile phase.
-
Instrumentation: A Shimadzu Prominence HPLC system with a SPD-20A UV/Vis detector or equivalent.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Conclusion
The structural characterization of this compound necessitates a multi-faceted analytical approach. While GC-MS provides critical information on molecular weight and fragmentation, which is invaluable for structural elucidation, HPLC is a robust method for purity assessment and quantification, especially if the compound exhibits thermal lability. For unambiguous structure confirmation, NMR spectroscopy remains the gold standard. By understanding the strengths and limitations of each technique, researchers can devise a comprehensive analytical strategy to confidently identify and characterize this and other complex heterocyclic molecules.
A Comparative Guide to the Reactivity of 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine and Other Chlorinated Heterocycles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine with other common chlorinated heterocycles, supported by experimental data. Understanding the nuanced reactivity of these compounds is crucial for the rational design and synthesis of novel therapeutic agents and chemical probes.
Executive Summary
This compound exhibits a distinct and synthetically valuable pattern of reactivity in nucleophilic aromatic substitution (SNAr) reactions. The four chlorine atoms on the fused ring system possess differential reactivity, allowing for controlled, stepwise substitution. This characteristic sets it apart from simpler chlorinated heterocycles like dichloropyrimidines or chloropyridines, where regioselectivity can be more challenging to control. The positions C-4 and C-8 are significantly more reactive towards nucleophiles than the C-2 and C-6 positions, a feature that can be exploited for the sequential introduction of different substituents.
Comparative Reactivity Analysis
The reactivity of chlorinated heterocycles in SNAr reactions is primarily governed by the electron-withdrawing nature of the nitrogen atoms within the ring system, which stabilizes the intermediate Meisenheimer complex formed upon nucleophilic attack. In this compound, the pyrimidine ring exerts a strong activating effect on the chlorine atoms.
Reactivity Hierarchy in this compound
Experimental evidence has established a clear hierarchy of reactivity for the chlorine atoms in this compound.[1]
-
Most Reactive: The chlorine atoms at positions 4 and 8 are the most susceptible to nucleophilic attack. This is attributed to the significant electron withdrawal from the adjacent nitrogen atoms in the pyrimidine ring.
-
Least Reactive: The chlorine atoms at positions 2 and 6 are considerably less reactive.
This differential reactivity allows for a controlled, stepwise substitution pattern, which is a key advantage in the synthesis of complex, multi-substituted derivatives.[1] For instance, reaction with one equivalent of a nucleophile at low temperatures will predominantly yield the 4-substituted product, followed by substitution at the 8-position. Subsequent reaction with a different nucleophile at elevated temperatures can then substitute the less reactive 2- and 6-positions.
Comparison with Other Chlorinated Heterocycles
While direct kinetic comparisons under identical conditions are scarce in the literature, a qualitative and, in some cases, quantitative comparison can be made based on established principles and available data.
| Heterocycle | Position(s) of Substitution | General Reactivity & Selectivity |
| This compound | C-4, C-8 > C-2, C-6 | Highly activated system with distinct, sequential reactivity, allowing for controlled stepwise substitution.[1] |
| 2,4-Dichloropyrimidine | C-4 > C-2 | The C-4 position is generally more reactive to nucleophilic attack. However, the selectivity can be influenced by substituents on the ring.[2][3] |
| 2,4,5,6-Tetrachloropyrimidine | C-4, C-6 > C-2 > C-5 | The chlorine atoms at C-4 and C-6 are the most reactive, followed by the C-2 position. The C-5 chlorine is the least reactive.[4] |
| 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride) | Stepwise substitution of all three chlorine atoms | Highly reactive system where the reactivity of the remaining chlorine atoms decreases with each substitution. This allows for controlled sequential reactions by adjusting the temperature. |
| 2-Chloropyridine | C-2 | The pyridine ring is less activated towards SNAr compared to pyrimidines, generally requiring more forcing reaction conditions. |
Experimental Protocols
The following are representative experimental protocols for nucleophilic substitution reactions on chlorinated heterocycles. It is important to note that optimal conditions (temperature, solvent, base) will vary depending on the specific nucleophile and substrate.
Protocol 1: Stepwise Amination of this compound
This protocol is adapted from the principles described for the controlled substitution of this compound.[1]
Objective: To synthesize a 4,8-disubstituted-2,6-dichloropyrimido[5,4-d]pyrimidine.
Materials:
-
This compound
-
Amine (Nucleophile 1)
-
Triethylamine (or other non-nucleophilic base)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of the amine (2.0-2.2 eq.) and triethylamine (2.2 eq.) in anhydrous DCM to the cooled solution over a period of 1-2 hours.
-
Allow the reaction to stir at -78 °C for an additional 2-4 hours.
-
Slowly warm the reaction mixture to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Nucleophilic Aromatic Substitution on a Dichloropyrimidine
Objective: To synthesize a 4-amino-2-chloropyrimidine derivative.
Materials:
-
2,4-Dichloropyrimidine
-
Amine nucleophile
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate
-
Anhydrous N,N-Dimethylformamide (DMF) or Ethanol
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of 2,4-dichloropyrimidine (1.0 eq.) in DMF, add the amine nucleophile (1.0-1.2 eq.) and DIPEA (1.5-2.0 eq.).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Signaling Pathway and Experimental Workflow Visualization
Derivatives of the pyrimido[5,4-d]pyrimidine scaffold have been extensively investigated as inhibitors of various protein kinases, which are key components of cellular signaling pathways that are often dysregulated in diseases like cancer.
Caption: Workflow for the development of pyrimido[5,4-d]pyrimidine-based kinase inhibitors.
This diagram illustrates the process from the synthesis of a library of compounds starting from this compound, through biological screening, to the elucidation of their mechanism of action as competitive kinase inhibitors. Pyrimido[5,4-d]pyrimidine derivatives have shown promise as inhibitors of cyclin-dependent kinases (CDKs) like CDK2, which are crucial regulators of the cell cycle.[5] By competitively binding to the ATP-binding pocket of these kinases, they can block the downstream signaling pathways that drive cell proliferation, making them attractive candidates for anti-cancer therapies. Other derivatives of this scaffold have also been investigated for their role in inhibiting nucleoside transport.
References
- 1. Controlled stepwise conversion of 2,4,6,8-tetrachloropyrimido-[5,4-d ]pyrimidine into 2,4,6,8-tetrasubstituted pyrimido[5,4-d]pyrimidines - ePrints - Newcastle University [eprints.ncl.ac.uk]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of Novel Tetrasubstituted Pyrimido[5,4-d]pyrimidines
For Researchers, Scientists, and Drug Development Professionals: An in-depth analysis of novel tetrasubstituted pyrimido[5,4-d]pyrimidines reveals a promising class of compounds with potent biological activities. This guide provides a comparative overview of their performance against established alternatives, supported by experimental data, detailed protocols, and pathway visualizations to facilitate further research and development in cancer therapy.
The pyrimido[5,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and enzyme inhibitory effects. This guide focuses on the biological activity screening of novel tetrasubstituted pyrimido[5,4-d]pyrimidines, offering a comparative analysis of their efficacy and outlining the experimental methodologies crucial for their evaluation.
Comparative Anticancer Activity
Novel tetrasubstituted pyrimido[5,4-d]pyrimidine derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines. The following tables summarize their in vitro anticancer activity, presenting 50% inhibitory concentration (IC50) values and comparing them with standard chemotherapeutic agents such as Doxorubicin and other relevant kinase inhibitors.
| Compound ID/Series | Target Cell Line | IC50 (µM) | Alternative/Standard | IC50 (µM) |
| Pyrimido[5,4-e][1][2][3]triazine Series | ||||
| Compound 6b | A549 (Lung Carcinoma) | 3.6 | 5-Fluorouracil | 10.5 |
| Compound 9 | A549 (Lung Carcinoma) | 26.3 | Toxoflavin | 0.7 |
| Compound 5a | A549 (Lung Carcinoma) | 26.8 | ||
| 4,8-Disubstituted Pyrimido[5,4-d]pyrimidines | ||||
| Series Representative | HCT116 (Colon Cancer) | Generally higher potency | 5-Fluorouracil | - |
| Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors | ||||
| Compound 7f | CDK2 | 0.05 | Roscovitine | >0.05 |
| Compound 7e | CDK2 | 0.25 | ||
| Compound 7a | CDK2 | 0.31 | ||
| Pyrido[2,3-d]pyrimidine Derivatives | ||||
| Compound 8a | A-549 (Lung Cancer) | 16.2 | Erlotinib | 6.53 |
| Compound 8a | PC-3 (Prostate Cancer) | 7.98 | Erlotinib | 11.05 |
Kinase Inhibitory Activity
A significant mechanism of action for many pyrimido[5,4-d]pyrimidine derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. The tables below compare the inhibitory activity of these novel compounds against key kinases like Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).
EGFR Kinase Inhibition
| Compound ID/Series | Target Kinase | IC50 (µM) | Alternative/Standard | IC50 (µM) |
| Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives | ||||
| Compound 8a | EGFRwt | 0.099 | Erlotinib | - |
| Compound 8a | EGFRT790M | 0.123 | Erlotinib | 0.071 |
| Compound 8d | EGFRT790M | 0.290 | ||
| Compound 9a | EGFRT790M | 0.571 |
PI3K Kinase Inhibition
| Compound ID/Series | Target Kinase | IC50 (nM) | Alternative/Standard | IC50 (nM) |
| Pyrazolo[3,4-d]pyrimidine Derivatives | ||||
| Compound 50 | PI3Kα | 2.6 | - | - |
| Pyrido[3,2-d]pyrimidine & Pyrido[2,3-d]pyrimidine Analogs | ||||
| Compound 4h | PI3Kα | single to double digit nM | - | - |
| Compound 4h | mTOR | single to double digit nM | - | - |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for the key assays used in the biological screening of these compounds.
In Vitro Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., A549, HCT116, MCF-7)
-
Culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Novel tetrasubstituted pyrimido[5,4-d]pyrimidine compounds
-
Doxorubicin (or other standard anticancer drug)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the standard drug in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
EGFR Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
Test compounds
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA)
-
White opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a multiwell plate, add the test compound at various concentrations.
-
Enzyme and Substrate Addition: Add the EGFR enzyme and the peptide substrate to the wells.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Signal Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value from the dose-response curve.
PI3K Kinase Inhibition Assay: PI3K-Glo™ Kinase Assay
The PI3K-Glo™ Kinase Assay measures the activity of phosphoinositide 3-kinases by quantifying the amount of ADP produced during the phosphorylation of a lipid substrate.
Materials:
-
Recombinant human PI3K isoforms (e.g., PI3Kα, β, γ, δ)
-
Lipid Kinase Substrate (e.g., PIP2:PS)
-
ATP
-
Test compounds
-
ADP-Glo™ Kinase Assay reagents
-
PI3K Reaction Buffer
-
White opaque multiwell plates
-
Luminometer
Procedure:
-
Reaction Mix Preparation: Prepare a mixture of PI3K Reaction Buffer and the Lipid Substrate.
-
Enzyme Dilution: Dilute the PI3K enzyme in the prepared reaction mix.
-
Assay Plate Setup: Add the test compound at various concentrations to the wells of the plate.
-
Reaction Initiation: Add the enzyme/lipid mixture to the wells, followed by the addition of ATP to start the reaction. Incubate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.
-
Luminescence Reading: Measure the luminescence using a luminometer.
-
Data Analysis: Determine the IC50 values by plotting the percent inhibition of kinase activity against the compound concentrations.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To better understand the biological context and experimental design, the following diagrams illustrate the key signaling pathways targeted by these compounds and the general workflow for their biological screening.
Caption: EGFR and PI3K/Akt/mTOR signaling pathways targeted by pyrimido[5,4-d]pyrimidines.
Caption: General experimental workflow for biological activity screening.
References
Structure-Activity Relationship (SAR) of Pyrimido[5,4-d]pyrimidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimido[5,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various pyrimido[5,4-d]pyrimidine derivatives, focusing on their anticancer, antiparasitic, and enzyme-inhibitory activities. The information is presented to aid in the rational design and development of new therapeutic agents based on this versatile scaffold.
Anticancer Activity
Pyrimido[5,4-d]pyrimidine derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases involved in cell cycle regulation and signal transduction.
Cyclin-Dependent Kinase (CDK) Inhibition
A series of 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidines have been synthesized and evaluated as CDK2 inhibitors. The data reveals key SAR insights:
-
Substitution at the 7-position: Aromatic and heteroaromatic amines at this position are crucial for activity.
-
Substitution at the 5-position: Small alkyl groups, such as methyl, are generally favored.
-
Substitution at the 2-position: Thioalkyl groups which are further substituted with amines show potent inhibitory activity.
| Compound ID | R2 | R5 | R7 | CDK2 IC50 (µM) | CDK4 IC50 (µM) |
| 6a | -SCH3 | -CH3 | 4-Fluoroaniline | 0.45 | >100 |
| 7a | -S(CH2)2N(CH3)2 | -CH3 | 4-Fluoroaniline | 0.31 | >100 |
| 7c | -S(CH2)2N(CH3)2 | -CH3 | Aniline | 0.55 | >100 |
| 7e | -S(CH2)2N(CH3)2 | -CH3 | 4-Chloroaniline | 0.25 | 1.2 |
| 7f | -S(CH2)2N(CH3)2 | -CH3 | 4-Methoxyaniline | 0.05 | 0.86 |
| Roscovitine | - | - | - | 0.4 | 0.7 |
Table 1: SAR of 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidine derivatives as CDK inhibitors.[1]
Dual-Specificity Tyrosine-Phosphorylation-Regulated Kinase 1A (DYRK1A) Inhibition
Certain 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine derivatives have been investigated for their kinase inhibitory activity. Notably, compound 2a showed micromolar inhibition of DYRK1A.
| Compound ID | Kinase | IC50 (µM) |
| 2a | DYRK1A | 7.6 |
Table 2: Inhibitory activity of a 9H-pyrimido[5,4-b]indol-4-amine derivative against DYRK1A.[2]
Antiproliferative Activity against Cancer Cell Lines
Novel spiro[pyrimido[5,4-b]quinoline-10,5′-pyrrolo[2,3-d]pyrimidine] derivatives have been synthesized and evaluated for their in vitro anticancer activity against four human cancer cell lines. The results highlight the importance of the substituent on the phenyl ring.
| Compound ID | Substituent | A431 IC50 (µM) | PC-3 IC50 (µM) | MCF-7 IC50 (µM) | MCF-10A IC50 (µM) |
| 4m | 4-Fluorophenyl | 10.24 | 12.65 | 7.82 | >50 |
| 4q | 4-Chlorophenyl | 11.88 | 13.41 | 8.94 | >50 |
| 4s | 4-Bromophenyl | 13.52 | 14.87 | 9.88 | >50 |
Table 3: In vitro anticancer activity of spiro[pyrimido[5,4-b]quinoline-10,5′-pyrrolo[2,3-d]pyrimidine] derivatives.[3]
Antiparasitic Activity
Derivatives of the pyrimido[5,4-d]pyrimidine scaffold have shown promising activity against protozoan parasites such as Trypanosoma brucei and Leishmania infantum.
Antitrypanosomal and Antileishmanial Activity
A series of 4,8-disubstituted pyrimido[5,4-d]pyrimidines were synthesized and evaluated for their in vitro activity. The SAR study revealed that the nature of the substituent at the 4 and 8 positions significantly influences the activity and selectivity.
| Compound ID | R | T. brucei IC50 (µM) | L. infantum promastigotes IC50 (µM) | L. infantum amastigotes IC50 (µM) | Cytotoxicity (THP-1) CC50 (µM) | Selectivity Index (T. brucei) |
| 4a | 4-hydroxyphenyl | 0.11 | 1.20 | 3.00 | >96 | >877 |
| 4c | 3,4-dihydroxyphenyl | 0.13 | 0.20 | 8.51 | >96 | >716 |
| 4n | 4-pyridyl | 0.23 | 0.40 | - | >96 | >417 |
Table 4: In vitro antitrypanosomal and antileishmanial activity of 4,8-disubstituted pyrimido[5,4-d]pyrimidines.[4][5]
Another study on pyrimido[5,4-d]pyrimidine-based compounds also identified potent derivatives against both parasites.
| Compound ID | R1 | R2 | T. brucei IC50 (µM) | L. infantum promastigotes IC50 (µM) | Cytotoxicity (THP-1) CC50 (µM) | Selectivity Index (T. brucei) | Selectivity Index (L. infantum) |
| 4c | H | 3,4-dihydroxyphenyl | 0.94 | 3.13 | >100 | >107 | >32 |
| 5b | 3-(HO(CH2)2O)C6H4 | 3,4-dihydroxyphenyl | 1.25 | >10 | >100 | >80 | - |
| 5j | 3-(HO(CH2)3O)C6H4 | 3,4-dihydroxyphenyl | 1.83 | >10 | >100 | >55 | - |
Table 5: Biological activity of pyrimido[5,4-d]pyrimidine derivatives against T. brucei and L. infantum.[6][7]
Enzyme Inhibition
Equilibrative Nucleoside Transporter (ENT) Inhibition
Pyrimido[5,4-d]pyrimidine derivatives have been developed as potent inhibitors of equilibrative nucleoside transporters (ENTs), which are involved in the transport of nucleosides across cell membranes. Inhibition of ENTs can potentiate the cytotoxicity of anticancer drugs like pemetrexed.
| Compound ID | R | ENT-inhibitory activity IC50 (nM) |
| 3 (Dipyridamole) | - | 15 |
| 6 (NU3108) | - | 26 |
| Monophenyl carbamate of 6 | - | 8 |
| Mono-4-methoxyphenyl carbamate of 6 | - | 4 |
Table 6: ENT-inhibitory activity of pyrimido[5,4-d]pyrimidine derivatives in COR-L23 cells.
Experimental Protocols
[3H]Thymidine Incorporation Assay for ENT Inhibitors
This assay measures the inhibition of ENT-mediated uptake of [3H]thymidine into cells.
-
Cell Culture: COR-L23 human lung cancer cells are cultured in a suitable medium.
-
Assay Setup: Cells are seeded in 96-well plates and allowed to adhere.
-
Compound Treatment: Cells are pre-incubated with various concentrations of the test compounds (pyrimido[5,4-d]pyrimidine derivatives).
-
Radiolabeling: [3H]thymidine is added to each well to a final concentration of 1 µCi/mL.
-
Incubation: The plates are incubated for a specific period (e.g., 10 minutes) at room temperature to allow for nucleoside uptake.
-
Termination: The uptake is terminated by the addition of ice-cold phosphate-buffered saline (PBS).
-
Washing: The cells are washed multiple times with ice-cold PBS to remove unincorporated [3H]thymidine.
-
Lysis and Scintillation Counting: Cells are lysed, and the incorporated radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The percentage of inhibition of [3H]thymidine uptake is calculated for each compound concentration, and the IC50 value is determined.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., A431, PC-3, MCF-7) are seeded in 96-well plates at a density of 5 × 10^3 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated, and the IC50 values are determined from the dose-response curves.
In Vitro Antitrypanosomal and Antileishmanial Assays
-
Trypanosoma brucei Assay:
-
T. brucei bloodstream forms are cultured in HMI-9 medium.
-
The parasites are seeded in 96-well plates and exposed to different concentrations of the test compounds.
-
After 72 hours of incubation, resazurin is added, and the fluorescence is measured to determine cell viability.
-
IC50 values are calculated from the dose-response curves.
-
-
Leishmania infantum Promastigote Assay:
-
L. infantum promastigotes are cultured in M199 medium.
-
The assay is performed similarly to the T. brucei assay, with resazurin used to assess viability after 72 hours of drug exposure.
-
-
Leishmania infantum Amastigote Assay:
-
THP-1 human monocytic cells are differentiated into macrophages and infected with L. infantum promastigotes.
-
The infected macrophages are then treated with the test compounds.
-
After 72 hours, the cells are fixed, stained with DAPI, and the number of amastigotes per macrophage is determined by microscopy.
-
Kinase Inhibition Assays (CDK2 and DYRK1A)
-
Reaction Setup: The kinase reaction is typically performed in a buffer containing the kinase (e.g., CDK2/Cyclin A, DYRK1A), a specific substrate (e.g., histone H1 for CDK2), and ATP.
-
Inhibitor Addition: The pyrimido[5,4-d]pyrimidine derivatives are added at various concentrations.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-33P]ATP) and incubated at 30°C for a specific time.
-
Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity.
-
IC50 Determination: The percentage of kinase inhibition is plotted against the inhibitor concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for SAR studies of pyrimido[5,4-d]pyrimidine derivatives.
Caption: Simplified CDK2 signaling pathway and the point of intervention by pyrimido[5,4-d]pyrimidine inhibitors.
References
- 1. revvity.com [revvity.com]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. researchgate.net [researchgate.net]
- 4. uniprot.org [uniprot.org]
- 5. Structures of human ENT1 in complex with adenosine reuptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thymidine Incorporation Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. researchgate.net [researchgate.net]
In Vitro Evaluation of Pyrimido[5,4-d]pyrimidine Compounds Against Parasitic Diseases: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of pyrimido[5,4-d]pyrimidine compounds evaluated for in vitro activity against various parasitic diseases. This document summarizes key experimental data, details methodologies for pivotal experiments, and visualizes relevant biological pathways and workflows.
Introduction
Parasitic diseases, such as leishmaniasis, human African trypanosomiasis (sleeping sickness), malaria, and toxoplasmosis, continue to pose a significant global health burden. The emergence of drug resistance and the limitations of current therapies necessitate the discovery and development of novel antiparasitic agents. The pyrimido[5,4-d]pyrimidine scaffold has emerged as a promising heterocyclic structure in medicinal chemistry, with derivatives demonstrating a range of biological activities. This guide focuses on the in vitro performance of this class of compounds against key protozoan parasites.
Data Presentation: Comparative Efficacy and Cytotoxicity
The following tables summarize the in vitro activity of various pyrimido[5,4-d]pyrimidine derivatives against Trypanosoma brucei and Leishmania infantum, the causative agents of sleeping sickness and visceral leishmaniasis, respectively. The data is compiled from recent studies and presented to facilitate a clear comparison of compound potency and selectivity.
Table 1: In Vitro Activity of Pyrimido[5,4-d]pyrimidine Derivatives against Trypanosoma brucei
| Compound ID | Substituents | IC50 (µM) | Cytotoxicity (CC50 in THP-1 cells, µM) | Selectivity Index (SI = CC50/IC50) |
| 4a | R = 3-(4'-pyridinylCH2O)C6H4, R1 = NH2 | 1.25 | > 100 | > 80 |
| 4c | R = 3-(4'-pyridinylCH2O)C6H4, R1 = NHNH2 | 0.94 | > 100 | > 107 |
| 4n | R = 3-(4'-pyridinylCH2O)C6H4, R1 = OH | 0.11 | 96.4 | 877 |
| 5a | R = 3-(HO(CH2)2O)C6H4, R1 = NHNH2 | 1.30 | > 100 | > 77 |
| 5b | R = 3-(HO(CH2)2O)C6H4, R1 = 3,4-(HO)2C6H3 | 1.48 | > 100 | > 68 |
| 5i | R = 3-(HO(CH2)3O)C6H4, R1 = NHNH2 | 13.4 | > 100 | > 7 |
| 5j | R = 3-(HO(CH2)3O)C6H4, R1 = 3,4-(HO)2C6H3 | 1.62 | 65.0 | 40 |
| Pentamidine | Reference Drug | 0.004 | - | - |
Table 2: In Vitro Activity of Pyrimido[5,4-d]pyrimidine Derivatives against Leishmania infantum
| Compound ID | Substituents | IC50 (µM) - Promastigotes | IC50 (µM) - Amastigotes | Cytotoxicity (CC50 in THP-1 cells, µM) | Selectivity Index (SI = CC50/IC50) |
| 4a | R = 3-(4'-pyridinylCH2O)C6H4, R1 = NH2 | 0.20 | 3.00 | > 100 | > 500 |
| 4c | R = 3-(4'-pyridinylCH2O)C6H4, R1 = NHNH2 | 3.13 | 8.51 | > 100 | > 32 |
| 4n | R = 3-(4'-pyridinylCH2O)C6H4, R1 = OH | 0.82 | Not Reported | 96.4 | 118 |
| 5a | R = 3-(HO(CH2)2O)C6H4, R1 = NHNH2 | > 20 | Not Reported | > 100 | - |
| 5b | R = 3-(HO(CH2)2O)C6H4, R1 = 3,4-(HO)2C6H3 | > 20 | Not Reported | > 100 | - |
| 5i | R = 3-(HO(CH2)3O)C6H4, R1 = NHNH2 | > 20 | Not Reported | > 100 | - |
| 5j | R = 3-(HO(CH2)3O)C6H4, R1 = 3,4-(HO)2C6H3 | > 20 | Not Reported | 65.0 | - |
| Miltefosine | Reference Drug | 2.10 | - | - | - |
Note: Data for antimalarial (Plasmodium falciparum) and antitoxoplasmal (Toxoplasma gondii) activity of this specific class of pyrimido[5,4-d]pyrimidines is not yet widely available in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key in vitro assays cited in this guide.
In Vitro Antitrypanosomal Activity Assay (Trypanosoma brucei)
-
Parasite Culture: Trypanosoma brucei brucei bloodstream forms are cultured in HMI-9 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) at 37°C in a 5% CO2 atmosphere.
-
Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted in culture medium. The final DMSO concentration should not exceed a level that affects parasite viability (typically <0.5%).
-
Assay Procedure: Parasites are seeded in 96-well microplates at a density of 2 x 10^4 cells/mL. The serially diluted compounds are added to the wells. Pentamidine is used as a reference drug. The plates are incubated for 48 hours.
-
Viability Assessment: After the incubation period, a resazurin-based solution (e.g., AlamarBlue) is added to each well. The plates are incubated for an additional 24 hours. The fluorescence is measured using a microplate reader (excitation ~530 nm, emission ~590 nm).
-
Data Analysis: The 50% inhibitory concentration (IC50) values are calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).
In Vitro Antileishmanial Activity Assay (Leishmania infantum)
-
Promastigote Assay:
-
Parasite Culture: Leishmania infantum promastigotes are cultured in M199 medium supplemented with 20% heat-inactivated FBS, L-glutamine, penicillin, and streptomycin at 26°C.
-
Assay Procedure: Promastigotes in the logarithmic growth phase are seeded in 96-well plates. Test compounds are added at various concentrations. Miltefosine is used as a reference drug. The plates are incubated for 72 hours.
-
Viability Assessment: Parasite viability is determined by adding a resazurin-based reagent and measuring fluorescence after a further incubation period.
-
Data Analysis: IC50 values are determined from the resulting dose-response curves.
-
-
Amastigote Assay:
-
Cell Culture: A human monocytic cell line (e.g., THP-1) is differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA).
-
Infection: The differentiated macrophages are infected with stationary-phase L. infantum promastigotes.
-
Compound Treatment: After infection, the cells are washed to remove non-internalized parasites, and fresh medium containing the test compounds is added.
-
Assay Endpoint: After a 72-hour incubation, the cells are fixed and stained with a DNA-binding dye (e.g., DAPI). The number of amastigotes per macrophage is determined by high-content imaging or manual microscopy.
-
Data Analysis: The IC50 values are calculated based on the reduction in the number of amastigotes in treated versus untreated cells.
-
In Vitro Cytotoxicity Assay
-
Cell Culture: A human cell line, such as the monocytic cell line THP-1, is cultured in RPMI-1640 medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 atmosphere.
-
Assay Procedure: The cells are seeded in 96-well plates. The test compounds are added in a range of concentrations.
-
Incubation: The plates are incubated for 72 hours.
-
Viability Measurement: Cell viability is assessed using a resazurin-based assay, similar to the parasite viability assays.
-
Data Analysis: The 50% cytotoxic concentration (CC50) is determined from the dose-response curves. The selectivity index (SI) is then calculated as the ratio of CC50 to the antiparasitic IC50.
Mandatory Visualizations
The following diagrams illustrate a generalized experimental workflow and a potential mechanism of action for the pyrimido[5,4-d]pyrimidine compounds.
Caption: A generalized workflow for the in vitro evaluation of pyrimido[5,4-d]pyrimidine compounds.
While the exact molecular targets of these pyrimido[5,4-d]pyrimidine derivatives in Trypanosoma and Leishmania have not been definitively elucidated in the reviewed literature, many pyrimidine-based compounds are known to interfere with essential cellular processes such as nucleotide metabolism or protein kinase signaling. Dihydrofolate reductase (DHFR) is a known target for other pyrimidine-containing antiparasitic drugs. Therefore, a plausible mechanism of action could involve the inhibition of a key enzyme in a vital metabolic pathway.
Caption: A hypothesized mechanism of action for pyrimido[5,4-d]pyrimidine compounds in parasites.
comparative study of different synthetic routes to the pyrimido[5,4-d]pyrimidine core
The pyrimido[5,4-d]pyrimidine scaffold is a privileged heterocyclic structure found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including antiviral, antitumor, and antimicrobial activities. The efficient construction of this core is, therefore, of significant interest to medicinal chemists and drug development professionals. This guide provides a comparative overview of three distinct and prominent synthetic strategies for accessing the pyrimido[5,4-d]pyrimidine nucleus, offering a critical analysis of their advantages and limitations, supported by experimental data.
Comparative Analysis of Synthetic Routes
The three synthetic routes presented here—Sequential Nucleophilic Aromatic Substitution (SNAr), One-Pot Multicomponent Reaction, and Synthesis from Uracil Derivatives—offer different approaches to the pyrimido[5,4-d]pyrimidine core, each with its own set of strengths and weaknesses. The choice of a particular route will often depend on the desired substitution pattern, the availability of starting materials, and the importance of factors such as step economy and environmental impact.
| Parameter | Route A: Sequential SNAr | Route B: One-Pot Multicomponent Reaction | Route C: Synthesis from Uracil Derivatives |
| Starting Materials | 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine, Various Nucleophiles | Barbituric Acid, Aromatic Aldehydes, Urea/Thiourea | 6-Amino-1,3-dimethyluracil, Aromatic Aldehydes, Urea |
| Key Transformation | Stepwise nucleophilic substitution | Condensation/Cyclization Cascade | Condensation/Cyclization |
| Typical Reaction Conditions | Low to ambient temperatures, organic solvents (e.g., THF, CH2Cl2) | Reflux in water or solvent-free with catalyst | Room temperature, catalyst (ionic liquid) |
| Typical Reaction Time | Multiple steps, can be lengthy | 15-30 minutes | 45-60 minutes |
| Reported Yields | Moderate to good for each step (e.g., 75% for monosubstitution) | High to excellent (85-96%) | High to excellent (88-95%) |
| Versatility | High, allows for the introduction of diverse substituents at specific positions | Good, depends on the availability of substituted aldehydes | Good, primarily for derivatives with substituents at the 5-position |
| Advantages | Precise control over substitution pattern, access to a wide range of derivatives. | High efficiency, short reaction times, environmentally friendly (uses water as solvent), simple work-up. | High yields, mild reaction conditions, efficient one-pot procedure. |
| Disadvantages | Multi-step synthesis, requires the preparation of the tetrachloro precursor, potential for regioisomer formation. | Limited to specific substitution patterns, may require a catalyst. | Requires a specific uracil starting material, catalyst may be required. |
Experimental Protocols
Route A: Sequential Nucleophilic Aromatic Substitution of this compound
This route offers a high degree of control for the synthesis of 2,4,6,8-tetrasubstituted pyrimido[5,4-d]pyrimidines by exploiting the differential reactivity of the chloro-substituents. The C-4 and C-8 positions are more susceptible to nucleophilic attack than the C-2 and C-6 positions.
Step 1: Synthesis of 4-piperazino-2,6,8-trichloropyrimido[5,4-d]pyrimidine
To a solution of this compound in a suitable organic solvent, one equivalent of piperazine is added dropwise at a low temperature (e.g., 0 °C). The reaction mixture is stirred for a specified time until the starting material is consumed (monitored by TLC). The product is then isolated by filtration and purified, if necessary. A reported yield for a similar monosubstitution is 75%.[1]
Step 2: Synthesis of 8-(diethanolamino)-2,6-dichloro-4-piperazinopyrimido[5,4-d]pyrimidine
The monosubstituted product from Step 1 is dissolved in an appropriate solvent, and one equivalent of diethanolamine is added. The reaction is stirred at room temperature or slightly elevated temperature until completion. The product is isolated by removal of the solvent under reduced pressure.
Step 3 & 4: Subsequent substitutions at C-2 and C-6
Further sequential substitutions with other nucleophiles (e.g., another amine) can be carried out under similar conditions to afford the fully substituted product. The reactivity of the remaining chloro groups at C-2 and C-6 is lower, which may require more forcing conditions (e.g., heating).
Route B: One-Pot Multicomponent Synthesis from Barbituric Acid
This method provides an environmentally benign and efficient one-pot synthesis of pyrimido[4,5-d]pyrimidine-2,4,7-triones in high yields using water as the solvent.[2]
General Procedure:
A mixture of barbituric acid (1 mmol), an aromatic aldehyde (1 mmol), and urea (1 mmol) is heated under reflux in water (10 mL) for 15-30 minutes. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the solid product is collected by filtration, washed with water, and dried. Recrystallization from ethanol can be performed for further purification. Reported yields for various aromatic aldehydes range from 85% to 96%.[2]
Route C: One-Pot Synthesis from 6-Aminouracil Derivative
This approach describes an efficient one-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a DABCO-based ionic liquid as a catalyst at room temperature.[3]
General Procedure:
A mixture of an aromatic aldehyde (1 mmol), 6-amino-1,3-dimethyluracil (1 mmol), and urea (1 mmol) is stirred at room temperature in the presence of a catalytic amount of [C4(DABCO-SO3H)2]·4ClO4 (5.2 mol%). The reaction is monitored by TLC. Upon completion (typically 45-60 minutes), the product is isolated and purified. Reported yields for a range of aromatic aldehydes are in the 88-95% range.[3]
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the three synthetic routes described.
Caption: Comparative workflow of three synthetic routes to the pyrimido[5,4-d]pyrimidine core.
Caption: Decision logic for selecting a synthetic route to pyrimido[5,4-d]pyrimidines.
References
A Comparative Guide to the Synthesis and Validation of Regioisomeric Substituted Pyrimido[5,4-d]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic strategies for obtaining regioisomers of substituted pyrimido[5,4-d]pyrimidines, a class of heterocyclic compounds with significant therapeutic potential, notably as kinase inhibitors. The validation of these regioisomers through spectroscopic methods is a critical aspect of their chemical and pharmacological development. This document outlines two prominent synthetic approaches and presents supporting experimental data for their validation.
Introduction to Pyrimido[5,4-d]pyrimidines
The pyrimido[5,4-d]pyrimidine scaffold is a purine isostere and a key pharmacophore in numerous biologically active molecules. The regiochemistry of substituents on this heterocyclic system plays a pivotal role in determining its interaction with biological targets, such as the ATP-binding pocket of kinases. Consequently, the ability to selectively synthesize and unequivocally validate specific regioisomers is of paramount importance in medicinal chemistry and drug discovery. This guide focuses on the synthesis and characterization of 2,6- and 4,8-disubstituted pyrimido[5,4-d]pyrimidine regioisomers.
Comparative Analysis of Synthetic Methodologies
Two primary strategies for the synthesis of regioisomeric substituted pyrimido[5,4-d]pyrimidines are compared: Regioselective Synthesis via Sequential Nucleophilic Substitution and One-Pot Multicomponent Reactions.
| Parameter | Method A: Regioselective Sequential Nucleophilic Substitution | Method B: One-Pot Multicomponent Reaction |
| Starting Material | 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine | Substituted 4-aminopyrimidine-5-carbonitriles, orthoesters, and amines |
| Regiocontrol | High, controlled by reaction temperature and stoichiometry of nucleophiles. | Moderate to high, dependent on the nature of reactants and catalysts. |
| Reaction Steps | Multi-step | Single step |
| Typical Yields | 60-85% | 35-57% |
| Scalability | Generally good, but can be complex for multiple substitution patterns. | Can be advantageous for library synthesis, but optimization for single products may be needed. |
| Purification | Requires purification at each step. | Single purification of the final product. |
Table 1: Comparison of Synthetic Methodologies for Substituted Pyrimido[5,4-d]pyrimidines.
Validation of Regioisomers by Spectroscopic Methods
The unambiguous identification of the synthesized regioisomers is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
| Regioisomer | Key ¹H NMR Chemical Shifts (δ, ppm) | Key ¹³C NMR Chemical Shifts (δ, ppm) |
| 2,6-Disubstituted | Protons on substituents at C2 and C6. Aromatic protons H-4 and H-8 are observed as singlets. | Carbons C-2, C-6, C-4, and C-8 show distinct chemical shifts. The symmetry of the molecule is reflected in the number of signals. |
| 4,8-Disubstituted | Protons on substituents at C4 and C8. Aromatic protons H-2 and H-6 are observed as singlets. | Carbons C-4, C-8, C-2, and C-6 show distinct chemical shifts. The symmetry of the molecule is reflected in the number of signals. |
Table 2: Comparative NMR Data for the Validation of Disubstituted Pyrimido[5,4-d]pyrimidine Regioisomers. Note: Actual chemical shifts are highly dependent on the specific substituents and the solvent used.
Experimental Protocols
Method A: Regioselective Synthesis of 4,8-Disubstituted Pyrimido[5,4-d]pyrimidines via Sequential Nucleophilic Substitution
This method relies on the differential reactivity of the chlorine atoms on the this compound core. The C-4 and C-8 positions are generally more reactive towards nucleophilic substitution than the C-2 and C-6 positions.
Step 1: Synthesis of 2,6-dichloro-4,8-bis(piperidino)pyrimido[5,4-d]pyrimidine
-
To a solution of this compound (1.0 mmol) in a suitable solvent such as dichloromethane (20 mL) at 0 °C, add a solution of piperidine (2.2 mmol) in dichloromethane (5 mL) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,6-dichloro-4,8-bis(piperidino)pyrimido[5,4-d]pyrimidine.
Step 2: Synthesis of 2,6-diamino-4,8-bis(piperidino)pyrimido[5,4-d]pyrimidine
-
In a sealed tube, dissolve the 2,6-dichloro-4,8-bis(piperidino)pyrimido[5,4-d]pyrimidine (1.0 mmol) in a solution of ammonia in methanol (7N, 10 mL).
-
Heat the mixture at 100 °C for 24 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the final product.
Method B: One-Pot Synthesis of N,7-Diphenyl-Substituted Pyrimido[4,5-d]pyrimidin-4-amines
This method provides a rapid entry to a variety of substituted pyrimido[4,5-d]pyrimidines, a related isomer class, and can be adapted for the synthesis of pyrimido[5,4-d]pyrimidines.
-
A mixture of a 4-amino-2,6-diarylpyrimidine-5-carbonitrile (1.0 mmol) and triethylorthoformate (4.0 mmol) is refluxed for 3 hours.
-
After cooling, the solvent is evaporated. The resulting solid imidate is collected by filtration and recrystallized.
-
The purified imidate (1.0 mmol) and a primary amine (1.2 mmol) are heated in a sealed tube at 120 °C for 12 hours.
-
After cooling, the reaction mixture is purified by column chromatography to afford the N,7-diaryl-substituted pyrimido[4,5-d]pyrimidin-4-amine.
Mandatory Visualization
Many substituted pyrimido[5,4-d]pyrimidines are potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by pyrimido[5,4-d]pyrimidines.
Conclusion
The synthesis of specific regioisomers of substituted pyrimido[5,4-d]pyrimidines is a critical challenge in medicinal chemistry. The choice of synthetic strategy depends on the desired substitution pattern and the scale of the synthesis. Sequential nucleophilic substitution offers excellent regiocontrol for specific isomers, while one-pot multicomponent reactions can be advantageous for generating libraries of compounds. In all cases, rigorous spectroscopic analysis, primarily using ¹H and ¹³C NMR, is essential to unequivocally validate the structure of the synthesized regioisomers, ensuring the reliability of subsequent biological and pharmacological evaluations.
A Comparative Guide to Precursors for the Synthesis of Pyrimido[5,4-d]pyrimidine Systems
For Researchers, Scientists, and Drug Development Professionals
The pyrimido[5,4-d]pyrimidine scaffold is a privileged heterocyclic system due to its structural similarity to purines, leading to a wide range of biological activities, including antimicrobial, antitumor, and antihypertensive properties. The synthesis of this core structure can be achieved through various pathways utilizing a range of precursor molecules. This guide provides a comparative overview of alternative precursors for the synthesis of pyrimido[5,4-d]pyrimidine systems, supported by experimental data and detailed methodologies to aid researchers in selecting the most suitable synthetic route for their specific needs.
Comparison of Key Precursor Classes
The choice of precursor significantly impacts the overall efficiency, substituent pattern, and scalability of the synthesis of pyrimido[5,4-d]pyrimidines. Below is a comparison of three major classes of precursors: pyrimidine-based precursors, purine-based precursors, and acyclic precursors.
| Precursor Class | Common Examples | Key Reaction | Advantages | Disadvantages | Typical Yields |
| Pyrimidine-based | 4-amino-5-cyanopyrimidines, 4,6-diaminopyrimidines, 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine | Cyclization with one-carbon reagents (e.g., formamide, urea), Nucleophilic substitution | Readily available starting materials, versatile for introducing substituents. | May require harsh reaction conditions, multi-step synthesis can lower overall yield. | 30-90% |
| Purine-based | 6-Cyanopurines | Ring expansion/rearrangement | Direct route to certain substituted derivatives.[1][2] | Starting materials may not be commercially available and require separate synthesis.[1][2] | 60-80% |
| Acyclic/Non-pyrimidine | Nitro orotic acid | Multi-step synthesis involving reduction, cyclization | Cost-effective for large-scale synthesis of specific derivatives like 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine.[3] | Limited to specific substitution patterns, involves multiple reaction steps. | 70-75% (overall)[3] |
Synthetic Pathways and Methodologies
Pyrimidine-Based Precursors
The most common approach to constructing the pyrimido[5,4-d]pyrimidine core involves the cyclization of appropriately substituted pyrimidines.
This classical approach involves the reduction of a nitro group to an amino group, followed by cyclization with a one-carbon synthon.
Experimental Protocol: A general procedure involves the catalytic hydrogenation of the 4-amino-5-nitropyrimidine using a catalyst such as Pd/C in a suitable solvent like ethanol. The resulting 4,5-diaminopyrimidine is then cyclized by heating with formic acid or formamide to yield the pyrimido[5,4-d]pyrimidine.
Caption: Synthesis via 4-Amino-5-nitropyrimidine.
This precursor is highly versatile for creating a diverse library of substituted pyrimido[5,4-d]pyrimidines through sequential nucleophilic substitution reactions. The differential reactivity of the chlorine atoms at various positions (C4/C8 vs. C2/C6) allows for controlled, stepwise introduction of different nucleophiles.[4]
Experimental Protocol: Novel heterocyclic compounds containing a pyrimido-pyrimidine moiety have been synthesized by the reaction of this compound with sequential nucleophilic substitutions of piperazine, diethanolamine, and ethanolamine at the C-4, C-8, C-2, and C-6 positions, respectively.[4] The critical steps can be controlled by using low temperatures, relatively dilute solutions, and careful addition of the amine nucleophile.[4]
Caption: Stepwise functionalization of the tetrachloro precursor.
Purine-Based Precursors
An alternative strategy involves the chemical transformation of purine derivatives.
The synthesis of certain pyrimido[5,4-d]pyrimidine derivatives can be achieved starting from 6-cyanopurine, which itself is not commercially available and requires prior synthesis.[1][2] This method is particularly useful for preparing specific classes of compounds with potential therapeutic applications, such as antitrypanosomal and antileishmanial agents.[1][2]
Experimental Protocol: The synthesis of new derivatives of pyrimido[5,4-d]pyrimidines for antitrypanosomal and antileishmanial activity has been reported starting from 6-cyanopurine.[1][2] This starting material is prepared according to previously described procedures. The subsequent steps involve adaptations of established synthetic approaches to yield the target compounds.[1][2]
Caption: Synthesis from a purine precursor.
Acyclic/Non-pyrimidine Precursors
For the large-scale production of specific, highly functionalized pyrimido[5,4-d]pyrimidines, building the core from acyclic or non-pyrimidine starting materials can be advantageous.
A method for synthesizing the Dipyridamole intermediate, 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine, utilizes nitro orotic acid as a cost-effective starting material.[3] This multi-step synthesis has been optimized for large-scale production.[3]
Experimental Protocol:
-
Nitro orotic acid is dissolved in an alkali solution and hydrogenated using a Ni/H2 catalyst to yield an amino orotic acid solution. This solution is used directly in the next step without separation.[3]
-
The pH of the amino orotic acid solution is adjusted to 3 with concentrated hydrochloric acid, followed by the addition of sodium cyanate to form a urea derivative.[3]
-
The pH is then raised to 13 with a 30% sodium hydroxide solution, and the mixture is heated to induce cyclization. Finally, the pH is adjusted back to 3 with a 50-60% sulfuric acid solution.[3]
-
The mixture is cooled, and the product is collected by filtration, washed to neutrality, and dried. The total yield for this process is reported to be 70-75%.[3]
Caption: Multi-step synthesis from a non-pyrimidine precursor.
Conclusion
The synthesis of pyrimido[5,4-d]pyrimidine systems can be approached from various precursors, each with its own set of advantages and challenges. The selection of a synthetic route should be guided by the desired substitution pattern on the final molecule, the availability and cost of starting materials, and the required scale of the synthesis. For generating diverse libraries of compounds, the use of a versatile precursor like this compound is highly effective. For specific, large-scale syntheses, building the core from acyclic precursors such as nitro orotic acid may be more economical. The purine-to-pyrimido[5,4-d]pyrimidine transformation offers a more direct but potentially less accessible route to certain derivatives. This guide provides a foundational understanding to assist researchers in navigating these choices for the successful synthesis of novel pyrimido[5,4-d]pyrimidine-based compounds.
References
- 1. Pyrimido[5,4-d]pyrimidine-Based Compounds as a Novel Class of Antitrypanosomal and Antileishmanial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN101899046A - Method for synthesizing persantine intermediate 2,4,6,8-tetrahydroxy pyrimido[5,4-d] pyrimidine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Unlocking the Anti-Tumor Potential of Novel Pyrimido[5,4-d]pyrimidine Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and selective cancer therapeutics has led to significant interest in heterocyclic compounds, with the pyrimido[5,4-d]pyrimidine scaffold emerging as a promising framework. This guide provides a comparative analysis of the anti-tumor potential of new pyrimido[5,4-d]pyrimidine analogues, supported by experimental data from recent studies. We delve into their cytotoxic activities, mechanisms of action, and the structure-activity relationships that govern their efficacy.
Comparative Anti-Tumor Activity of Pyrimido[5,4-d]pyrimidine Analogues
Recent research has focused on the synthesis and evaluation of a variety of substituted pyrimido[5,4-d]pyrimidine derivatives, demonstrating their potent cytotoxic effects against a range of cancer cell lines. The anti-tumor activity is often quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
A comparative summary of the in vitro cytotoxic activity of several recently developed pyrimido[5,4-d]pyrimidine and related pyrimidine analogues is presented below. These compounds have been tested against various human cancer cell lines, showcasing a broad spectrum of anti-tumor potential.
| Compound ID/Series | Target Cancer Cell Line | IC50 (µM) | Key Findings & Reference Compound(s) |
| Pyrimido[5,4-e][1][2][3]triazine derivative 6b | Human Lung Carcinoma (A549) | 3.6 | Showed the highest effect compared to other synthesized compounds and was more potent than the reference drug 5-fluorouracil (IC50 = 10.5 µM).[4] |
| Pyrazolo[3,4-d]pyrimidine derivative 9 | Human Lung Carcinoma (A549) | 26.3 | Exhibited significant cytotoxicity, following compound 6b in potency.[4] |
| Pyrazolo[3,4-d]pyrimidine derivative 15 | CDK2/cyclin A2 (enzymatic assay) | 0.061 | Demonstrated the most potent enzymatic inhibitory activity against CDK2/cyclin A2 compared to other synthesized compounds and the reference drug Sorafenib (IC50 = 0.184 µM).[3] |
| Pyrazolo[3,4-d]pyrimidine derivative 12b | EGFRWT (enzymatic assay) | 0.016 | Was the most potent inhibitor of wild-type EGFR among the tested compounds, comparable to Erlotinib (IC50 = 0.006 µM).[5] |
| Pyrazolo[3,4-d]pyrimidine derivative 12b | EGFRT790M (enzymatic assay) | 0.236 | Showed notable activity against the mutant EGFR, being more potent than Erlotinib (IC50 = 0.563 µM).[5] |
| Thiazolo[4,5-d]pyrimidine derivative 3b | Melanoma (C32) | 24.4 | Proved to be the most active among the newly synthesized compounds against a panel of cancer cell lines.[6] |
| Pyrido[3,4-d]pyrimidine derivative 30 | Gastric Cancer (MGC803) | 0.59 | Exhibited the best anti-tumor activity among the 29 synthesized compounds against this cell line.[7] |
| Pyrimido[4,5-b]indole derivative 2 | MDA-MB-435 | 0.0147 | Showed potent cytotoxic activity and was effective against cells expressing P-glycoprotein, indicating potential to overcome multidrug resistance.[8] |
Mechanisms of Action: Targeting Key Signaling Pathways in Cancer
The anti-tumor effects of pyrimido[5,4-d]pyrimidine analogues are largely attributed to their ability to inhibit key players in cancer cell proliferation, survival, and angiogenesis. The primary mechanisms of action involve the inhibition of cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Inhibition of Cyclin-Dependent Kinase 2 (CDK2)
CDK2 is a crucial regulator of the cell cycle, particularly the G1/S phase transition. Its inhibition by pyrimido[5,4-d]pyrimidine analogues leads to cell cycle arrest and apoptosis.
References
- 1. Nucleoside transport inhibitors: structure-activity relationships for pyrimido[5,4-d]pyrimidine derivatives that potentiate pemetrexed cytotoxicity in the presence of α1-acid glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo Antitumor, Pharmacological and Toxicological Study of Pyrimido[ 4',5':4,5] thieno(2,3-b)quinoline with 9-hydroxy-4-(3-diethylaminopropylamino) and 8-methoxy-4-(3-diethylaminopropylamino) Substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer evaluation of some novel pyrimido[5,4-e][1,2,4]triazines and pyrazolo[3,4-d]pyrimidine using DMF-DMA as methylating and cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and anti-tumor activity studies of novel pyrido[3, 4-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Structure–Activity Relationships of Pyrimido[4,5-b]indole-4-amines as Microtubule Depolymerizing Agents that are Effective against Multidrug Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential procedures for the safe and compliant disposal of 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the protection of the environment.
This guide provides a step-by-step operational plan for researchers, scientists, and drug development professionals, focusing on the safe handling and disposal of this compound. Given the hazardous nature of this chlorinated heterocyclic compound, proper waste management is not merely a regulatory requirement but a cornerstone of responsible laboratory practice.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care. The compound is classified as a skin and serious eye irritant.
Personal Protective Equipment (PPE): A comprehensive array of PPE should be worn at all times when handling the compound. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A flame-retardant lab coat.
-
Respiratory Protection: In cases of potential dust or aerosol generation, a NIOSH-approved respirator is essential.
Engineering Controls: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.
II. Chemical Incompatibility and Hazardous Decomposition
To prevent hazardous reactions, it is crucial to avoid contact between this compound and incompatible materials. While specific reactivity data for this compound is limited, the reactivity of similar chlorinated pyrimidines suggests that contact with the following should be avoided:
-
Strong Oxidizing Agents: May cause violent reactions.
-
Strong Bases: Can lead to degradation and the release of hazardous fumes.
-
Amines, Thiols, and other Nucleophiles: Chlorinated pyrimidines are known to react with these functional groups.[1]
Hazardous Decomposition Products: The thermal decomposition of chlorinated organic compounds can generate highly toxic and corrosive substances. Incomplete combustion is a significant concern, as it can lead to the formation of:
-
Hydrogen Chloride (HCl)
-
Oxides of Nitrogen (NOx)
-
Carbon Monoxide (CO)
-
Phosgene
-
Dioxins and Furans
The formation of these hazardous byproducts underscores the necessity of using a specialized, high-temperature incinerator for disposal.
III. Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is high-temperature incineration.
Step 1: Waste Segregation and Collection
-
Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper, pipette tips) in a designated, clearly labeled, and sealed hazardous waste container.
-
The container must be compatible with chlorinated organic compounds.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed by a qualified environmental health and safety (EHS) professional.
Step 2: Labeling and Storage
-
Label the hazardous waste container with the full chemical name: "Waste this compound," the hazard characteristics (e.g., "Irritant," "Toxic"), and the accumulation start date.
-
Store the sealed container in a designated hazardous waste accumulation area that is secure, well-ventilated, and away from incompatible materials.
Step 3: Arrange for Professional Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound.
Step 4: Incineration
-
The licensed contractor will transport the waste to a permitted hazardous waste incineration facility.
-
The recommended disposal method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and a scrubber system to neutralize acidic gases like HCl.
IV. Spill and Emergency Procedures
In the event of a spill, evacuate the immediate area and alert your laboratory supervisor and EHS department. If you are trained and it is safe to do so, follow these general cleanup steps:
-
Wear appropriate PPE.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Ensure the area is well-ventilated.
V. Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₆Cl₄N₄ |
| Molecular Weight | 269.90 g/mol |
| Melting Point | 254-258 °C |
| Boiling Point | 335.1 °C at 760 mmHg (Predicted) |
| Appearance | White to Yellow to Orange powder/crystal |
VI. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Safeguarding Your Research: A Guide to Handling 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine
For Immediate Reference: Essential Safety and Handling Protocols
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine (CAS RN: 32980-71-5). Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may be required depending on the situation.[1][2] |
| Hand Protection | Protective Gloves | Chemical-resistant gloves (e.g., nitrile rubber). |
| Respiratory Protection | Dust Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator, especially when dust or aerosol generation is possible.[1][2] |
| Body Protection | Protective Clothing | A lab coat or other protective clothing is necessary to prevent skin contact.[1][2] |
| Foot Protection | Protective Boots | Recommended when the situation requires.[1] |
Operational Plan: Step-by-Step Handling Workflow
Proper handling of this compound is critical to prevent accidental exposure and contamination. The following workflow outlines the necessary steps for safe handling from receipt to disposal.
Experimental Protocols
General Handling Precautions:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Wash hands and face thoroughly after handling.[1]
-
Store the chemical in a tightly closed container in a cool, dark, and dry place, preferably under an inert gas.[1] This compound is noted to be moisture-sensitive.[3]
Emergency First-Aid Measures:
-
If on Skin: Immediately wash the affected area with plenty of water. If skin irritation occurs, seek medical advice.[1][4] Contaminated clothing should be removed and washed before reuse.[1][4]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical attention.[1][4]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. Do not use mouth-to-mouth resuscitation.[2]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth and drink 2-4 cupfuls of milk or water if the person is conscious and alert. Seek immediate medical attention.[2]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all solid and liquid waste in designated, properly labeled, and sealed containers.
-
Disposal Procedures: Dispose of chemical waste in accordance with all applicable federal, state, and local environmental regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.[5] Do not dispose of this chemical down the drain or in regular trash.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, paper towels, and pipette tips, should also be disposed of as hazardous waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
